molecular formula C3H6I2 B1583150 1,3-Diiodopropane CAS No. 627-31-6

1,3-Diiodopropane

カタログ番号: B1583150
CAS番号: 627-31-6
分子量: 295.89 g/mol
InChIキー: AAAXMNYUNVCMCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The adsorption of 1,3-diiodopropane on a molybdenum-aluminum alloy thin film formed on dehydroxylated alumina has been studied.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-diiodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6I2/c4-2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAXMNYUNVCMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060837
Record name Propane, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to light orange liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1,3-Diiodopropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7909
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.26 [mmHg]
Record name 1,3-Diiodopropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7909
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

627-31-6
Record name 1,3-Diiodopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diiodopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diiodopropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35647
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1,3-diiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 1,3-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diiodopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.995
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIIODOPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9QFA94XGY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to 1,3-Diiodopropane: Synthesis, Applications, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of 1,3-diiodopropane (CAS No. 627-31-6), a valuable reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a key synthetic application with a detailed experimental protocol, and discusses the current understanding of its toxicological profile.

Core Compound Specifications

This compound is a dense, colorless to light orange liquid that is not miscible with water.[1] It is recognized for its utility as a bifunctional electrophile in a variety of chemical transformations. Key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 627-31-6[1]
Molecular Formula C₃H₆I₂[1]
Molecular Weight 295.89 g/mol [1]
Density 2.576 g/mL at 25 °C[2]
Boiling Point 111-113 °C at 31 mmHg[2]
Refractive Index n20/D 1.642[2]

Synthetic Applications: Cyclobutane Formation

A primary application of this compound is in the synthesis of four-membered carbocyclic rings, such as cyclobutane derivatives. This is typically achieved through an intramolecular cyclization reaction with a suitable nucleophile, such as a malonic ester. The diiodoalkane serves as a dielectrophile, reacting sequentially with the deprotonated active methylene compound. While detailed protocols specifically citing this compound can be sparse, a well-documented analogous procedure using the less reactive 1,3-dibromopropane provides a robust framework.[3] Given the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, reactions with this compound are expected to proceed under milder conditions, potentially with shorter reaction times or at lower temperatures.[3]

Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

The following protocol is adapted from a well-established procedure for the synthesis of diethyl 1,1-cyclobutanedicarboxylate using an analogous 1,3-dihalopropane.[3]

Materials:

  • Diethyl malonate

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Calcium chloride

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser with a calcium chloride tube, and a dropping funnel, place diethyl malonate and a slight molar excess of this compound.

  • Cyclization Reaction: With vigorous stirring, add the sodium ethoxide solution dropwise to the mixture of diethyl malonate and this compound. The temperature should be maintained, potentially with initial cooling, as the reaction is exothermic. After the addition is complete, the reaction mixture is heated to ensure the reaction goes to completion.

  • Workup and Isolation: After the reaction is complete, water is added to dissolve the precipitated sodium iodide. The ethanol is removed by distillation. The product, diethyl 1,1-cyclobutanedicarboxylate, is then separated from non-volatile byproducts by steam distillation.

  • Purification: The collected distillate is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the ether is removed by distillation. The crude ester is then purified by vacuum distillation to yield the final product.[3]

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Diethyl Malonate Diethyl Malonate Reaction Mixture Reaction Mixture Diethyl Malonate->Reaction Mixture This compound This compound This compound->Reaction Mixture Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Solvent Removal Solvent Removal Quenching->Solvent Removal Steam Distillation Steam Distillation Solvent Removal->Steam Distillation Extraction Extraction Steam Distillation->Extraction Drying Drying Extraction->Drying Final Product Final Product Drying->Final Product

Experimental workflow for cyclobutane synthesis.

Toxicological Profile and Biological Activity

The available toxicological data for this compound is limited. However, information from its halogenated analogs, 1,3-dichloropropene and 1,3-dibromopropane, can provide some insight into its potential hazards.

Toxicity Summary:

EndpointObservationCompound
Acute Toxicity Moderate acute oral toxicity, low acute dermal toxicity.1,3-Dibromopropane
Irritation Causes skin and serious eye irritation. May cause respiratory irritation.This compound
Genotoxicity Potential for genotoxicity based on positive results in in vitro bacterial and mammalian cell assays. In vivo results are generally negative.1,3-Dibromopropane
Genotoxicity Found to be genotoxic in cultured rodent and human cells, causing DNA single-strand breaks.1,3-Dichloropropene

Note: Data for 1,3-dibromopropane and 1,3-dichloropropene are included for comparative purposes due to the lack of extensive data for this compound.

The Safety Data Sheet (SDS) for this compound indicates that it is a skin, eye, and respiratory tract irritant.[1] Studies on the analogous compound, 1,3-dibromopropane, suggest moderate acute oral toxicity and low acute dermal toxicity. Furthermore, 1,3-dibromopropane has shown evidence of genotoxicity in some in vitro studies.[4] Similarly, 1,3-dichloropropene has been shown to be genotoxic in cultured mammalian cells.[5] Given these findings for its structural analogs, it is prudent to handle this compound with appropriate safety precautions, assuming it may also possess similar toxic and potentially genotoxic properties.

Currently, there is a lack of specific studies on the cytotoxicity of this compound on mammalian cell lines and no documented information on its metabolic pathways or interactions with specific biological signaling pathways. Further research is warranted to fully characterize the toxicological profile of this compound.

logical_relationship 1,3-Dihalopropanes 1,3-Dihalopropanes 1,3-Dichloropropane 1,3-Dichloropropane 1,3-Dihalopropanes->1,3-Dichloropropane 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dihalopropanes->1,3-Dibromopropane This compound This compound 1,3-Dihalopropanes->this compound Genotoxicity Genotoxicity 1,3-Dichloropropane->Genotoxicity Demonstrated 1,3-Dibromopropane->Genotoxicity Demonstrated in vitro Potential Genotoxicity Potential Genotoxicity This compound->Potential Genotoxicity Inferred

Inferred potential genotoxicity of this compound.

Conclusion

This compound is a valuable and reactive building block in organic synthesis, particularly for the construction of cyclobutane rings. While its physical and chemical properties are well-defined, a comprehensive understanding of its biological effects is still lacking. The toxicological data from its chloro- and bromo-analogs suggest that it should be handled with care, with the potential for skin, eye, and respiratory irritation, as well as possible genotoxicity. Further investigation into the cytotoxicity and metabolic fate of this compound is essential for a complete risk assessment, especially for its application in the synthesis of intermediates for drug development.

References

An In-depth Technical Guide to 1,3-Diiodopropane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodopropane is a versatile dihaloalkane that serves as a crucial building block in a multitude of organic syntheses. Its bifunctional nature, with two reactive carbon-iodine bonds, allows for the construction of a wide array of carbocyclic and heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and insights into its applications, particularly in the realm of drug discovery and development. The information is presented to be a valuable resource for researchers and scientists engaged in synthetic chemistry and medicinal chemistry.

Physical and Chemical Properties

This compound is a colorless to light-yellow liquid that is sensitive to light and should be stored in the dark to prevent decomposition.[1] It is insoluble in water but soluble in many common organic solvents.[2] Below is a summary of its key physical and chemical properties.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₃H₆I₂[1]
Molecular Weight 295.89 g/mol [1]
Appearance Colorless to light-yellow liquid[1]
Density 2.576 g/mL at 25 °C[3]
Melting Point -20 °C[3]
Boiling Point 111-113 °C at 31 mmHg[3]
Refractive Index (n20/D) 1.642[3]
Solubility Insoluble in water; Soluble in organic solvents[2]
Chemical Properties

This compound is a reactive compound due to the presence of two primary carbon-iodine bonds. The iodine atoms are excellent leaving groups, making the compound susceptible to nucleophilic substitution reactions. It is incompatible with strong bases and strong oxidizing agents.[4] Some of its key chemical characteristics include:

  • Nucleophilic Substitution: Readily undergoes Sₙ2 reactions with a variety of nucleophiles.

  • Cyclization Reactions: Acts as a three-carbon electrophile for the formation of cyclic compounds.

  • Organometallic Reagent Formation: Can be used to prepare Grignard and organolithium reagents.[4]

Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ typically shows two signals:

  • A triplet corresponding to the two equivalent methylene groups adjacent to the iodine atoms (CH₂ -I).

  • A quintet corresponding to the central methylene group (-CH₂-CH₂ -CH₂-).

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ typically exhibits two distinct signals corresponding to the two different carbon environments:[5][6]

  • A signal for the two equivalent carbons bonded to iodine (C H₂-I).

  • A signal for the central carbon atom (-CH₂-C H₂-CH₂-).

The chemical shifts are influenced by the electronegativity of the iodine atoms.[7][8]

The IR spectrum of this compound displays characteristic absorption bands for C-H stretching and bending vibrations. The C-I stretching vibration is typically observed in the fingerprint region of the spectrum.[1][2][9]

Wavenumber (cm⁻¹)Assignment
~2950C-H stretch
~1420C-H bend (scissoring)
~1220C-H bend (wagging)
~500-600C-I stretch

Experimental Protocols

This compound is a valuable reagent in a variety of synthetic transformations. Below are detailed protocols for some of its key applications.

Synthesis of Cyclopropane Derivatives: Reaction with Active Methylene Compounds

This protocol describes the synthesis of a cyclopropane derivative through the reaction of this compound with diethyl malonate, a classic example of forming a three-membered ring.

Reaction Scheme: I-CH₂-CH₂-CH₂-I + CH₂(COOEt)₂ + 2 NaOEt → cyclo-C₃H₄(COOEt)₂ + 2 NaI + 2 EtOH

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Dry diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.

  • Cyclization: To the resulting solution of the diethyl malonate enolate, add this compound (1 equivalent) dropwise. The reaction mixture is then heated to reflux for 4-6 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous solution of ammonium chloride and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The product, diethyl cyclopropane-1,1-dicarboxylate, can be purified by vacuum distillation or column chromatography on silica gel.

Nucleophilic Substitution: Synthesis of Thietane

This protocol outlines the synthesis of thietane, a four-membered sulfur-containing heterocycle, via a double nucleophilic substitution reaction of this compound with sodium sulfide.[10]

Reaction Scheme: I-CH₂-CH₂-CH₂-I + Na₂S → C₃H₆S + 2 NaI

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water.

  • Addition of Dihalide: To this solution, add this compound (1 equivalent) dropwise with vigorous stirring.

  • Reaction: The reaction mixture is heated to reflux for 3-4 hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure (due to the volatility of thietane). The crude thietane can be further purified by fractional distillation.

Alkylation of Amines: Synthesis of N-Substituted Piperidines

This protocol describes the dialkylation of a primary amine with this compound to form a six-membered heterocyclic amine.

Reaction Scheme: R-NH₂ + I-CH₂-CH₂-CH₂-I + 2 K₂CO₃ → R-N(C₃H₆) + 2 KI + 2 KHCO₃

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the primary amine (1 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile.[11][12][13][14][15]

  • Addition of Dihalide: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.[11][12][13][14][15]

  • Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After completion of the reaction, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude N-substituted piperidine can be purified by column chromatography on silica gel.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutically active molecules and probes for molecular imaging.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.[16][17][18][19][20] The synthesis of some PARP inhibitors involves the use of building blocks that can be derived from or constructed using 1,3-dihalopropanes. The three-carbon chain of this compound can be incorporated into the scaffold of these inhibitors to provide the correct spatial arrangement of functional groups necessary for binding to the PARP enzyme.

Synthesis of PET Tracers

Positron Emission Tomography (PET) is a powerful imaging technique used in clinical diagnostics and drug development.[21][22][23][24][25] The synthesis of PET tracers often involves the introduction of a positron-emitting radionuclide, such as fluorine-18, onto a bioactive molecule. 1,3-Dihalopropane derivatives can serve as precursors for radiolabeling, where one of the halogens is displaced by the radionuclide in the final step of the synthesis.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a target molecule using this compound as a starting material.

G General Synthetic Workflow using this compound start This compound reaction Reaction (e.g., Cyclization, Substitution) start->reaction intermediate Intermediate Product reaction->intermediate workup Work-up (Extraction, Washing) intermediate->workup purification Purification (Chromatography, Distillation) workup->purification product Final Product purification->product analysis Analysis (NMR, IR, MS) product->analysis

General Synthetic Workflow
Role of this compound in Heterocycle Synthesis

This diagram shows the logical relationship of how this compound acts as a precursor for forming various heterocyclic structures, which are common motifs in pharmaceuticals.

G This compound in Heterocycle Synthesis diiodopropane This compound (C3 Electrophile) cyclization Cyclization Reaction diiodopropane->cyclization dinucleophile Dinucleophile (e.g., H₂N-R-NH₂, HS-R-SH) dinucleophile->cyclization heterocycles Heterocyclic Scaffolds (e.g., Piperidines, Thietanes) cyclization->heterocycles pharma Pharmaceuticals heterocycles->pharma Core Structures

Synthesis of Heterocycles
Signaling Pathway Context: PARP Inhibition

This diagram illustrates the simplified mechanism of PARP in DNA repair and how its inhibition, a strategy for which this compound can be a synthetic precursor, is therapeutically relevant in cancer.

G Simplified PARP Inhibition Pathway cluster_dna_damage DNA Damage & Repair cluster_inhibition Therapeutic Intervention dna_damage DNA Single-Strand Break parp PARP Enzyme dna_damage->parp recruits repair DNA Repair parp->repair facilitates apoptosis Cell Death (Apoptosis) in Cancer Cells repair->apoptosis inhibition leads to parp_inhibitor PARP Inhibitor (Synthesized using this compound derivatives) parp_inhibitor->parp blocks

PARP Inhibition Pathway

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is sensitive to light and should be stored in a tightly sealed, amber-colored bottle in a cool, dark place.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a three-carbon building block for the construction of cyclic and heterocyclic systems makes it an important tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the synthesis of novel and biologically relevant molecules.

References

Synthesis of 1,3-Diiodopropane from Propane-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of 1,3-diiodopropane, a valuable building block in organic synthesis, from the readily available starting material, propane-1,3-diol. The synthesis proceeds via an intermediate, 1,3-dibromopropane, which is subsequently converted to the target compound through a Finkelstein reaction. This document provides comprehensive experimental protocols, quantitative data for each step, and a visual representation of the chemical transformations.

Reaction Pathway Overview

The conversion of propane-1,3-diol to this compound is achieved in two sequential steps:

  • Bromination: Propane-1,3-diol is first converted to 1,3-dibromopropane. This is typically achieved through reaction with a bromine source, such as hydrobromic acid in the presence of a strong acid catalyst like sulfuric acid.

  • Finkelstein Reaction: The intermediate 1,3-dibromopropane undergoes a halide exchange reaction with sodium iodide in an acetone solvent to yield the final product, this compound.[1] This classic SN2 reaction is driven to completion by the precipitation of the insoluble sodium bromide in acetone.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound from propane-1,3-diol.

ParameterStep 1: Propane-1,3-diol to 1,3-DibromopropaneStep 2: 1,3-Dibromopropane to this compound (Finkelstein Reaction)
Starting Material Propane-1,3-diol1,3-Dibromopropane
Key Reagents Sodium bromide, Sulfuric acidSodium iodide, Acetone
Molar Ratio (Starting Material:Reagent) 1 : 2.5 (Propane-1,3-diol : Sodium bromide)1 : 5 (1,3-Dibromopropane : Sodium iodide)
Solvent WaterAcetone
Reaction Temperature RefluxReflux
Reaction Time 2 - 4.5 hours40 hours
Product Yield (Typical) 81.2%~94% (based on analogous reactions)[1]
Purification Method Distillation, WashingExtraction, Washing, Distillation

Experimental Protocols

Step 1: Synthesis of 1,3-Dibromopropane from Propane-1,3-diol

Materials:

  • Propane-1,3-diol (1.0 mol, 76.1 g)

  • Sodium bromide (2.5 mol, 257.2 g)

  • Concentrated sulfuric acid (98%)

  • Water

  • 10% Sodium carbonate solution

  • Anhydrous magnesium sulfate or calcium chloride

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium bromide and water.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • To this acidic solution, add propane-1,3-diol dropwise from the dropping funnel.

  • After the addition is complete, heat the mixture to reflux for 2-4.5 hours.[2]

  • After reflux, allow the mixture to cool to room temperature. The product, 1,3-dibromopropane, will form a lower organic layer.

  • Separate the lower organic layer using a separatory funnel.

  • Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with brine (saturated sodium chloride solution).[3]

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent and purify the crude 1,3-dibromopropane by distillation. The fraction boiling at approximately 167 °C is collected.[4] A yield of around 81.2% can be expected.[2]

Step 2: Synthesis of this compound from 1,3-Dibromopropane (Finkelstein Reaction)

Materials:

  • 1,3-Dibromopropane (1.0 mol, 201.9 g)

  • Sodium iodide (5.0 mol, 749.5 g)

  • Anhydrous acetone

  • Ethyl acetate or other suitable extraction solvent

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium iodide in anhydrous acetone. A 15% solution of sodium iodide in dry acetone is commonly used.[1]

  • Add 1,3-dibromopropane to the sodium iodide solution.

  • Heat the mixture to reflux with stirring for approximately 40 hours.[1] The formation of a white precipitate (sodium bromide) will be observed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Mandatory Visualizations

Synthesis_Pathway PD Propane-1,3-diol (HO-(CH2)3-OH) DBP 1,3-Dibromopropane (Br-(CH2)3-Br) PD->DBP  NaBr, H2SO4  Reflux DIP This compound (I-(CH2)3-I) DBP->DIP  NaI, Acetone  Reflux (Finkelstein Reaction)

Caption: Two-step synthesis of this compound from propane-1,3-diol.

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Finkelstein Reaction A Mix Propane-1,3-diol, NaBr, and H2SO4 B Reflux A->B C Workup: Separation, Washing, Drying B->C D Purification: Distillation C->D E 1,3-Dibromopropane D->E F Mix 1,3-Dibromopropane and NaI in Acetone E->F Intermediate Product G Reflux F->G H Workup: Filtration, Extraction, Washing, Drying G->H I Purification: Vacuum Distillation H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility Profile of 1,3-Diiodopropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diiodopropane in various organic solvents. Understanding the solubility of this key organic intermediate is crucial for its application in synthesis, purification, and formulation development within the pharmaceutical and chemical industries. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow for clarity.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. In the case of this compound, a non-polar haloalkane, it is anticipated to exhibit greater solubility in non-polar organic solvents and limited solubility in polar solvents like water.[1][2]

Quantitative Solubility Data

Despite a thorough literature search, specific quantitative solubility data for this compound in a range of organic solvents remains largely unpublished. The following table summarizes the qualitative solubility information that has been reported. Researchers are encouraged to determine quantitative solubility experimentally for their specific applications.

SolventChemical FormulaPolaritySolubility
WaterH₂OPolarInsoluble[3][4][5]
HexaneC₆H₁₄Non-polarSoluble[1]
TolueneC₇H₈Non-polarSoluble[1]
ChloroformCHCl₃Non-polarSoluble[1]
Diethyl Ether(C₂H₅)₂ONon-polarSoluble
AcetoneC₃H₆OPolar aproticSoluble
EthanolC₂H₅OHPolar proticSoluble
MethanolCH₃OHPolar proticSoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar aproticSoluble
N,N-Dimethylformamide (DMF)C₃H₇NOPolar aproticSoluble

Note: "Soluble" indicates that this compound is miscible with the solvent, but the exact concentration for saturation has not been quantitatively determined in the reviewed literature. "Insoluble" indicates very low solubility.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of the solubility of liquid this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.[6]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes and syringes

  • Vials with airtight caps

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The exact amount of excess will depend on the anticipated solubility. A good starting point is to add solute until a visible separate phase of undissolved solute is present.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to ensure a visible excess of the solute remains. For viscous solvents or compounds with slow dissolution kinetics, 48-72 hours may be necessary.

  • Phase Separation:

    • After equilibration, cease agitation and allow the solution to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved this compound to settle.

  • Sample Withdrawal and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. It is critical to avoid disturbing the undissolved layer.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any microscopic undissolved droplets.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated analytical method, such as gas chromatography (GC), to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Using the concentration obtained from the analytical measurement and the dilution factor, calculate the original concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • This compound is a skin, eye, and respiratory tract irritant.[7] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the selected organic solvent before commencing any experimental work.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solution Prepare Supersaturated Solution (Excess this compound in Solvent) agitate Agitate at Constant Temperature (e.g., 24-72 hours) prep_solution->agitate Equilibrate settle Allow Phases to Settle (e.g., 24 hours) agitate->settle withdraw Withdraw Supernatant settle->withdraw Sample filter_sample Filter Sample withdraw->filter_sample dilute Dilute for Analysis filter_sample->dilute analyze Quantitative Analysis (e.g., GC) dilute->analyze calculate Calculate Solubility analyze->calculate Data

References

Spectroscopic Data for 1,3-Diiodopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-diiodopropane. The information is presented in a structured format to facilitate its use in research and development, with a focus on data interpretation and experimental methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its molecular framework.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two different proton environments in the molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), shows a triplet and a quintet.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.28Triplet (t)6.44HI-CH₂ -CH₂-CH₂ -I
2.27Quintet (p)6.42HI-CH₂-CH₂ -CH₂-I

Data sourced from spectral databases and may vary slightly based on experimental conditions.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays two signals, corresponding to the two unique carbon environments.

Chemical Shift (δ) ppmCarbon Assignment
35.8I-CH₂-C H₂-CH₂-I
7.1C H₂-I

Data sourced from spectral databases and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its chemical bonds.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2960MediumC-H stretch (asymmetric)
2920MediumC-H stretch (symmetric)
1420StrongCH₂ scissoring
1200StrongCH₂ wagging
1160StrongC-C stretch
~520StrongC-I stretch

Peak positions are approximate and can be influenced by the sample phase and measurement technique.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used to simplify the spectrum to single peaks for each carbon environment. A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of carbon nuclei. A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, a small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Data Acquisition: The sample is placed on the crystal, and the anvil is lowered to ensure good contact. The spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound and the correlation between its non-equivalent protons and carbons with their respective NMR signals.

Caption: Correlation of atoms in this compound to their NMR signals.

A Technical Guide to 1,3-Diiodopropane: Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diiodopropane is a versatile di-iodinated alkane that serves as a valuable building block in organic synthesis, particularly in the construction of cyclic and heterocyclic frameworks. Its utility in medicinal chemistry and materials science is underscored by its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailing key suppliers, typical purities, and packaging sizes. Furthermore, it presents a detailed experimental protocol for a significant application: the synthesis of bridged 1,2,4,5-tetraoxanes, compounds that have shown promise for their antimalarial properties. This guide is intended to be a practical resource for researchers and professionals in drug development and related scientific fields.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, with most suppliers offering grades of 98% or greater. To facilitate procurement, the following table summarizes the offerings from several prominent suppliers. It is important to note that pricing is subject to change and may vary based on quantity and supplier.

SupplierPurity/GradeAvailable QuantitiesAdditional Notes
Sigma-Aldrich (Merck) 99%25 g, 100 gContains copper as a stabilizer.
Thermo Fisher Scientific 98+%50 g, 250 gStabilized with copper.[1]
TCI America >97.0% (GC)25 g, 100 g, 500 gStabilized with a copper chip.
Apollo Scientific ≥95%25 g, 100 gIn stock in the UK and US.[2]
Manchester Organics Not specified25 gLead time of 4-6 weeks.
Strem Chemicals min. 98.5%25 g, 100 gStabilized with Cu wire.[3]
ChemicalBook 98%, 99%Varies (KG scale)Platform with multiple suppliers.[4]
Lab Pro Inc. 98%500 g
Fisher Scientific 99%25 mL, 100 mLStabilized.[5]

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided below. For comprehensive safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

PropertyValue
CAS Number 627-31-6
Molecular Formula C₃H₆I₂
Molecular Weight 295.89 g/mol
Appearance Colorless to light brown liquid
Boiling Point 111-113 °C at 31 mmHg
Density 2.576 g/mL at 25 °C
Refractive Index n20/D 1.642
Solubility Insoluble in water.[5]
Storage 2-8°C, protected from light.

Safety Summary: this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed handling and emergency procedures, refer to the supplier's SDS.[6][7]

Synthetic Applications: A Focus on Heterocyclic Chemistry

This compound is a key reagent for the synthesis of a variety of cyclic and heterocyclic compounds. Its two iodine atoms act as excellent leaving groups in nucleophilic substitution reactions, making it an ideal building block for forming five- and six-membered rings through reactions with dinucleophiles.

A notable application in medicinal chemistry is its use in the synthesis of bridged 1,2,4,5-tetraoxanes, a class of compounds that has demonstrated significant antimalarial activity. The following section provides a detailed experimental protocol for this synthesis, based on the work of Ellis et al.

Experimental Protocol: Synthesis of Bridged 1,2,4,5-Tetraoxanes

This protocol describes a two-step synthesis of a bridged 1,2,4,5-tetraoxane, where this compound is used in the second step as the bridging agent.

Step 1: Synthesis of the gem-Dihydroperoxide Intermediate

The first step involves the formation of a gem-dihydroperoxide from a ketone precursor.

  • Reagents:

    • Ketone (e.g., cyclohexanone)

    • Hydrogen peroxide (H₂O₂, 50% solution in water)

    • Iodine (I₂) (catalytic amount)

    • Acetonitrile (CH₃CN)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of the ketone (1.0 equivalent) in acetonitrile, add a catalytic amount of iodine.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add hydrogen peroxide (50% aqueous solution, 2.0-3.0 equivalents) dropwise, maintaining the temperature at 0-5 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to decompose any remaining iodine and peroxide.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude gem-dihydroperoxide. This intermediate is often used in the next step without further purification.

Step 2: Silver(I) Oxide-Mediated Alkylation with this compound

The second step involves the cyclization of the gem-dihydroperoxide with this compound to form the bridged tetraoxane.

  • Reagents:

    • Crude gem-dihydroperoxide from Step 1

    • This compound (1.1 equivalents)

    • Silver(I) oxide (Ag₂O) (1.5 equivalents)

    • Dichloromethane (CH₂Cl₂)

    • Celite®

  • Procedure:

    • Dissolve the crude gem-dihydroperoxide (1.0 equivalent) in dichloromethane.

    • Add this compound (1.1 equivalents) to the solution.

    • Add silver(I) oxide (1.5 equivalents) in one portion.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours, protected from light. Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

    • Wash the Celite® pad with additional dichloromethane.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure bridged 1,2,4,5-tetraoxane.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of bridged 1,2,4,5-tetraoxanes using this compound.

experimental_workflow cluster_step1 Step 1: gem-Dihydroperoxide Synthesis cluster_step2 Step 2: Bridged Tetraoxane Formation Ketone Ketone Reaction1 Reaction with H₂O₂ and catalytic I₂ in CH₃CN Ketone->Reaction1 Quench Quench with Na₂S₂O₃ Reaction1->Quench Extraction Extraction with CH₂Cl₂ Quench->Extraction Drying Drying and Concentration Extraction->Drying Intermediate gem-Dihydroperoxide Drying->Intermediate Reaction2 Reaction with Ag₂O in CH₂Cl₂ Intermediate->Reaction2 Diiodopropane This compound Diiodopropane->Reaction2 Filtration Filtration through Celite® Reaction2->Filtration Purification Column Chromatography Filtration->Purification Product Bridged 1,2,4,5-Tetraoxane Purification->Product

Caption: Workflow for the synthesis of bridged 1,2,4,5-tetraoxanes.

General Synthetic Pathway for Heterocycle Formation

The reactivity of this compound can be generalized for the synthesis of various five- and six-membered heterocyclic compounds. The following diagram illustrates this general synthetic logic.

logical_relationship reagent This compound (I-CH₂-CH₂-CH₂-I) reaction Cyclization Reaction (e.g., with base) reagent->reaction dinucleophile Dinucleophile (Nu-X-Nu) dinucleophile->reaction product Heterocyclic Product reaction->product

Caption: General pathway for heterocycle synthesis using this compound.

Conclusion

This compound is a commercially accessible and highly versatile reagent for organic synthesis. Its utility in the construction of complex cyclic and heterocyclic molecules, such as the antimalarial bridged 1,2,4,5-tetraoxanes, makes it a valuable tool for researchers in drug discovery and development. This guide provides the necessary information for the procurement and application of this compound, including a detailed experimental protocol and illustrative workflows, to facilitate its use in the modern research laboratory.

References

An In-depth Technical Guide on the Basic Reactivity of 1,3-Diiodopropane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodopropane is a valuable and versatile reagent in organic synthesis, primarily utilized for the introduction of a three-carbon propyl unit through nucleophilic substitution reactions.[1] Its structure, featuring two iodine atoms on the terminal carbons of a propane chain, allows for a range of transformations, including mono- and di-substitution, as well as intramolecular cyclization to form cyclopropane derivatives. The high polarizability and excellent leaving group ability of the iodide ions contribute to the compound's moderate reactivity in these reactions.[1] This technical guide provides a comprehensive overview of the core reactivity of this compound with various nucleophiles, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to inform its application in research and drug development.

Core Reactivity and Mechanistic Pathways

The nucleophilic substitution reactions of this compound predominantly proceed via the S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is characteristic of primary alkyl halides, where the backside attack of a nucleophile on the electrophilic carbon atom is sterically accessible. The reaction rate is dependent on the concentration of both the this compound and the nucleophile.

A key feature of the reactivity of this compound is the competition between intermolecular and intramolecular reaction pathways, especially when bifunctional nucleophiles are employed or when the initially substituted product can act as a nucleophile itself.

Intermolecular Nucleophilic Substitution

In the presence of a monofunctional nucleophile, this compound can undergo a single or double substitution reaction. The mono-substituted product, 3-iodopropyl-Nu, is formed initially. If a sufficient excess of the nucleophile is present and the reaction conditions are favorable, a second substitution can occur to yield the di-substituted product, Nu-propyl-Nu.

Intramolecular Nucleophilic Substitution (Cyclization)

When the nucleophile is part of the same molecule that contains the leaving group, an intramolecular reaction can occur, leading to the formation of a cyclic product. In the case of reactions involving this compound, this typically results in the formation of a cyclopropane ring. This pathway is particularly prevalent when using carbon nucleophiles such as those derived from malonic esters.

Quantitative Data on Reactivity

The reactivity of this compound in nucleophilic substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. The following tables summarize representative quantitative data for the reactions of this compound with various nucleophiles.

NucleophileSolventTemperature (°C)Product(s)Yield (%)Reference
Diethyl Malonate (in the presence of a base)EthanolRefluxDiethyl cyclopropane-1,1-dicarboxylateHighGeneral Malonic Ester Synthesis Principles
Sodium AzideDMSORoom Temperature1,3-DiazidopropaneHighGeneral Azide Synthesis Principles
Potassium CyanideEthanolRefluxAdiponitrileModerateGeneral Nitrile Synthesis Principles
Diphenylphosphine (as diphenylphosphide)THF0 to RT1,3-Bis(diphenylphosphino)propaneGood[1]
1,3-DiaminopropaneMethanolRoom TemperatureHexahydropyrimidine (via cyclization)Major Product[2]

Table 1: Summary of Yields for Nucleophilic Substitution Reactions of this compound.

Note: Specific yield percentages are highly dependent on the precise reaction conditions and are generalized here based on typical outcomes for these reaction types.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate via Intramolecular Cyclization

This protocol describes the reaction of this compound with diethyl malonate in the presence of a base, leading to the formation of a cyclopropane ring through intramolecular nucleophilic substitution.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain diethyl cyclopropane-1,1-dicarboxylate.

Protocol 2: Synthesis of 1,3-Diazidopropane

This protocol outlines the synthesis of 1,3-diazidopropane through the reaction of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium azide (2.2 equivalents) in DMSO.

  • To this solution, add this compound (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into deionized water and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure. Caution: 1,3-Diazidopropane is a potentially explosive compound and should be handled with appropriate safety precautions.

  • The crude product can be used in subsequent steps without further purification.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the nucleophilic substitution reactions of this compound.

Intermolecular_vs_Intramolecular_Substitution start This compound + Nucleophile (Nu:) mono_sub Mono-substituted Intermediate (I-CH2CH2CH2-Nu) start->mono_sub Intermolecular Sₙ2 side_reaction Side Reactions (e.g., Elimination) start->side_reaction di_sub Di-substituted Product (Nu-CH2CH2CH2-Nu) mono_sub->di_sub Intermolecular Sₙ2 (excess Nu:) intramolecular_intermediate Intramolecular Nucleophilic Attack mono_sub->intramolecular_intermediate Intramolecular Sₙ2 (e.g., carbanion) cyclopropane Cyclopropane Product intramolecular_intermediate->cyclopropane Experimental_Workflow step1 Step 1: Reaction Setup Dissolve nucleophile and this compound in an appropriate solvent. step2 Step 2: Reaction Stir the mixture under controlled temperature (e.g., room temperature or reflux). step1->step2 step3 Step 3: Work-up Quench the reaction and perform aqueous extraction to separate the product. step2->step3 step4 Step 4: Purification Purify the crude product using distillation or column chromatography. step3->step4 step5 Step 5: Characterization Analyze the purified product using spectroscopic methods (NMR, IR, MS). step4->step5

References

An In-depth Technical Guide to the Stability and Storage of 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 1,3-diiodopropane, a vital reagent in organic synthesis and pharmaceutical development. Understanding its stability profile is paramount for ensuring experimental reproducibility, minimizing safety hazards, and maintaining the integrity of research and development processes.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its appropriate handling and storage.

PropertyValueReferences
Molecular Formula C₃H₆I₂[1][2]
Molecular Weight 295.89 g/mol [1][3]
Appearance Colorless to light brown/yellow/pink liquid[1][4][5]
Melting Point -20 °C[1][6]
Boiling Point 111-113 °C @ 31 mmHg[1][7]
Density 2.576 g/mL @ 25 °C[1][7]
Refractive Index n20/D 1.642[1][7]
Solubility Insoluble in water[1][2][8]
Vapor Pressure 3.42 hPa @ 20 °C[1][2]

Stability Profile and Degradation Pathways

This compound is a stable compound under optimal conditions; however, it is susceptible to degradation, primarily through exposure to light and heat. Its stability is also compromised by the presence of incompatible materials.

Key Stability Concerns:

  • Light Sensitivity: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-iodine bond, leading to the formation of free radicals. This process can initiate a cascade of degradation reactions, often resulting in the discoloration of the compound (turning yellow to brown) due to the formation of elemental iodine (I₂).[1][2][9]

  • Thermal Decomposition: While possessing a relatively high boiling point, prolonged exposure to elevated temperatures can accelerate decomposition. At temperatures approaching its flash point (113 °C), the risk of forming explosive mixtures with air increases.[6]

  • Incompatibility: Contact with strong oxidizing agents and strong bases can lead to vigorous and potentially hazardous reactions, compromising the integrity of the compound.[1][2][9]

Primary Degradation Pathway:

The principal degradation pathway involves the liberation of iodine, leading to the formation of various byproducts. The initial step is often the homolytic cleavage of a C-I bond to form an iodopropyl radical and an iodine radical. The subsequent reactions can be complex, but a simplified representation is provided below.

This compound This compound Iodopropyl_Radical Iodopropyl Radical This compound->Iodopropyl_Radical Light (hν) / Heat (Δ) Iodine_Radical Iodine Radical (I•) This compound->Iodine_Radical Light (hν) / Heat (Δ) Polymeric_Byproducts Polymeric Byproducts Iodopropyl_Radical->Polymeric_Byproducts Further Reactions Elemental_Iodine Elemental Iodine (I₂) Iodine_Radical->Elemental_Iodine Dimerization

Caption: Simplified degradation pathway of this compound.

Hazardous Decomposition Products:

Upon combustion or significant thermal decomposition, this compound can produce hazardous substances, including:

  • Carbon monoxide (CO)[9]

  • Carbon dioxide (CO₂)[9]

  • Hydrogen iodide (HI)[9]

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, strict adherence to the following storage and handling protocols is crucial.

ParameterRecommendationRationaleReferences
Temperature 2-8 °CMinimizes thermal degradation and vapor pressure.[1][6]
Light Store in an amber or opaque, tightly sealed container.Prevents photodegradation.[1][2][9]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidation.
Container Tightly closed containers.Prevents contamination and evaporation.[6]
Stabilizer Commercially available this compound is often stabilized with copper.Copper acts as a radical scavenger, inhibiting the propagation of degradation reactions.[1]

Handling Precautions:

  • Handle in a well-ventilated area to avoid inhalation of vapors.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Avoid contact with skin and eyes.[9]

  • Keep away from heat, sparks, and open flames.[6]

Experimental Protocols for Stability Assessment

Regular assessment of the purity and stability of this compound is essential for quality control in research and development. Gas chromatography (GC) is a commonly employed analytical technique for this purpose.

Experimental Workflow for GC Analysis:

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilution Internal_Standard Add Internal Standard (e.g., 1-bromohexane) Dilution->Internal_Standard Vial Transfer to GC Vial Internal_Standard->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Purity and Degradants Integration->Quantification

Caption: Workflow for GC-based stability assessment.

Protocol for Gas Chromatography (GC) Analysis:

This protocol provides a general framework for the analysis of this compound purity and the detection of potential degradation products. Method optimization may be required based on the specific instrumentation and degradation products of interest. A similar compound, 1,3-dichloropropene, is often analyzed using comparable methods.[10]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. For structural elucidation of unknown degradation products, a Mass Spectrometer (MS) detector is recommended.[11][12]

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5 or equivalent), is typically effective.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector and Detector Temperatures:

    • Injector: 250 °C

    • Detector (FID): 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/minute to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • If quantitative analysis is required, add a suitable internal standard (e.g., 1-bromohexane) to the sample solution.[10]

  • Injection: Inject 1 µL of the prepared sample.

Data Interpretation:

The purity of this compound can be determined by the relative peak area of the main component. The appearance of new peaks in the chromatogram of a stored sample compared to a fresh sample would indicate degradation. The retention times of potential degradation products can be compared to known standards if available.

Conclusion

The stability of this compound is a critical factor that influences its efficacy and safety in scientific applications. By adhering to the recommended storage conditions, including refrigeration, protection from light, and the use of stabilized formulations, researchers can significantly mitigate the risk of degradation. Regular analytical assessment using techniques such as gas chromatography is recommended to ensure the continued integrity of this important chemical reagent. A thorough understanding of its stability profile and proper handling procedures is essential for all professionals working with this compound.

References

A Technical Guide to the Historical Synthesis of 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational methods for the synthesis of 1,3-diiodopropane, a valuable building block in organic chemistry. The document provides a detailed overview of two core historical synthetic strategies: the direct conversion of 1,3-propanediol to this compound and the halide exchange-based Finkelstein reaction. This guide includes detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the synthetic workflows.

Introduction

This compound (also known as trimethylene diiodide) is a key bifunctional alkylating agent used in the synthesis of a variety of organic compounds, including heterocycles and cyclopropane derivatives. Its historical preparation has been crucial for the advancement of synthetic organic chemistry. The earliest methods for its synthesis were developed in the late 19th and early 20th centuries and primarily relied on two straightforward approaches. The first involves the direct substitution of the hydroxyl groups of 1,3-propanediol using a source of iodine, while the second employs the Finkelstein reaction to exchange less reactive halogens (chlorine or bromine) for iodine.

Core Synthesis Methodologies

Two principal historical methods for the synthesis of this compound are detailed below:

  • From 1,3-Propanediol with Red Phosphorus and Iodine: This classic method involves the in situ generation of phosphorus triiodide (PI₃) from red phosphorus and iodine, which then reacts with 1,3-propanediol to replace the hydroxyl groups with iodine atoms.

  • The Finkelstein Reaction: This widely used halide exchange reaction involves treating a 1,3-dihalopropane (typically 1,3-dibromopropane or 1,3-dichloropropane) with an excess of sodium iodide in a suitable solvent, such as acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide or sodium chloride.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the historical synthesis methods of this compound, allowing for a clear comparison of the two approaches.

ParameterMethod 1: From 1,3-PropanediolMethod 2: Finkelstein Reaction
Starting Material 1,3-Propanediol1,3-Dibromopropane
Key Reagents Red Phosphorus, IodineSodium Iodide, Acetone
Molar Ratio (Starting Material:Reagent) 1 : 2.2 (diol to I₂)1 : 2.5 (dibromide to NaI)
Reaction Temperature Gentle warming, then refluxReflux
Reaction Time Several hours12 hours
Reported Yield ~75%High (specific yield not detailed in historical general procedures)
Work-up Procedure Distillation, washing with sodium bisulfite, dryingFiltration, distillation

Detailed Experimental Protocols

Method 1: Synthesis from 1,3-Propanediol with Red Phosphorus and Iodine

This procedure is based on historical methods for the conversion of diols to diiodides.

Reagents:

  • 1,3-Propanediol (1 mole)

  • Red Phosphorus (1.1 gram-atoms)

  • Iodine (2.2 moles)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, a mixture of 1,3-propanediol (1 mole) and red phosphorus (1.1 gram-atoms) is prepared.

  • Iodine (2.2 moles) is added to the flask in small portions to control the initial exothermic reaction. The flask may be cooled in an ice bath if the reaction becomes too vigorous.

  • After the initial reaction subsides, the mixture is gently warmed on a water bath and then brought to reflux.

  • The reaction is continued for several hours until the conversion is complete, which is indicated by the disappearance of the iodine color.

  • The reaction mixture is then cooled, and the crude this compound is isolated by distillation.

  • The distillate is washed with a dilute solution of sodium bisulfite to remove any remaining traces of iodine, followed by washing with water.

  • The organic layer is separated and dried over anhydrous calcium chloride.

  • A final distillation yields the purified this compound.

Method 2: The Finkelstein Reaction

This protocol describes the synthesis of this compound from 1,3-dibromopropane.

Reagents:

  • 1,3-Dibromopropane (1 mole)

  • Sodium Iodide (2.5 moles)

  • Acetone (sufficient to dissolve the sodium iodide)

Procedure:

  • A solution of sodium iodide (2.5 moles) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser.

  • 1,3-Dibromopropane (1 mole) is added to the flask.

  • The reaction mixture is heated to reflux and maintained at this temperature for approximately 12 hours. During this time, a precipitate of sodium bromide will form.

  • After the reflux period, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.

  • The acetone is removed from the filtrate by distillation.

  • The remaining crude this compound is then purified by distillation under reduced pressure.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary historical synthesis methods for this compound.

Synthesis_from_Propanediol start Start reactants Mix 1,3-Propanediol and Red Phosphorus start->reactants add_iodine Add Iodine in Portions reactants->add_iodine reflux Heat to Reflux add_iodine->reflux distill Distill Crude Product reflux->distill wash Wash with NaHSO3 and Water distill->wash dry Dry over CaCl2 wash->dry final_distill Final Distillation dry->final_distill product This compound final_distill->product

Caption: Workflow for the synthesis of this compound from 1,3-propanediol.

Finkelstein_Reaction start Start dissolve_nai Dissolve NaI in Acetone start->dissolve_nai add_dibromopropane Add 1,3-Dibromopropane dissolve_nai->add_dibromopropane reflux Heat to Reflux (12 hours) add_dibromopropane->reflux filter Filter to Remove NaBr Precipitate reflux->filter distill_acetone Distill off Acetone filter->distill_acetone vac_distill Vacuum Distillation distill_acetone->vac_distill product This compound vac_distill->product

Caption: Workflow for the Finkelstein synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for Cyclopropane Synthesis Using 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are a fundamentally important structural motif in organic chemistry, prevalent in numerous natural products, pharmaceuticals, and agrochemicals. Their inherent ring strain imparts unique chemical reactivity and conformational rigidity, which can be strategically exploited in drug design to modulate biological activity and pharmacokinetic properties. One of the classical and effective methods for constructing the cyclopropane moiety is through the intramolecular cyclization of 1,3-dihalopropanes. This application note provides detailed protocols for the synthesis of both unsubstituted and substituted cyclopropanes utilizing 1,3-diiodopropane and its precursors. The methodologies described are based on the well-established Freund-Gustavson reaction and the nucleophilic substitution of active methylene compounds.

Synthesis of Unsubstituted Cyclopropane via Intramolecular Wurtz Coupling

The synthesis of the parent cyclopropane ring can be efficiently achieved through an intramolecular reductive cyclization of a 1,3-dihalopropane. While 1,3-dichloropropane or 1,3-dibromopropane are often used as starting materials due to their lower cost, the reaction often proceeds via the in-situ formation of the more reactive this compound, especially when an iodide salt is used as a catalyst. The reaction, commonly referred to as the Freund-Gustavson reaction or the Hass cyclopropane process when catalyzed, utilizes a reducing agent, typically zinc dust.

Reaction Principle

The reaction involves the oxidative addition of the metal (e.g., Zinc) to the carbon-halogen bonds of the 1,3-dihalopropane. In the presence of a catalyst like sodium iodide, 1,3-dichloropropane is converted to this compound, which reacts more readily with zinc.[1][2] This is followed by an intramolecular nucleophilic displacement to form the three-membered ring.

Reaction_Mechanism_Unsubstituted cluster_main Intramolecular Reductive Cyclization ICH2CH2CH2I This compound IZnCH2CH2CH2I Organozinc Intermediate ICH2CH2CH2I->IZnCH2CH2CH2I + Zn Zn Zn Cyclopropane Cyclopropane IZnCH2CH2CH2I->Cyclopropane Intramolecular Cyclization ZnI2 ZnI₂ IZnCH2CH2CH2I->ZnI2 - ZnI₂

Fig. 1: Reaction scheme for the synthesis of cyclopropane.
Experimental Protocol: Hass Cyclopropane Process

This protocol is adapted from the Hass cyclopropane process, which utilizes 1,3-dichloropropane with a catalytic amount of sodium iodide to generate the more reactive this compound in situ.[1]

Materials:

  • 1,3-Dichloropropane

  • Zinc dust

  • Sodium iodide (NaI)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • 75% Aqueous ethanol

  • Apparatus for gas collection (e.g., gas burette or cold trap)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

Procedure:

  • Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a gas outlet connected to a collection apparatus.

  • Charge the flask with 120 mL of 75% aqueous ethanol, 0.2 moles of zinc dust, 0.1 moles of anhydrous sodium carbonate, and 1/60 mole of sodium iodide.[1]

  • Add 0.1 mole of 1,3-dichloropropane to the flask.

  • Heat the reaction mixture on a steam bath with vigorous stirring for 12 hours.[1]

  • Collect the evolved cyclopropane gas. The crude product can be purified by passing it through a trap cooled to -20°C and then condensing it in a receiver cooled with a dry ice/acetone bath (-78°C).[1]

Quantitative Data
ParameterValueReference
Starting Material0.1 mole 1,3-Dichloropropane[1]
Reagents0.2 mole Zinc dust, 1/60 mole NaI[1]
Solvent120 mL 75% aq. Ethanol[1]
TemperatureSteam bath[1]
Reaction Time12 hours[1]
Yield ~4.0 g (approx. 95% of theoretical) [1]

Synthesis of Substituted Cyclopropanes from Active Methylene Compounds

This compound is a valuable reagent for the synthesis of 1,1-disubstituted cyclopropanes through reaction with compounds containing an active methylene group, such as diethyl malonate. The reaction proceeds via a double nucleophilic substitution.

Reaction Principle

The active methylene compound is first deprotonated by a strong base (e.g., sodium ethoxide) to form a stabilized carbanion. This carbanion then acts as a nucleophile, sequentially displacing the two iodide ions from this compound in an intramolecular fashion to form the cyclopropane ring.

Reaction_Mechanism_Substituted cluster_main Synthesis of 1,1-Disubstituted Cyclopropanes ActiveMethylene CH₂(CO₂Et)₂ (Diethyl Malonate) Carbanion ⁻CH(CO₂Et)₂ ActiveMethylene->Carbanion + NaOEt - EtOH Base NaOEt Intermediate EtO₂C  \   C-CH₂-CH₂-CH₂-I  / EtO₂C Carbanion->Intermediate + I(CH₂)₃I - I⁻ Diiodopropane I-CH₂-CH₂-CH₂-I Cyclopropane Cyclopropane-1,1-dicarboxylate Intermediate->Cyclopropane Intramolecular SN2

Fig. 2: Synthesis of a substituted cyclopropane.
Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol describes the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane, which is analogous to the reaction with this compound and is a well-documented procedure from Organic Syntheses.[3] While 1,2-dibromoethane is used in this specific protocol, this compound can be substituted to achieve the cyclobutane analogue, and the principles remain the same for the formation of the cyclopropane ring from a 1,3-dihaloalkane. For the synthesis of cyclopropane-1,1-dicarboxylic acid itself, a 1,2-dihaloalkane is the appropriate starting material. The protocol is presented here to illustrate the general methodology for the reaction of active methylene compounds with dihaloalkanes.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • 50% Aqueous sodium hydroxide (NaOH)

  • Triethylbenzylammonium chloride (phase-transfer catalyst)

  • Concentrated hydrochloric acid (HCl)

  • Ether

  • Benzene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Activated carbon

Procedure:

  • In a 2-L three-necked flask equipped with a mechanical stirrer, add 1 L of 50% aqueous sodium hydroxide and 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.[3]

  • To the vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.[3]

  • Stir the reaction mixture vigorously for 2 hours.[3]

  • Transfer the contents to a 4-L Erlenmeyer flask, rinsing with water.

  • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.[3]

  • Extract the aqueous layer three times with 900 mL of ether.

  • Saturate the aqueous layer with sodium chloride and extract again three times with 500 mL of ether.[3]

  • Combine the ether layers, wash with brine, dry over anhydrous MgSO₄, and decolorize with activated carbon.[3]

  • Remove the solvent by rotary evaporation.

  • Triturate the semisolid residue with 100 mL of benzene and filter to obtain the product as white crystals.[3]

Quantitative Data
ParameterValueReference
Diethyl Malonate80.0 g (0.5 mol)[3]
1,2-Dibromoethane141.0 g (0.75 mol)[3]
Base1 L 50% aq. NaOH[3]
Phase-Transfer Catalyst114.0 g (0.5 mol) Triethylbenzylammonium chloride[3]
Reaction Time2 hours[3]
Yield of Cyclopropane-1,1-dicarboxylic acid 43.1–47.9 g (66–73%) [3]

Conclusion

The use of this compound, either directly or generated in situ, provides a robust and versatile entry into the synthesis of cyclopropane derivatives. The intramolecular Wurtz-type coupling offers an efficient route to the parent cyclopropane, while the reaction with active methylene compounds allows for the straightforward introduction of various functionalities at the 1-position of the cyclopropane ring. The protocols detailed in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the synthesis of these important three-membered ring structures.

References

Application Notes and Protocols for Williamson Ether Synthesis using 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a robust and versatile method for the formation of ethers, a functional group prevalent in pharmaceuticals, agrochemicals, and material science.[1] This nucleophilic substitution reaction (SN2) involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] 1,3-Diiodopropane is a particularly effective difunctional electrophile in this synthesis, allowing for the creation of diverse molecular architectures, including symmetrical and unsymmetrical bis-ethers, as well as serving as a linker to construct more complex molecules. Due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, this compound often allows for milder reaction conditions and potentially higher yields.

This document provides detailed application notes and experimental protocols for the Williamson ether synthesis utilizing this compound for both intermolecular and intramolecular reactions.

Reaction Mechanism and Key Considerations

The Williamson ether synthesis with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to generate a potent alkoxide or phenoxide nucleophile. This nucleophile then performs a backside attack on one of the electrophilic carbon atoms of this compound, displacing an iodide ion and forming a carbon-oxygen bond.[2] Given that this compound has two leaving groups, the reaction can proceed stepwise to yield mono- or di-substituted products, depending on the stoichiometry of the reactants.

Key Parameters to Optimize:

  • Nucleophile: A wide range of primary and secondary alkoxides, as well as phenoxides, can be employed. Sterically hindered alkoxides may lead to competing elimination reactions.

  • Base: The choice of base is critical for the complete deprotonation of the alcohol or phenol. Strong bases like sodium hydride (NaH) are often used for less acidic alcohols, while weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typically sufficient for more acidic phenols.[3]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly used as they effectively solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the anion.[4]

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrates.

  • Stoichiometry: The molar ratio of the nucleophile to this compound is a critical factor in controlling the product distribution between mono- and di-substituted ethers. An excess of the nucleophile will favor the formation of the di-substituted product.

  • Phase-Transfer Catalysis (PTC): For reactions involving heterogeneous mixtures (e.g., solid-liquid), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly enhance the reaction rate and yield by facilitating the transfer of the alkoxide nucleophile into the organic phase.[3]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative quantitative data for the Williamson ether synthesis using this compound with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
4-Hydroxybenzoic AcidNaOHWaterRefluxOvernight1,3-Bis(p-carboxyphenoxy)propane~60% (with dibromo analog)[5]
PhenolK₂CO₃AcetoneReflux181,3-Diphenoxypropane86-89% (analogous reaction)(Adapted from[4])
4-ChlorophenolKOHDMSO8081,3-Bis(4-chlorophenoxy)propaneNot specified(Adapted from[6])
1,3-PropanediolNaHTHF0 to RT12OxetaneNot specified(Adapted from[1])

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(phenoxy)propane (Intermolecular Reaction)

This protocol describes the synthesis of a symmetrical diaryl ether using this compound and phenol.

Materials:

  • Phenol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (2.2 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (to remove unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1,3-bis(phenoxy)propane can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of Oxetane via Intramolecular Williamson Ether Synthesis

This protocol outlines the formation of a cyclic ether, oxetane, from 1,3-propanediol. This is a two-step process involving the selective activation of one hydroxyl group followed by intramolecular cyclization.

Materials:

  • 1,3-Propanediol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Monotosylation of 1,3-Propanediol

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-propanediol (1.0 equivalent) in anhydrous pyridine and cool the solution in an ice bath.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight.

  • Workup: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the combined organic layers with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 3-hydroxypropyl tosylate, can be purified by column chromatography.

Step 2: Intramolecular Cyclization

  • Preparation of Alkoxide: In a separate dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF and cool to 0 °C in an ice bath.

  • Addition of Alcohol: Slowly add a solution of 3-hydroxypropyl tosylate (from Step 1, 1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with diethyl ether.

  • Drying and Concentration: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate the solution by distillation at atmospheric pressure (due to the volatility of oxetane) to obtain the product.

Mandatory Visualizations

Signaling Pathway of Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Alcohol Alcohol/Phenol (R-OH) Alkoxide Alkoxide/Phenoxide (R-O⁻) Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Alcohol Intermediate Transition State Alkoxide->Intermediate Diiodopropane This compound (I-CH₂CH₂CH₂-I) Diiodopropane->Intermediate Product Ether Product (R-O-CH₂CH₂CH₂-I or R-O-CH₂CH₂CH₂-O-R) Intermediate->Product Iodide_ion Iodide Ion (I⁻) Intermediate->Iodide_ion Leaving Group

Caption: General mechanism of the Williamson ether synthesis.

Experimental Workflow for Intermolecular Ether Synthesis

Intermolecular_Workflow start Start reactants Combine Alcohol/Phenol, Base, and Solvent start->reactants add_diiodo Add this compound reactants->add_diiodo reflux Heat to Reflux (18-24h) add_diiodo->reflux workup Workup (Filter, Concentrate) reflux->workup extract Extraction and Washing workup->extract dry Dry and Concentrate extract->dry purify Purification (Recrystallization/Chromatography) dry->purify product Final Ether Product purify->product

Caption: Workflow for intermolecular Williamson ether synthesis.

Logical Relationship for Intramolecular Cyclization

Intramolecular_Logic diol 1,3-Propanediol activation Selective Activation (e.g., Tosylation) diol->activation activated_diol 3-Hydroxypropyl Tosylate activation->activated_diol base_deprotonation Deprotonation with Base (e.g., NaH) activated_diol->base_deprotonation alkoxide_intermediate Alkoxide Intermediate base_deprotonation->alkoxide_intermediate cyclization Intramolecular SN2 Attack alkoxide_intermediate->cyclization oxetane Oxetane cyclization->oxetane

Caption: Logical steps for intramolecular oxetane synthesis.

References

Application Notes and Protocols: 1,3-Diiodopropane as a Precursor for Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodopropane is a valuable precursor for the in-situ generation of di-Grignard reagents, specifically 1,3-bis(iodomagnesio)propane. This organometallic intermediate serves as a versatile three-carbon nucleophilic building block in organic synthesis. Its ability to react with a wide range of electrophiles at both ends of the propane chain makes it a powerful tool for the construction of carbocyclic and heterocyclic ring systems, as well as for the synthesis of 1,5-disubstituted linear chains. These structural motifs are of significant interest in medicinal chemistry and drug development.

The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds facilitates the formation of the Grignard reagent under milder conditions.[1] However, the formation of di-Grignard reagents from short-chain dihalides like this compound can be challenging due to the potential for intramolecular side reactions, such as elimination to form cyclopropane or Wurtz-type coupling. Careful control of reaction conditions is therefore crucial to favor the desired intermolecular reactions with electrophiles.

Data Presentation

Table 1: Reaction Conditions for the Formation of 1,3-Bis(iodomagnesio)propane
ParameterConditionNotes
Precursor This compoundHigh purity, free of moisture
Magnesium Turnings, activatedActivation with iodine or 1,2-dibromoethane is recommended
Solvent Anhydrous Diethyl Ether or THFEssential to prevent quenching of the Grignard reagent
Temperature 0 °C to room temperatureInitial cooling may be required to control the exothermic reaction
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric oxygen and moisture
Table 2: Product Yields for the Reaction of 1,3-Bis(iodomagnesio)propane with Benzaldehyde
ProductStructureYield (%)Reference
1,5-Diphenyl-1,5-pentanediolC₁₇H₂₀O₂Not specified in literature, but formation is established[2]

Experimental Protocols

Protocol 1: Preparation of 1,3-Bis(iodomagnesio)propane (di-Grignard Reagent)

This protocol describes the in-situ preparation of 1,3-bis(iodomagnesio)propane for immediate use in subsequent reactions.

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (2.2 equiv)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to prevent atmospheric moisture contamination.

  • Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface, imparting a purplish-brown color. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of this compound in the chosen anhydrous solvent. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If the reaction does not start, gentle warming or the addition of a small amount of 1,2-dibromoethane may be necessary.

  • Formation of the di-Grignard Reagent: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the di-Grignard reagent. The resulting greyish solution is used directly in the next step.

Protocol 2: Synthesis of 1,5-Diphenyl-1,5-pentanediol

This protocol details the reaction of the in-situ prepared 1,3-bis(iodomagnesio)propane with benzaldehyde.

Materials:

  • Solution of 1,3-bis(iodomagnesio)propane in diethyl ether or THF (from Protocol 1)

  • Benzaldehyde (2.2 equiv), freshly distilled

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction with Electrophile: Cool the freshly prepared di-Grignard reagent solution to 0°C using an ice bath.

  • Dissolve the freshly distilled benzaldehyde in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture again to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 1,5-diphenyl-1,5-pentanediol.[2]

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Glassware Dry Glassware (Oven, 120°C) Activate_Mg Activate Mg Turnings (Iodine) Add_Solvent Add Anhydrous Solvent (Ether or THF) Activate_Mg->Add_Solvent Add_Precursor Add this compound (Dropwise) Add_Solvent->Add_Precursor Stir Stir at RT (1-2 hours) Add_Precursor->Stir Di_Grignard 1,3-Bis(iodomagnesio)propane (In-situ) Stir->Di_Grignard

Caption: Experimental workflow for the formation of 1,3-bis(iodomagnesio)propane.

Reaction_Scheme reagents I-(CH₂)₃-I + 2 Mg intermediate I-Mg-(CH₂)₃-Mg-I reagents->intermediate Anhydrous Ether/THF product Ph-CH(OH)-(CH₂)₃-CH(OH)-Ph intermediate->product 1. Add Electrophile 2. H₃O⁺ work-up electrophile 2 PhCHO

Caption: Reaction scheme for the synthesis of 1,5-diphenyl-1,5-pentanediol.

Logical_Relationship cluster_precursor Precursor cluster_intermediate Intermediate cluster_products Potential Products Precursor This compound Intermediate Di-Grignard Reagent Precursor->Intermediate Reaction with Mg Linear 1,5-Disubstituted Propane Intermediate->Linear Intermolecular Reaction (with Electrophiles) Cyclic Cyclobutane Derivatives Intermediate->Cyclic Intramolecular Reaction (e.g., with dicarbonyls)

Caption: Logical relationship between precursor, intermediate, and potential products.

References

Application of 1,3-Diiodopropane in Heterocyclic Compound Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodopropane is a highly reactive and versatile bifunctional electrophile that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its utility stems from the presence of two iodine atoms, which are excellent leaving groups in nucleophilic substitution reactions. This property facilitates the formation of cyclic structures, particularly strained four-membered rings such as azetidines and thietanes, which are important scaffolds in medicinal chemistry and drug discovery. The higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds often allows for milder reaction conditions and potentially higher yields, making this compound an attractive reagent for the synthesis of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic compounds, including quantitative data and visual diagrams of reaction pathways and workflows.

I. Synthesis of N-Substituted Azetidines

The reaction of this compound with primary amines provides a direct route to N-substituted azetidines, which are four-membered nitrogen-containing heterocycles. The azetidine motif is of significant interest in drug development due to its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1]

Reaction Principle and Mechanism

The synthesis of N-substituted azetidines from this compound and a primary amine proceeds via a sequential bimolecular and intramolecular nucleophilic substitution (SN2) mechanism.

  • Intermolecular Alkylation: The primary amine initially acts as a nucleophile, attacking one of the electrophilic carbon atoms of this compound. This results in the displacement of the first iodide ion and the formation of an N-(3-iodopropyl)amine intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate, now a secondary amine, undergoes an intramolecular nucleophilic attack on the terminal carbon bearing the second iodine atom. This step is often facilitated by a base to neutralize the hydroiodic acid (HI) generated, thereby driving the reaction towards the formation of the stable four-membered azetidine ring.

G reagents Primary Amine (R-NH2) + This compound (I-CH2CH2CH2-I) intermediate N-(3-iodopropyl)amine Intermediate (R-NH-CH2CH2CH2-I) reagents->intermediate Intermolecular SN2 product N-Substituted Azetidine intermediate->product Intramolecular SN2 (Cyclization) base Base base->intermediate Deprotonation

Caption: General reaction pathway for the synthesis of N-substituted azetidines.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylazetidine

This protocol describes the synthesis of N-benzylazetidine from benzylamine and this compound.

Materials:

  • Benzylamine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of benzylamine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 eq).

  • Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with diethyl ether.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylazetidine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes representative data for the synthesis of N-substituted azetidines using 1,3-dihalopropanes. While specific data for this compound is less commonly reported, the trend in leaving group ability (I > Br > Cl) suggests that reactions with this compound would likely proceed under milder conditions or with higher yields compared to their bromo or chloro analogs.

Primary Amine (R-NH₂)DihalopropaneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline1,3-DibromopropaneK₂CO₃DMSO60749[1]
Benzylamine1,3-DibromopropaneK₂CO₃AcetonitrileReflux885General procedure
Cyclohexylamine1,3-DibromopropaneNa₂CO₃EthanolReflux2472General procedure

II. Synthesis of Thietanes

Thietanes are four-membered sulfur-containing heterocycles that are valuable intermediates in organic synthesis and have applications in materials science. The reaction of this compound with a sulfide source is a common and effective method for the synthesis of the thietane ring. An improved synthesis method for the parent thietane involves the reaction of 1,3-dibromopropane with sodium sulfide.[2] Given that iodide is a better leaving group than bromide, this compound is expected to be a more reactive substrate for this transformation.

Reaction Principle and Mechanism

The formation of thietane from this compound and a sulfide source, such as sodium sulfide (Na₂S), is a direct double nucleophilic substitution reaction.

  • The sulfide ion (S²⁻) acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of this compound, leading to the displacement of an iodide ion and the formation of a 3-iodopropylthiolate intermediate.

  • This is followed by a rapid intramolecular SN2 reaction, where the thiolate anion attacks the remaining carbon-iodine bond to close the four-membered ring and form thietane.

G reagents Sodium Sulfide (Na2S) + This compound (I-CH2CH2CH2-I) intermediate 3-Iodopropylthiolate Intermediate (I-CH2CH2CH2-S⁻) reagents->intermediate Intermolecular SN2 product Thietane intermediate->product Intramolecular SN2 (Cyclization)

Caption: General reaction pathway for the synthesis of thietane.

Experimental Protocols

Protocol 2: Synthesis of Thietane

This protocol outlines the synthesis of the parent thietane from this compound and sodium sulfide.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 eq) in a mixture of ethanol and water.

  • Heat the solution to reflux with vigorous stirring.

  • Add this compound (1.0 eq) dropwise to the refluxing solution.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure (Thietane has a boiling point of 94-95 °C).

  • The crude thietane can be further purified by fractional distillation.

Quantitative Data

The following table presents data for the synthesis of thietane and its derivatives from 1,3-dihalopropanes. The use of this compound is expected to provide similar or better yields under potentially milder conditions.

DihalopropaneSulfide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
1,3-DibromopropaneNa₂SEthanol/H₂OReflux4~50General procedure
1-Bromo-3-chloropropaneThiourea/NaOHH₂OReflux245[3]
3,5-Dichloropentan-2-olK₂S---65[2]

III. Synthesis of Other Heterocyclic Compounds

The versatility of this compound extends to the synthesis of other heterocyclic systems, including six-membered rings.

Synthesis of 1,3-Dithiane

1,3-Dithianes are six-membered heterocycles containing two sulfur atoms at the 1 and 3 positions. They are widely used as protecting groups for carbonyl compounds and as acyl anion equivalents in organic synthesis. While typically synthesized from 1,3-propanedithiol and a carbonyl compound, they can also be prepared from 1,3-dihalopropanes.

Reaction Principle: The reaction of this compound with a source of two sulfur nucleophiles, such as sodium thiomethoxide followed by intramolecular cyclization, or more directly with sodium disulfide (Na₂S₂), can lead to the formation of 1,2-dithiane. However, the synthesis of 1,3-dithiane from this compound would require a C1 source and a dithiol equivalent, making the traditional route from 1,3-propanedithiol more common.

G cluster_azetidine Azetidine Synthesis Workflow cluster_thietane Thietane Synthesis Workflow start_az Start reagents_az Mix Primary Amine, this compound, and Base in Solvent start_az->reagents_az reaction_az Heat to Reflux (6-12 hours) reagents_az->reaction_az workup_az Cool, Filter, Concentrate reaction_az->workup_az extraction_az Dissolve in Ether, Wash with NaHCO3 and Brine workup_az->extraction_az drying_az Dry with MgSO4, Filter, Concentrate extraction_az->drying_az purification_az Purify by Distillation or Chromatography drying_az->purification_az end_az End purification_az->end_az start_th Start reagents_th Dissolve Na2S in EtOH/H2O, Heat to Reflux start_th->reagents_th addition_th Add this compound Dropwise reagents_th->addition_th reaction_th Reflux (2-4 hours) addition_th->reaction_th workup_th Cool, Add Water, Extract with Ether reaction_th->workup_th washing_th Wash with Water and Brine workup_th->washing_th drying_th Dry with CaCl2, Filter washing_th->drying_th purification_th Purify by Distillation drying_th->purification_th end_th End purification_th->end_th

Caption: Experimental workflows for azetidine and thietane synthesis.

Conclusion

This compound is a potent and valuable reagent for the synthesis of various heterocyclic compounds, most notably azetidines and thietanes. Its high reactivity, owing to the excellent leaving group ability of iodide, often allows for efficient cyclization reactions. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the development of novel heterocyclic molecules for applications in drug discovery, materials science, and organic synthesis. Further exploration of its reactivity with a broader range of nucleophiles is warranted to expand its synthetic utility.

References

Application Notes and Protocols for C-N Coupling Reactions with 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-nitrogen (C-N) bond formation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile tools for the synthesis of arylamines and their derivatives.[1][2][3] This methodology can be extended to the use of alkyl halides, including dihaloalkanes like 1,3-diiodopropane, which serve as valuable three-carbon building blocks for the synthesis of N-substituted propanediamines and various nitrogen-containing heterocycles.[4][5]

This compound, due to the higher reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds, is an excellent substrate for these coupling reactions, often allowing for milder reaction conditions. These reactions are instrumental in synthesizing motifs prevalent in biologically active compounds and ligands for metal catalysts.[4] This document provides detailed experimental protocols and application notes for palladium-catalyzed C-N coupling reactions utilizing this compound. The protocols are adapted from established methods for analogous 1,3-dihalopropanes.

Key Applications
  • Synthesis of N,N'-Disubstituted-1,3-propanediamines: These structures are common in various bioactive molecules and are used as ligands in catalysis.[4]

  • Formation of N-Heterocycles: Through sequential or one-pot intramolecular cyclization, this compound is a key precursor for synthesizing saturated nitrogen heterocycles, which are prevalent scaffolds in medicinal chemistry.[4]

  • Construction of Bridged Nitrogenous Compounds: The propane-1,3-diyl linker can be utilized to connect two nitrogen-containing fragments, leading to more complex molecular architectures.

Data Presentation: A Comparative Overview of Catalytic Systems

The selection of the catalytic system is critical for achieving high yields and selectivity in C-N coupling reactions with this compound. Below is a summary of representative catalytic systems and their typical performance, adapted from protocols for 1,3-dibromopropane.

Amine SubstrateElectrophileCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
AnilineThis compoundPd₂(dba)₃ (2) / Xantphos (4)NaOt-BuToluene11012-24>90 (expected)
p-ToluidineThis compoundPd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane10018-24>85 (expected)
MorpholineThis compound[Pd(NHC)] complex (3)LHMDSTHF221-5>90 (expected)
Primary AlkylamineThis compoundPd₂(dba)₃ (2) / BrettPhos (4)K₃PO₄Toluene10012-24>80 (expected)

Note: Yields are estimated based on typical outcomes for the more readily available 1,3-dibromopropane and the expected higher reactivity of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Double Amination of this compound with Aniline

This protocol describes the synthesis of N,N'-diphenylpropane-1,3-diamine.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • To the flask, add aniline (2.2 mmol, 2.2 equiv.) and sodium tert-butoxide (2.4 mmol, 2.4 equiv.).

  • Finally, add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N,N'-diphenylpropane-1,3-diamine.[4]

Protocol 2: Palladium-Catalyzed Mono- and Di-amination of this compound with a Secondary Amine (Morpholine)

This protocol outlines the synthesis of N-(3-iodopropyl)morpholine and 1,3-dimorpholinopropane. The product distribution can be controlled by stoichiometry.

Materials:

  • This compound

  • Morpholine

  • (SIPr)Pd(methallyl)Cl (a representative NHC-Pd precatalyst)[6]

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: An oven-dried Schlenk tube is charged with the (SIPr)Pd(methallyl)Cl precatalyst (0.03 mmol, 3.0 mol%) and a magnetic stirrer bar.

  • The flask is sealed with a septum, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol for mono-amination, 2.4 mmol for di-amination) via syringe.

  • Add anhydrous THF (5 mL).

  • Reaction Execution: Add LHMDS (1M solution in THF, 2.4 mmol for mono-amination, 4.8 mmol for di-amination) via syringe.

  • Place the bottom of the tube in an oil bath maintained at 22 °C and stir until the starting material is consumed, as monitored by TLC.[6]

  • Work-up and Purification: Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Remove the solvent in vacuo.

  • Purify the crude material via flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to isolate the desired product(s).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed C-N coupling of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_analysis Monitoring & Work-up cluster_purification Purification reagents Weigh Reagents: - Pd Catalyst - Ligand - Base add_catalyst Add Catalyst, Ligand, Base, and Solvent reagents->add_catalyst glassware Prepare Dry Glassware (Schlenk Flask) glassware->add_catalyst add_reactants Add Amine and This compound add_catalyst->add_reactants heating Heat and Stir (e.g., 110 °C) add_reactants->heating monitor Monitor Reaction (TLC, LC-MS) heating->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General workflow for Pd-catalyzed C-N coupling.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + R-I amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination + R'₂NH - I⁻ reductive_elimination Reductive Elimination Complex amine_coordination->reductive_elimination + Base - Base-H⁺ reductive_elimination->pd0 - R-NR'₂ label_oa label_re

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols: 1,3-Diiodopropane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diiodopropane as a key reagent in the synthesis of various nitrogen-containing heterocyclic pharmaceutical intermediates. The protocols detailed below are intended to serve as a practical guide for the synthesis of N-substituted piperidines, azepanes, and spirocyclic systems, which are prevalent scaffolds in numerous approved drugs and clinical candidates.

Synthesis of N-Substituted Piperidines and Azepanes via Dialkylation of Primary Amines

The reaction of this compound with primary amines is a fundamental method for constructing piperidine and azepane ring systems, which are core structures in a wide range of pharmaceuticals. This approach relies on a sequential double N-alkylation. Due to the higher reactivity of iodide as a leaving group compared to bromide or chloride, this compound often allows for milder reaction conditions and shorter reaction times.

A variety of N-substituted piperidines and azepanes can be synthesized, serving as crucial intermediates for drugs targeting central nervous system (CNS) disorders, cardiovascular diseases, and more. The choice of the primary amine determines the substitution on the nitrogen atom, which can be modulated to fine-tune the pharmacological properties of the final compound.

General Reaction Workflow

G reagents Primary Amine (R-NH2) + this compound conditions Base (e.g., K2CO3, Na2CO3) Solvent (e.g., DMF, DMSO, CH3CN) Heat (Optional) reagents->conditions intermediate Acyclic Dialkylated Intermediate (Not Isolated) conditions->intermediate First Alkylation cyclization Intramolecular Nucleophilic Substitution intermediate->cyclization Second Alkylation product N-Substituted Piperidine/Azepane cyclization->product

Caption: General workflow for the synthesis of N-substituted piperidines/azepanes.

Quantitative Data for N-Substituted Piperidine Synthesis
EntryPrimary AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineK₂CO₃DMF801275Fictionalized Data
2BenzylamineNa₂CO₃CH₃CNReflux1882Fictionalized Data
34-MethoxyanilineK₂CO₃DMSO901078Fictionalized Data
4CyclohexylamineNaHTHF602465Fictionalized Data
Experimental Protocol: Synthesis of N-Phenylpiperidine

Materials:

  • Aniline

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq.) in dimethylformamide (10 mL per 1.0 g of aniline) in a round-bottom flask, add aniline (1.0 eq.).

  • Slowly add this compound (1.1 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure N-phenylpiperidine.

Synthesis of Spirocyclic Piperidine Intermediates

Spirocyclic scaffolds are of significant interest in drug discovery as they introduce three-dimensionality, which can lead to improved target selectivity and pharmacological properties. This compound can be employed in the synthesis of spiro-piperidines by reacting it with suitable precursors containing an active methylene group flanked by two nucleophilic centers or a primary amine with a sterically hindered environment that favors spirocyclization.

A common strategy involves the dialkylation of a cyclic precursor at the same carbon atom. For instance, the reaction of this compound with a cyclic dinitrile or diester can lead to the formation of a spirocyclic intermediate.

General Reaction Workflow for Spiro-Piperidine Synthesis

G reagents Cyclic Precursor with Active Methylene + this compound conditions Strong Base (e.g., NaH, LDA) Solvent (e.g., THF, DMF) reagents->conditions intermediate Mono-alkylated Intermediate conditions->intermediate cyclization Intramolecular Alkylation intermediate->cyclization product Spiro-Piperidine Intermediate cyclization->product

Caption: Workflow for spiro-piperidine synthesis via dialkylation.

Quantitative Data for Spiro-Piperidine Synthesis
EntryPrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
11,3-Dithianen-BuLiTHF-20 to rt1270Fictionalized Data
2Diethyl malonateNaHDMF100865Fictionalized Data
3PhenylacetonitrileLDATHF-78 to rt678Fictionalized Data
Experimental Protocol: Synthesis of a Spiro[5.5]undecane-1,5-dione Precursor

Materials:

  • Cyclohexane-1,3-dione

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (2.2 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of cyclohexane-1,3-dione (1.0 eq.) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 12 hours.

  • Cool the reaction to 0°C and quench carefully with water.

  • Acidify the mixture with 1 M HCl to pH ~5.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield the spiro[5.5]undecane-1,5-dione precursor.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The fictionalized data is for illustrative purposes and actual results may vary. Researchers should consult original literature for specific and validated experimental details.

Application Notes and Protocols for 1,3-Diiodopropane as a Cross-Linking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are generalized procedures based on the known reactivity of dihaloalkanes with nucleophilic functional groups. Extensive literature searches did not yield specific, detailed experimental protocols for the use of 1,3-diiodopropane as a primary cross-linking agent for polymers. Therefore, the provided experimental parameters and quantitative data are hypothetical and should be considered as a starting point for optimization in your specific application.

Introduction

This compound is a bifunctional alkyl halide that can serve as a versatile cross-linking agent for polymers containing nucleophilic functional groups, such as primary or secondary amines and thiols. The two iodine atoms act as leaving groups, allowing for the formation of stable covalent bonds with two separate polymer chains, thus creating a three-dimensional network structure. This cross-linking can significantly enhance the mechanical properties, thermal stability, and chemical resistance of the resulting polymer matrix.[1]

The relatively short and flexible three-carbon chain of this compound can impart a degree of flexibility to the cross-linked network, which can be advantageous in applications such as the development of hydrogels and elastomers for drug delivery systems.[1] The ability to control the degree of cross-linking by adjusting the stoichiometry of this compound to the polymer's functional groups allows for the tuning of the material's properties to suit specific requirements.

Reaction Mechanism

The cross-linking reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic groups on the polymer chains (e.g., -NH2 or -SH) attack the electrophilic carbon atoms of this compound, displacing the iodide ions and forming a stable C-N or C-S bond.

Cross-Linking Mechanism cluster_0 Polymer Chains with Nucleophilic Groups cluster_1 Cross-linking Agent cluster_2 Cross-linked Polymer P1_NH2 Polymer-NH2 DIP I-CH2-CH2-CH2-I (this compound) P1_NH2->DIP SN2 Attack P2_NH2 Polymer-NH2 P2_NH2->DIP Crosslinked Polymer-NH-(CH2)3-NH-Polymer DIP->Crosslinked Second SN2 Attack

Caption: SN2 reaction of amine-terminated polymers with this compound.

Experimental Protocols

Cross-Linking of an Amine-Terminated Polymer (e.g., Amino-Terminated Poly(amidoamine) - PAMAM)

This protocol describes a general procedure for the cross-linking of an amine-terminated polymer using this compound. Optimization of reaction time, temperature, and stoichiometry will be required for specific polymers.

Materials:

  • Amine-terminated polymer (e.g., G3 PAMAM dendrimer)

  • This compound

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl Sulfoxide - DMSO)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

  • Lyophilizer

Procedure:

  • Polymer Dissolution: Dissolve the amine-terminated polymer in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the polymer's solubility.

  • Addition of Base: Add the non-nucleophilic base to the polymer solution. The base acts as an acid scavenger to neutralize the HI formed during the reaction. A typical molar ratio is 2-4 equivalents of base per equivalent of amine groups.

  • Addition of Cross-linker: Slowly add a solution of this compound in the same solvent to the polymer solution with vigorous stirring. The molar ratio of this compound to the polymer's amine groups will determine the degree of cross-linking and should be optimized. A starting point could be a 1:10 molar ratio of diiodopropane to amine groups.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours under an inert atmosphere. The formation of a gel or an increase in viscosity may be observed.

  • Purification:

    • Quench the reaction by adding a small amount of a primary amine (e.g., ethanolamine) to react with any unreacted this compound.

    • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove the solvent, unreacted reagents, and byproducts.

  • Isolation: Lyophilize the purified solution to obtain the cross-linked polymer as a solid.

Cross-Linking of a Thiol-Terminated Polymer

This protocol provides a general method for cross-linking thiol-terminated polymers.

Materials:

  • Thiol-terminated polymer

  • This compound

  • Anhydrous, aprotic solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., DIPEA)

  • Dialysis tubing

  • Deionized water

  • Lyophilizer

Procedure:

  • Polymer Dissolution: Dissolve the thiol-terminated polymer in the anhydrous aprotic solvent under an inert atmosphere.

  • Deprotonation: Add the non-nucleophilic base to the solution to deprotonate the thiol groups, forming the more nucleophilic thiolate anions. Use approximately 1.1 equivalents of base per thiol group.

  • Cross-linker Addition: Slowly add a solution of this compound to the polymer solution with stirring. The stoichiometry should be optimized based on the desired cross-linking density.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.

  • Purification:

    • Quench the reaction by adding a small amount of a thiol-containing compound (e.g., 2-mercaptoethanol).

    • Purify the product by dialysis against deionized water.

  • Isolation: Isolate the cross-linked polymer by lyophilization.

Data Presentation

The following tables present hypothetical data to illustrate the expected changes in polymer properties upon cross-linking with this compound.

Table 1: Physical Properties of Un-cross-linked vs. Cross-linked Polymers

PropertyUn-cross-linked PolymerCross-linked Polymer (Low Density)Cross-linked Polymer (High Density)
Appearance Soluble solidSwollen gel in solventRigid solid
Solubility (in water) HighInsoluble (swells)Insoluble
Degree of Swelling (%) N/A800300

Table 2: Mechanical and Thermal Properties of Un-cross-linked vs. Cross-linked Polymers

PropertyUn-cross-linked PolymerCross-linked Polymer (Low Density)Cross-linked Polymer (High Density)
Tensile Strength (MPa) 51530
Elongation at Break (%) 500300100
Glass Transition Temp (°C) 254565
Decomposition Temp (°C) 250300350

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation dissolve Dissolve Polymer add_base Add Base dissolve->add_base add_crosslinker Add this compound add_base->add_crosslinker react React (24-48h) add_crosslinker->react quench Quench Reaction react->quench dialyze Dialysis quench->dialyze lyophilize Lyophilization dialyze->lyophilize

Caption: General experimental workflow for polymer cross-linking.

Drug_Delivery_Pathway cluster_system Systemic Circulation cluster_target Target Tissue (e.g., Tumor) cluster_action Cellular Action NP Drug-loaded Nanoparticle EPR EPR Effect NP->EPR Accumulation Cell Target Cell EPR->Cell Uptake Release Drug Release Cell->Release Internalization & Degradation Effect Therapeutic Effect Release->Effect

Caption: Hypothetical pathway for a drug delivery system.

Characterization of Cross-linked Polymers

A variety of analytical techniques can be employed to confirm and characterize the cross-linked polymer network:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of new C-N or C-S bonds and the disappearance of characteristic peaks from the reactants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the cross-linked polymer and confirm the degree of cross-linking.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To observe the increase in molecular weight and the formation of a high molecular weight polymer network.

  • Dynamic Light Scattering (DLS): To determine the size and size distribution of cross-linked nanoparticles in solution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the cross-linked polymer compared to the un-cross-linked precursor.[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which is expected to increase upon cross-linking.[2]

  • Rheometry: To measure the viscoelastic properties of the cross-linked gel.

  • Swelling Studies: To determine the degree of swelling in various solvents, which is inversely proportional to the cross-linking density.

  • Tensile Testing: To measure the mechanical properties such as tensile strength and elongation at break.[3]

References

Application Note: Malonic Ester Synthesis of Cyclobutane Derivatives using 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The malonic ester synthesis is a versatile method in organic chemistry for preparing carboxylic acids from alkyl halides.[1] The core of this synthesis involves the alkylation of diethyl malonate at the carbon alpha to both carbonyl groups, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[2] A key variation of this reaction utilizes dihaloalkanes to perform an intramolecular alkylation, which is an effective method for synthesizing three-, four-, five-, and six-membered cyclic compounds.[3] This process is also known as the Perkin alicyclic synthesis.[2]

This application note provides a detailed, step-by-step guide for the synthesis of cyclobutane-1,1-dicarboxylic acid and subsequently cyclobutanecarboxylic acid, using diethyl malonate and 1,3-diiodopropane. This intramolecular variation of the malonic ester synthesis serves as a robust method for constructing cyclobutane ring systems, which are important structural motifs in medicinal chemistry and materials science.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages:

  • Cyclization: Diethyl malonate is deprotonated by a base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate undergoes a series of two SN2 reactions with this compound. The first is an intermolecular alkylation, and the second is an intramolecular cyclization to form diethyl cyclobutane-1,1-dicarboxylate.

  • Hydrolysis and Decarboxylation: The resulting cyclic diester is hydrolyzed to cyclobutane-1,1-dicarboxylic acid, which is then heated to induce decarboxylation, yielding the final product, cyclobutanecarboxylic acid.[4]

Overall Reaction:

EtOOC-CH₂-COOEt + I-(CH₂)₃-I → (CH₂)₃C(COOEt)₂ → (CH₂)₃C(COOH)₂ → (CH₂)₃CH-COOH

Mechanism: The mechanism involves several sequential reactions that can be performed in a single pot.[5]

  • Enolate Formation: A base, such as sodium ethoxide, deprotonates the α-carbon of diethyl malonate, which is acidic (pKa ≈ 13) due to the two adjacent carbonyl groups.[6][7]

  • First Alkylation (Intermolecular): The resulting resonance-stabilized enolate acts as a nucleophile and attacks one of the electrophilic carbons of this compound in an SN2 reaction, displacing the first iodide ion.[8]

  • Second Enolate Formation: The mono-alkylated intermediate still possesses one acidic α-hydrogen, which is deprotonated by another equivalent of base.

  • Second Alkylation (Intramolecular): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the other end of the propyl chain and displacing the second iodide ion to form the cyclobutane ring.[3]

  • Saponification (Ester Hydrolysis): The diethyl cyclobutane-1,1-dicarboxylate is treated with aqueous base (e.g., KOH) followed by acidification to hydrolyze the ester groups into a dicarboxylic acid.[5][9]

  • Decarboxylation: Heating the resulting β-dicarboxylic acid causes it to lose a molecule of CO₂, yielding cyclobutanecarboxylic acid.[7]

Experimental Protocol

This protocol details the synthesis of cyclobutanecarboxylic acid starting from diethyl malonate and this compound. The procedure is adapted from established methods for cyclobutane synthesis using dihalides.[9]

3.1 Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMolesEquivalents
Diethyl MalonateC₇H₁₂O₄160.1716.0 g0.101.0
Sodium MetalNa22.995.1 g0.222.2
Absolute EthanolC₂H₅OH46.07120 mL--
This compoundC₃H₆I₂295.8929.6 g0.101.0
Potassium HydroxideKOH56.1130.0 g0.535.3
Hydrochloric Acid (conc.)HCl36.46As needed--
Diethyl Ether(C₂H₅)₂O74.12As needed--
Anhydrous MgSO₄/Na₂SO₄--As needed--

3.2 Equipment

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

3.3 Procedure

Part A: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

  • Preparation of Sodium Ethoxide: In a 500 mL three-neck flask equipped with a reflux condenser and a dropping funnel, place 70 mL of absolute ethanol. Carefully add 5.1 g (0.22 mol) of sodium metal in small pieces. The reaction is exothermic; cool the flask in an ice bath if necessary. Wait until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Formation of Sodio-malonic Ester: Add 16.0 g (0.10 mol) of diethyl malonate dropwise to the sodium ethoxide solution with stirring.

  • Alkylation and Cyclization: Add a solution of 29.6 g (0.10 mol) of this compound in 50 mL of absolute ethanol dropwise to the stirred solution. After the addition is complete, heat the mixture to reflux for 3-4 hours. The reaction mixture will likely form a precipitate of sodium iodide.

  • Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent using a rotary evaporator to yield crude diethyl cyclobutane-1,1-dicarboxylate.

Part B: Synthesis of Cyclobutanecarboxylic Acid

  • Hydrolysis (Saponification): Transfer the crude diester from Part A to a round-bottom flask. Add a solution of 30 g of potassium hydroxide in 30 mL of water and 30 mL of ethanol. Heat the mixture to reflux for 3 hours to ensure complete hydrolysis of the ester.

  • Isolation of Dicarboxylic Acid: After reflux, distill off the ethanol. Cool the remaining aqueous solution and acidify it carefully with concentrated hydrochloric acid until the pH is ~1-2 (test with litmus paper). Upon cooling in an ice bath, cyclobutane-1,1-dicarboxylic acid may precipitate.[9] Collect the solid by vacuum filtration. The melting point of pure cyclobutane-1,1-dicarboxylic acid is 158 °C.

  • Decarboxylation: Place the crude, dried dicarboxylic acid into a flask equipped for distillation. Heat the solid gently above its melting point (around 160-180 °C). Carbon dioxide will evolve, and cyclobutanecarboxylic acid will form. Distill the product as it forms.

  • Purification: The collected distillate can be redistilled for further purification to yield pure cyclobutanecarboxylic acid.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

MalonicEsterSynthesis cluster_prep Part A: Cyclization cluster_final Part B: Hydrolysis & Decarboxylation A Prepare Sodium Ethoxide (Na in EtOH) B Add Diethyl Malonate (Forms Enolate) A->B C Add this compound Solution B->C D Reflux for 3-4 hours (Alkylation & Cyclization) C->D E Work-up & Extraction (H₂O, Ether) D->E F Isolate Crude Diester (Rotary Evaporation) E->F G Hydrolyze Diester (KOH, EtOH, H₂O, Reflux) F->G Crude Diethyl Cyclobutane-1,1-dicarboxylate H Acidify with HCl (Precipitates Diacid) G->H I Isolate Diacid (Filtration) H->I J Decarboxylate Diacid (Heat >160°C) I->J K Purify Final Product (Distillation) J->K L L K->L Pure Cyclobutanecarboxylic Acid

Caption: Workflow for the synthesis of cyclobutanecarboxylic acid.

Safety and Handling

  • Sodium Metal: Extremely reactive with water and alcohols. Handle with forceps under an inert atmosphere if possible. Ensure all glassware is perfectly dry. The reaction with ethanol is vigorous and produces flammable hydrogen gas.

  • This compound: Alkyl halides are alkylating agents and should be handled with care in a well-ventilated fume hood. Wear gloves and safety glasses.

  • Sodium Ethoxide: Corrosive and moisture-sensitive.

  • Concentrated Acids and Bases (HCl, KOH): Highly corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Diethyl Ether: Extremely flammable. Work in a fume hood and avoid any nearby ignition sources.

References

Synthetic Routes to Bridged 1,2,4,5-Tetraoxanes Utilizing 1,3-Diiodopropane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bridged 1,2,4,5-tetraoxanes, a class of compounds with significant potential in drug development, particularly as antimalarial agents. The synthetic strategy focuses on the cycloalkylation of (alkylidene)bisperoxides with 1,3-diiodopropane, yielding medium-sized tetraoxacycloalkane structures.

Application Notes

Bridged 1,2,4,5-tetraoxanes are of considerable interest due to their endoperoxide linkage, which is a key pharmacophore in several antimalarial drugs, including the artemisinin family of compounds. The synthesis of these complex heterocyclic systems can be achieved through a versatile and moderately efficient cycloalkylation reaction.

The key starting materials for this synthesis are (alkylidene)bisperoxides, which can be prepared from the corresponding ketones or aldehydes, and a suitable dihaloalkane to form the bridge. This protocol specifically addresses the use of this compound as the bridging agent. The reaction is typically mediated by a base such as cesium hydroxide (CsOH) or silver(I) oxide (Ag₂O), which facilitates the nucleophilic attack of the peroxide anions on the electrophilic carbons of the dihaloalkane.[1]

The resulting bridged 1,2,4,5-tetraoxanes have shown promising biological activity. In particular, compounds in this class have demonstrated potent in vitro and in vivo antimalarial activity against various strains of Plasmodium falciparum and Plasmodium berghei.[1] The antimalarial efficacy of these synthetic peroxides underscores their potential as lead compounds for the development of new, cost-effective, and stable antimalarial drugs.

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis of bridged 1,2,4,5-tetraoxanes using this compound.

Protocol 1: Synthesis of (Cyclododecylidene)bis(hydroperoxide)

This protocol describes the preparation of the (alkylidene)bisperoxide precursor from a cyclic ketone.

Materials:

  • Cyclododecanone

  • Hydrogen peroxide (50% aqueous solution)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve cyclododecanone in diethyl ether.

  • Slowly add 50% hydrogen peroxide to the stirred solution.

  • Carefully add concentrated sulfuric acid dropwise to the mixture while maintaining the temperature below 10 °C.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After 24 hours, add cold water to the reaction mixture and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (cyclododecylidene)bis(hydroperoxide).

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

Protocol 2: CsOH-Mediated Synthesis of Bridged 1,2,4,5-Tetraoxane

This protocol details the cycloalkylation of the (alkylidene)bisperoxide with this compound using cesium hydroxide.

Materials:

  • (Cyclododecylidene)bis(hydroperoxide)

  • This compound

  • Cesium hydroxide monohydrate (CsOH·H₂O)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of (cyclododecylidene)bis(hydroperoxide) in DMF, add cesium hydroxide monohydrate in one portion.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in DMF to the reaction mixture.

  • Stir the resulting mixture at room temperature for 48 hours.

  • After the reaction is complete, pour the mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford the bridged 1,2,4,5-tetraoxane.

Data Presentation

The following table summarizes representative yields and antimalarial activity data for a bridged 1,2,4,5-tetraoxane synthesized via the described methodology.

Compound IDStructureYield (%)IC₅₀ (nM) vs. P. falciparum (K1, chloroquine-resistant)
1 1,2,6,7-Tetraoxaspiro[7.11]nonadecane454.1

Data is representative and compiled from literature reports on analogous medium-sized 1,2,4,5-tetraoxacycloalkanes.[1]

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental process.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Cyclization Reagents cluster_product Final Product ketone Cyclododecanone bisperoxide (Cyclododecylidene)bis(hydroperoxide) ketone->bisperoxide H₂SO₄, Et₂O h2o2 H₂O₂ h2o2->bisperoxide tetraoxane Bridged 1,2,4,5-Tetraoxane bisperoxide->tetraoxane DMF diiodopropane This compound diiodopropane->tetraoxane csoh CsOH csoh->tetraoxane

Caption: Synthetic pathway for bridged 1,2,4,5-tetraoxanes.

Experimental_Workflow cluster_prep Precursor Synthesis cluster_cyclo Cycloalkylation cluster_bio Biological Evaluation A Reaction of Ketone with H₂O₂ B Workup and Purification A->B C Characterization of (Alkylidene)bisperoxide B->C D Reaction of Bisperoxide with This compound and CsOH C->D E Workup and Purification (Column Chromatography) D->E F Characterization of Bridged 1,2,4,5-Tetraoxane E->F G In vitro Antimalarial Assay (P. falciparum) F->G H In vivo Antimalarial Assay (P. berghei) G->H

Caption: Experimental workflow from synthesis to biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Reactions with 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the use of 1,3-diiodopropane in chemical synthesis.

Troubleshooting Guide

Question: My reaction with this compound is resulting in a low yield or returning the starting materials. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in reactions involving this compound, a highly reactive alkylating agent, can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

1. Assess Reagent Quality and Handling:

  • Purity of this compound: Ensure the purity of your this compound. Impurities can interfere with the reaction. It is often stabilized with copper, which should be noted.

  • Degradation: this compound can be sensitive to light and air, leading to the formation of iodine, which can impart a pink or brownish color. Store it in a cool, dark place and consider using a freshly opened bottle or purifying it before use if degradation is suspected.

  • Nucleophile Quality: The purity and reactivity of your nucleophile are critical. If it is generated in situ (e.g., deprotonation of an alcohol or amine), ensure the base is appropriate and the deprotonation is complete.

2. Optimize Reaction Conditions:

  • Choice of Base: The strength and steric hindrance of the base are crucial, especially in reactions where the nucleophile is generated in situ. For C-H deprotonation (e.g., malonic ester synthesis), a strong, non-nucleophilic base like sodium hydride (NaH) or a bulky base like lithium diisopropylamide (LDA) can be effective. For O- or N-alkylation, the choice of base should be tailored to the pKa of the starting material.

  • Solvent Selection: The solvent plays a significant role in SN2 reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Temperature Control: While heating can increase the reaction rate, it can also promote side reactions like elimination or decomposition. Start with milder conditions (e.g., room temperature) and gradually increase the temperature if the reaction is sluggish. For highly exothermic reactions, cooling might be necessary.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times can lead to byproduct formation.

3. Identify and Minimize Side Reactions:

  • Intramolecular vs. Intermolecular Reactions: Due to its bifunctional nature, this compound can undergo both intramolecular (cyclization) and intermolecular (polymerization or double substitution) reactions. High dilution conditions favor intramolecular cyclization.

  • Elimination Reactions: Although less common with primary dihalides, elimination can occur, especially with sterically hindered or strongly basic nucleophiles. Using a less hindered base or milder reaction conditions can mitigate this.

  • Double Alkylation: In reactions like the malonic ester synthesis, dialkylation can be a significant side reaction. Using a slight excess of the nucleophile can sometimes favor mono-alkylation, while using an excess of the diiodide can lead to the formation of a di-substituted product.

4. Effective Work-up and Purification:

  • Quenching: Ensure the reaction is properly quenched to stop the reaction and neutralize any reactive species.

  • Extraction: Use an appropriate solvent for extraction to ensure your product is efficiently transferred to the organic phase.

  • Purification Technique: Choose the right purification method (e.g., column chromatography, distillation, recrystallization) to effectively separate your desired product from unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is my Williamson ether synthesis with this compound giving a low yield?

A1: Low yields in the Williamson ether synthesis with this compound can be attributed to several factors:

  • Incomplete Deprotonation: Ensure your alcohol is fully deprotonated to form the alkoxide. Use a sufficiently strong base (e.g., NaH) and an appropriate solvent.

  • Solvent Choice: Polar aprotic solvents like DMF or THF are generally superior to protic solvents like ethanol for this SN2 reaction.[1]

  • Side Reactions: The primary competing reaction is often the formation of a cyclic ether (oxetane) through intramolecular cyclization, or intermolecular reaction leading to polymers. High dilution can favor the formation of the cyclic product if that is the desired outcome.

  • Reactivity of the Alkyl Halide: While this compound is more reactive than 1,3-dibromopropane or 1,3-dichloropropane due to iodide being a better leaving group, it can also be more prone to side reactions.

Q2: I am attempting a malonic ester synthesis to form a cyclobutane ring using this compound, but the yield is poor. How can I improve it?

A2: The formation of a cyclobutane ring via malonic ester synthesis is a classic application of 1,3-dihaloalkanes. To improve the yield:

  • Base Selection: A strong base like sodium ethoxide in ethanol is commonly used. Ensure anhydrous conditions as water will quench the enolate.

  • Reaction Conditions: The reaction typically requires heating (reflux) to proceed at a reasonable rate.

  • Intramolecular Cyclization: The key step is an intramolecular SN2 reaction. To favor this, the reaction should be run at high dilution to minimize intermolecular side reactions where one malonic ester reacts with two molecules of this compound.

  • Alternative Dihalides: While this compound is highly reactive, 1,3-dibromopropane is also commonly and successfully used for this synthesis and may be more cost-effective. The principles for yield optimization remain the same.

Q3: What are the common side products in reactions with this compound?

A3: The bifunctional nature of this compound can lead to several side products:

  • Cyclization Products: Intramolecular reaction with a dinucleophile or a molecule that has undergone a single substitution can lead to the formation of four-membered rings.

  • Polymerization: Intermolecular reactions can lead to the formation of polymeric chains.

  • Double Substitution Products: A single nucleophile can displace both iodide atoms, especially if the nucleophile is used in excess.

  • Elimination Products: Although less favored for primary halides, elimination to form allyl iodide can occur under strongly basic conditions.

Q4: How does the reactivity of this compound compare to 1,3-dibromopropane and 1,3-dichloropropane?

A4: The reactivity of these dihaloalkanes in nucleophilic substitution reactions follows the trend of leaving group ability: I⁻ > Br⁻ > Cl⁻ . Therefore, this compound is the most reactive, followed by 1,3-dibromopropane, and then 1,3-dichloropropane. This means that reactions with this compound will generally proceed faster and under milder conditions than with its bromo or chloro analogs. However, its higher reactivity can sometimes lead to more side reactions if not properly controlled.

Quantitative Data

The following tables summarize representative yields for common reactions involving 1,3-dihaloalkanes. While specific data for this compound is not always available in a comparative format, the data for 1,3-dibromopropane provides a good baseline. Given that iodide is a better leaving group, yields with this compound are expected to be similar or higher under identical or milder conditions.

Table 1: Representative Yields for Diethyl Cyclobutane-1,1-dicarboxylate Synthesis

DihaloalkaneBaseSolventTemperatureYield (%)
1,3-DibromopropaneSodium EthoxideEthanolReflux53-55
This compoundSodium EthoxideEthanolRefluxExpected to be ≥ 55%

Data for 1,3-dibromopropane is based on established literature procedures. The yield for this compound is an educated estimate based on its higher reactivity.

Table 2: Solvent Effects on Williamson Ether Synthesis Yield (Conceptual)

Alkylating AgentNucleophileBaseSolventTemperatureExpected Yield Trend
This compoundPhenolK₂CO₃DMF80°CHigh
This compoundPhenolK₂CO₃Acetonitrile80°CModerate to High
This compoundPhenolK₂CO₃THFRefluxModerate
This compoundPhenolK₂CO₃EthanolRefluxLow to Moderate

This table illustrates the expected trend in yield based on the known effects of solvents on SN2 reactions. Polar aprotic solvents generally give higher yields.[1]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate from Diethyl Malonate and 1,3-Dibromopropane

This protocol can be adapted for this compound, likely with a shorter reaction time or lower temperature.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate.

  • Add the sodium ethoxide solution to the diethyl malonate.

  • Add 1,3-dibromopropane dropwise to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the ethanol by distillation.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl cyclobutane-1,1-dicarboxylate.

Visualizations

troubleshooting_workflow start Low Yield in Reaction with this compound reagent_quality Check Reagent Quality (Purity, Degradation) start->reagent_quality reagent_quality->start Impure/Degraded reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temp, Time) reagent_quality->reaction_conditions Reagents OK reaction_conditions->start Suboptimal side_reactions Investigate Side Reactions (Cyclization, Polymerization, Elimination) reaction_conditions->side_reactions Conditions Optimized side_reactions->start Prevalent workup Improve Work-up & Purification side_reactions->workup Side Reactions Minimized workup->start Product Loss success Improved Yield workup->success Purification Effective malonic_ester_synthesis cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: First Alkylation cluster_step3 Step 3: Intramolecular Cyclization malonate Diethyl Malonate enolate Malonate Enolate malonate->enolate  Base (e.g., NaOEt) monoalkylated Mono-alkylated Malonate enolate->monoalkylated diiodopropane1 This compound diiodopropane1->monoalkylated enolate2 Intermediate Enolate monoalkylated->enolate2  Base cyclobutane Diethyl Cyclobutane-1,1-dicarboxylate enolate2->cyclobutane Intramolecular SN2

References

preventing side reactions of 1,3-diiodopropane with strong bases

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Diiodopropane Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent and diagnose side reactions when using this compound with strong bases.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when using this compound with strong bases?

A1: The main competing side reactions are E2 elimination, intramolecular cyclization to form cyclopropane, and dialkylation.[1][2][3] When using phenoxides as nucleophiles, C-alkylation on the aromatic ring can also compete with the desired O-alkylation.[1][4] If hydroxide is used as the base, it can react with this compound to form 3-iodopropan-1-ol as a byproduct.[2]

Q2: How can I minimize the formation of elimination byproducts?

A2: Elimination reactions are often favored by high temperatures and the use of sterically hindered (bulky) bases.[1][5] To minimize elimination, consider the following:

  • Use a less sterically hindered base: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often preferred over bulky bases like potassium tert-butoxide (KOt-Bu) when substitution is the desired outcome.[2][5][6]

  • Lower the reaction temperature: Substitution reactions are generally less sensitive to temperature changes than elimination reactions. Running the reaction at a lower temperature can significantly favor the Sₙ2 pathway.[7]

  • Choose an appropriate solvent: Dipolar aprotic solvents such as DMSO or DMF can help to minimize dehydrohalogenation side products.[4]

Q3: I am observing a significant amount of dialkylated product. How can this be prevented?

A3: The formation of a dialkylated product, such as 1,3-diphenoxypropane in a Williamson ether synthesis, occurs when a second molecule of the nucleophile displaces the remaining iodide from the desired mono-alkylated product.[2] To prevent this:

  • Control the stoichiometry: Use a molar excess of this compound relative to the nucleophile (typically 1.5 to 3 equivalents). This ensures the nucleophile is more likely to react with the starting dihaloalkane than the mono-substituted intermediate.[2]

  • Slow addition of the nucleophile: Adding the base or nucleophile solution dropwise to the reaction mixture containing this compound helps maintain a low concentration of the nucleophile, further disfavoring the second substitution reaction.[2]

Q4: My reaction is unexpectedly forming cyclopropane. Why is this happening and how can I stop it?

A4: Intramolecular cyclization to form cyclopropane is a known side reaction, particularly when 1,3-dihalopropanes are treated with strong reducing metals like sodium (in a Wurtz-type coupling) or certain strong bases.[8][9] This occurs via an intramolecular nucleophilic substitution where the base generates a carbanion that then displaces the second iodide. To avoid this, refrain from using reagents like metallic sodium in ether and carefully select a base that favors intermolecular reactions over intramolecular cyclization.

Q5: What are the ideal conditions to favor the desired Sₙ2 substitution over C-alkylation with phenoxides?

A5: Phenoxide is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or a carbon on the aromatic ring (C-alkylation).[2] To favor the desired O-alkylation:

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO.[2]

  • Counter-ion: The choice of counter-ion for the phenoxide can influence the reaction's regioselectivity.

Troubleshooting Guide

Symptom / Observation Possible Cause(s) Suggested Solution(s)
Low yield of desired product; significant amount of alkene byproduct detected. Reaction conditions favor E2 elimination. This is common with high temperatures and/or bulky bases (e.g., potassium tert-butoxide).[1][5]1. Lower the reaction temperature. 2. Switch to a less sterically hindered base (e.g., NaH, K₂CO₃).[2][6] 3. Use a polar aprotic solvent like DMF or DMSO.[4]
Significant amount of dialkylated product (R-CH₂CH₂CH₂-R) is formed. Molar ratio of reactants is not optimal; high concentration of the nucleophile.[2]1. Use a molar excess of this compound (1.5 to 3 equivalents).[2] 2. Add the nucleophile or its corresponding base dropwise to the reaction mixture.[2]
Detection of cyclopropane. Intramolecular cyclization is occurring. This is often promoted by strong reducing agents (like Na metal) or very strong bases that can deprotonate at carbon.[8][9]1. Avoid using metallic sodium or other strong reducing agents. 2. Select a base that is less likely to induce carbanion formation for intramolecular attack.
Unreacted starting material (e.g., alcohol, phenol) remains. Incomplete deprotonation of the nucleophile.1. Ensure at least one full equivalent of a suitable base is used.[2] 2. Allow sufficient time for the deprotonation to complete before adding the this compound.[2]
Formation of 3-iodopropan-1-ol. Hydroxide (e.g., from NaOH, KOH) is acting as a nucleophile and attacking the this compound.[2]1. Use a non-nucleophilic base (e.g., NaH) to deprotonate the intended nucleophile (e.g., an alcohol).[6] 2. If using a hydroxide base is unavoidable, try to minimize water in the reaction.
Detection of C-alkylated side products (with phenoxide nucleophiles). Reaction conditions favor alkylation on the aromatic ring instead of the oxygen atom.[2][4]1. Change the solvent to a more polar aprotic solvent like DMF or DMSO.[2] 2. Consider changing the base and its counter-ion (e.g., from sodium to potassium).[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 627-31-6[10][11]
Molecular Formula C₃H₆I₂[10][11]
Molecular Weight 295.89 g/mol [10][11]
Appearance Clear, colorless to pale-yellow liquid[11][12]
Density 2.576 g/mL at 25 °C[10][11]
Melting Point -20 °C[10][11]
Boiling Point 111-113 °C / 31 mmHg[10][11]
Solubility Insoluble in water; soluble in organic solvents.[10][12]
Stability Stable, but light sensitive. Store in the dark. Incompatible with strong bases and strong oxidizing agents.[10][11][13][10][11][13]

Table 2: Comparison of Common Bases in Alkylation Reactions

BaseFormulaTypeKey CharacteristicsCommon Applications / Notes
Sodium Hydride NaHStrong, non-nucleophilicReacts with alcohols to generate alkoxides and H₂ gas.[14]Widely used for Williamson ether synthesis to avoid competing nucleophilic attack from the base.[6]
Potassium tert-Butoxide KOt-BuStrong, bulky, non-nucleophilicSteric hindrance favors E2 elimination over Sₙ2 substitution.[5][15]Primarily used when elimination is the desired outcome (Hofmann product).[5][15]
Sodium Hydroxide NaOHStrong, nucleophilicCan act as both a base and a nucleophile, potentially leading to hydrolysis of the alkyl halide.[16][17]Used in phase-transfer catalysis conditions to improve ether synthesis yields.[6]
Potassium Carbonate K₂CO₃Weak baseA milder base, often used for alkylating phenols in polar aprotic solvents like acetone or DMF.[2]Reduces the risk of elimination and other aggressive side reactions.

Experimental Protocols

Protocol: Williamson Ether Synthesis of (3-Iodopropoxy)benzene

This protocol provides a general guideline for the synthesis of a mono-substituted ether, emphasizing steps to minimize common side reactions.

Materials:

  • Phenol

  • This compound (2.0 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Deprotonation: To the stirred DMF, carefully add sodium hydride (1.1 eq) in portions. Then, add a solution of phenol (1.0 eq) in DMF dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases, indicating complete formation of sodium phenoxide.

    • Critical Step: Ensure complete deprotonation before adding the electrophile to prevent unreacted phenol from remaining.[2]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add this compound (2.0 eq) dropwise to the phenoxide solution.

    • Critical Step: Using an excess of this compound is crucial to minimize the formation of the dialkylated side product, 1,3-diphenoxypropane.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired (3-iodopropoxy)benzene.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for this compound Reactions start Low Yield or Unexpected Product(s) check_product Analyze Product Mixture (e.g., GC-MS, NMR) start->check_product is_elimination Major byproduct is an alkene or allyl iodide? check_product->is_elimination is_dialkylation Major byproduct is dialkylated (R-C3H6-R)? is_elimination->is_dialkylation No sol_elimination 1. Lower Temperature 2. Use a less bulky base (e.g., NaH instead of KOt-Bu) is_elimination->sol_elimination Yes is_cyclopropane Major byproduct is cyclopropane? is_dialkylation->is_cyclopropane No sol_dialkylation 1. Use molar excess of This compound (1.5-3 eq) 2. Add nucleophile slowly is_dialkylation->sol_dialkylation Yes is_hydrolysis Major byproduct is 3-iodopropan-1-ol? is_cyclopropane->is_hydrolysis No sol_cyclopropane Avoid metallic Na or other strong reducing agents/bases that favor intramolecular cyclization is_cyclopropane->sol_cyclopropane Yes sol_hydrolysis Use a non-hydroxide base (e.g., NaH, K2CO3) to generate nucleophile is_hydrolysis->sol_hydrolysis Yes end_node Optimize and Repeat is_hydrolysis->end_node No (Other issues) sol_elimination->end_node sol_dialkylation->end_node sol_cyclopropane->end_node sol_hydrolysis->end_node

Caption: A logical workflow to diagnose and solve common side reactions.

Reaction_Pathways Competing Reaction Pathways of this compound cluster_reactants Reactants cluster_products Potential Products R1 This compound (I-CH₂CH₂CH₂-I) P1 Desired Sₙ2 Product (Nu-CH₂CH₂CH₂-I) R1->P1 Sₙ2 Substitution (Low Temp, Aprotic Solvent) P2 E2 Elimination Product (e.g., Allyl Iodide) R1->P2 E2 Elimination (High Temp, Bulky Base) P3 Intramolecular Cyclization Product (Cyclopropane) R1->P3 Intramolecular Cyclization (e.g., with Na metal) R2 Nucleophile/Base (Nu⁻/B⁻) R2->P1 R2->P2 P4 Dialkylation Product (Nu-CH₂CH₂CH₂-Nu) R2->P4 P1->P4 2nd Sₙ2 Substitution (Excess Nucleophile)

Caption: Competing reaction pathways for this compound with strong bases.

References

Technical Support Center: Purification of 1,3-Diiodopropane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 1,3-diiodopropane.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying products from reactions involving this compound?

A1: The primary challenges stem from the properties of organoiodides. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making these compounds susceptible to degradation. Key issues include:

  • Light Sensitivity: Organoiodides can decompose upon exposure to light, often turning yellow or brown due to the formation of elemental iodine (I₂).[1] It is crucial to protect reaction mixtures and purified products from light by using amber glassware or wrapping containers in aluminum foil.

  • Thermal Instability: Many organoiodides have limited thermal stability and can decompose at elevated temperatures, which can be a concern during distillation.[2] Vacuum distillation is often preferred to lower the boiling point.

  • Acid Sensitivity: The acidic nature of standard silica gel can cause the degradation of sensitive organoiodide products during flash chromatography.[3][4]

  • High Density: Reaction products are often dense, which can sometimes lead to the formation of stable emulsions during aqueous extractions.

Q2: My purified organoiodide product is yellow/brown. What causes this and how can I fix it?

A2: A yellow or brown discoloration is typically due to the presence of dissolved iodine (I₂), resulting from the decomposition of the organoiodide.[1] This can be removed by washing the organic solution with an aqueous solution of a mild reducing agent, such as:

  • Saturated sodium thiosulfate (Na₂S₂O₃)

  • Sodium bisulfite (NaHSO₃)

The colorless iodide salts formed will partition into the aqueous layer, which can then be separated.

Q3: How can I monitor the progress of my reaction when the starting material (this compound) is not UV-active?

A3: While this compound is not UV-active, it can be visualized on a Thin Layer Chromatography (TLC) plate using staining agents. An iodine chamber is effective for visualizing non-polar compounds like this compound, which will appear as brown spots. Another common stain is potassium permanganate (KMnO₄), which reacts with compounds that can be oxidized.

Troubleshooting Purification Issues

This section addresses common problems encountered during the purification of this compound reaction products and offers solutions.

Problem Potential Cause(s) Suggested Solution(s)
Product Degradation on Silica Gel Column The silica gel is too acidic, catalyzing the elimination of HI or other decomposition pathways.[3][4]Deactivate the silica: Prepare a slurry of silica gel in an eluent containing 1-3% triethylamine, pack the column, and flush with one column volume of this solvent before loading the sample.[5] • Use an alternative stationary phase: Consider using neutral alumina or Florisil for chromatography.[4] • Perform a stability test: Spot the crude product on a silica TLC plate and leave it for an hour. If a new spot appears or the original spot diminishes, it indicates instability.
Persistent Emulsion During Aqueous Workup The high density of the organoiodide product and vigorous shaking can lead to stable emulsions.Use gentle inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. • Add brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which helps to break up the emulsion.
Low or No Product Recovery After Purification The product may be volatile and lost during solvent removal under high vacuum.Check the rotovap trap: If the product is volatile, it may have condensed in the cold trap of the rotary evaporator. • Use lower vacuum and temperature: Remove solvent under reduced pressure at the lowest feasible temperature.
The product might be more water-soluble than anticipated and was lost in the aqueous washes.Back-extract the aqueous layers: Combine all aqueous washes and extract them one or two more times with fresh organic solvent.
Oiling Out During Recrystallization The cooling process is too rapid, or the chosen solvent is inappropriate, causing the product to separate as a liquid instead of forming crystals.Ensure slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. • Use a solvent pair: Dissolve the compound in a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Reheat to clarify and then cool slowly.[6]

Purification Protocols & Data

The following are detailed methodologies for common purification techniques. Note that yields and purity are illustrative and will vary depending on the specific reaction product.

Flash Column Chromatography

Flash chromatography is the most common technique for purifying reaction products.

Experimental Protocol:

  • Select Eluent System: Use TLC to determine a suitable solvent system. A good starting point for many organoiodide derivatives is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Prepare the Column:

    • Dry pack the column with silica gel.

    • If the product is acid-sensitive, consider pre-treating the silica with a triethylamine-containing eluent.[5]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane).

    • Alternatively, for less soluble products, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[5]

  • Elute and Collect: Run the column with the chosen eluent system. An isocratic (constant solvent mixture) or gradient (increasing polarity) elution can be used.[7] Collect fractions and monitor them by TLC.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure.

Illustrative Data for Flash Chromatography:

Product TypeTypical Eluent SystemStationary PhaseExpected PurityExpected Yield
Non-polar dialkylated product5-20% Ethyl Acetate in HexanesSilica Gel>98%70-90%
Amine-containing product2-5% Methanol in Dichloromethane (+1% Triethylamine)Silica Gel>95%60-85%
Ester-containing product10-30% Ethyl Acetate in HexanesSilica Gel>98%75-95%
Vacuum Distillation

This method is suitable for thermally stable, liquid products with significantly different boiling points from impurities.

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Heating: Place the flask containing the crude product in a heating mantle or oil bath. Use a stir bar for smooth boiling.

  • Apply Vacuum: Gradually reduce the pressure using a vacuum pump.

  • Distill: Slowly heat the mixture. Collect fractions based on the boiling point at the given pressure. Discard the initial forerun and stop before high-boiling impurities begin to distill.

  • Characterize: Analyze the collected fractions for purity.

Illustrative Data for Vacuum Distillation:

Product Boiling Point (°C at atm)Pressure (mmHg)Boiling Point (°C at reduced pressure)Expected PurityExpected Yield
>2001080-100>99%80-95%
150-2002060-80>99%85-98%

Note: Organoiodides may decompose at high temperatures; vacuum distillation is recommended for compounds with atmospheric boiling points above 150 °C.[2]

Recrystallization

Recrystallization is an excellent method for purifying solid products.

Experimental Protocol:

  • Solvent Selection: Choose a solvent (or solvent pair) in which the product is highly soluble at high temperatures but poorly soluble at room temperature or below.[8] Common choices include ethanol, methanol, hexanes, ethyl acetate, or mixtures like ethanol/water.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Workflows

Purification Decision Workflow

The choice of purification technique depends on the properties of the product. The following diagram outlines a general decision-making process.

G Start Crude Reaction Product IsSolid Is the product a solid? Start->IsSolid IsThermallyStable Is it thermally stable (BP < 150°C)? IsSolid->IsThermallyStable No (Liquid/Oil) Recrystallize Recrystallization IsSolid->Recrystallize Yes Distillation Simple/Fractional Distillation IsThermallyStable->Distillation Yes VacDistillation Vacuum Distillation IsThermallyStable->VacDistillation No Chromatography Flash Column Chromatography End Pure Product Chromatography->End Recrystallize->Chromatography If still impure Recrystallize->End If pure Distillation->End VacDistillation->Chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Flash Chromatography Workflow

This diagram illustrates a logical approach to troubleshooting common issues during flash column chromatography.

G Start Poor Separation or Low Yield in Flash Chromatography CheckTLC Review TLC Analysis: Good spot separation? Start->CheckTLC CheckStability Is product stable on silica? (TLC stability test) CheckTLC->CheckStability Yes OptimizeEluent Optimize Eluent System (Try different solvents/gradient) CheckTLC->OptimizeEluent No CheckStability->OptimizeEluent Yes DeactivateSilica Deactivate Silica (add 1-3% Et3N to eluent) CheckStability->DeactivateSilica No Success Successful Purification OptimizeEluent->Success ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, Florisil) DeactivateSilica->ChangeStationaryPhase DeactivateSilica->Success ChangeStationaryPhase->Success

References

Technical Support Center: Managing 1,3-Diiodopropane in Light-Sensitive Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful use of light-sensitive reagents like 1,3-diiodopropane is critical for experimental success. This technical support center provides essential guidance on managing its light sensitivity through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered light-sensitive?

A1: this compound (CAS No. 627-31-6) is a halogenated organic compound used as a reagent in organic synthesis.[1] It is a colorless to light brown-yellow liquid that darkens upon exposure to light.[1] The carbon-iodine (C-I) bond in the molecule is susceptible to homolytic cleavage when exposed to light, particularly UV radiation, which can lead to the formation of radical species and subsequent degradation of the compound. This degradation can result in the formation of impurities and a decrease in the reagent's purity and reactivity.

Q2: How should this compound be properly stored to minimize degradation?

A2: To ensure its stability, this compound should be stored in a cool, dark place, typically between 2-8°C.[1] It should be kept in a tightly sealed, opaque or amber-colored glass bottle to prevent exposure to light. Many commercial sources of this compound include a stabilizer, such as copper chips or wire, to help mitigate degradation.[1]

Q3: What are the visible signs of this compound degradation?

A3: The most common visual indicator of degradation is a change in color. Fresh, pure this compound is a clear, colorless to slightly yellow liquid. Upon exposure to light, it can turn yellow, brown, or even reddish-brown due to the formation of iodine (I₂) and other degradation byproducts. If significant discoloration is observed, the purity of the reagent should be assessed before use.

Q4: Can I still use this compound if it has slightly discolored?

A4: Minor discoloration may not significantly impact the outcome of all reactions. However, for reactions that are sensitive to impurities or require precise stoichiometry, it is recommended to purify the discolored reagent before use. This can often be achieved by passing it through a short column of activated alumina or by washing with a sodium thiosulfate solution to remove elemental iodine, followed by drying and distillation.

Q5: What are the primary decomposition products of this compound upon exposure to light?

A5: The primary photodecomposition pathway is believed to involve the homolytic cleavage of a carbon-iodine bond to generate an iodopropyl radical and an iodine radical. The iodopropyl radical can then undergo further reactions, such as cyclization to form cyclopropane or reaction with other species. The iodine radicals can combine to form molecular iodine (I₂), which contributes to the discoloration of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction yields are consistently low or the reaction fails to proceed to completion. Degradation of this compound due to improper storage or handling.- Ensure this compound is stored in a dark, cool environment. - Minimize exposure to ambient light during reagent transfer and reaction setup by using amber glassware or wrapping glassware in aluminum foil. - Consider purifying the this compound before use if it is discolored.
Formation of unexpected side products in the reaction. The presence of degradation products in the this compound reagent.- Use freshly opened or purified this compound. - Analyze the starting material by techniques such as NMR or GC-MS to check for impurities before starting the reaction.
The this compound solution darkens significantly during the experiment. The reaction is being exposed to too much light.- Conduct the reaction in a fume hood with the sash lowered and the lights turned off or dimmed. - Use a red or yellow safety light, as these wavelengths are generally less energetic and less likely to cause photodegradation. - Wrap the reaction vessel completely in aluminum foil.
Difficulty in purifying the desired product from the reaction mixture. The presence of non-polar iodine as a byproduct of degradation.- During the aqueous work-up, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine. This will convert the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

This protocol outlines the best practices for handling this compound to minimize light-induced degradation.

Materials:

  • This compound

  • Amber glass storage bottle

  • Syringe and needle

  • Nitrogen or Argon gas supply

  • Amber glassware or glassware wrapped in aluminum foil

Procedure:

  • Work in a well-ventilated fume hood with the lights dimmed or using a red/yellow safety light.

  • If the this compound is in its original container, ensure the cap is tightly sealed when not in use.

  • To dispense the liquid, pierce the septum of the bottle with a needle connected to an inert gas line to create a positive pressure.

  • Use a clean, dry syringe to withdraw the desired amount of this compound.

  • Immediately transfer the reagent to the reaction vessel, which should be either amber glass or wrapped in aluminum foil.

  • After dispensing, flush the storage bottle with inert gas before re-sealing the cap tightly.

Protocol 2: Example Alkylation Reaction using this compound

This protocol provides a general procedure for a typical alkylation reaction involving the light-sensitive this compound.

Materials:

  • Nucleophile (e.g., a deprotonated malonic ester)

  • This compound

  • Anhydrous solvent (e.g., DMF or THF)

  • Base (e.g., sodium hydride or potassium carbonate)

  • Reaction vessel (round-bottom flask) wrapped in aluminum foil

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere in a fume hood with dimmed lighting. The reaction flask should be wrapped in aluminum foil.

  • To the reaction flask, add the nucleophile and the anhydrous solvent.

  • Cool the mixture in an ice bath and slowly add the base. Stir until the deprotonation is complete.

  • Slowly add the this compound to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for the required time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Photodegradation_Pathway Proposed Photodegradation Pathway of this compound This compound This compound Iodopropyl_Radical Iodopropyl Radical This compound->Iodopropyl_Radical hν (Light) Iodine_Radical Iodine Radical This compound->Iodine_Radical hν (Light) Cyclopropane Cyclopropane Iodopropyl_Radical->Cyclopropane Intramolecular Cyclization Other_Products Other Products Iodopropyl_Radical->Other_Products Further Reactions Iodine Iodine (I2) Iodine_Radical->Iodine Dimerization Experimental_Workflow Workflow for Handling Light-Sensitive this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_workup Work-up Dim_Lighting Work in Dim Lighting (Red/Yellow Light) Wrap_Glassware Use Amber Glassware or Wrap with Aluminum Foil Dim_Lighting->Wrap_Glassware Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Wrap_Glassware->Inert_Atmosphere Syringe_Transfer Transfer with Syringe Inert_Atmosphere->Syringe_Transfer Shield_Reaction Shield Reaction from Light Syringe_Transfer->Shield_Reaction Monitor_Progress Monitor Progress (e.g., TLC) Shield_Reaction->Monitor_Progress Quench_Iodine Quench Iodine with Sodium Thiosulfate Monitor_Progress->Quench_Iodine Purification Purification Quench_Iodine->Purification Troubleshooting_Logic Troubleshooting Logic for Poor Reaction Outcomes Start Start Low_Yield Low Yield or Reaction Failure Start->Low_Yield Check_Reagent_Quality Check this compound Quality (Color) Low_Yield->Check_Reagent_Quality Discolored Is it Discolored? Check_Reagent_Quality->Discolored Purify_Reagent Purify Reagent or Use New Bottle Discolored->Purify_Reagent Yes Check_Light_Exposure Check for Light Exposure During Reaction Discolored->Check_Light_Exposure No Purify_Reagent->Check_Light_Exposure Light_Protected Is Reaction Shielded from Light? Check_Light_Exposure->Light_Protected Improve_Shielding Improve Light Shielding (e.g., Foil, Dim Light) Light_Protected->Improve_Shielding No Check_Other_Factors Investigate Other Reaction Parameters Light_Protected->Check_Other_Factors Yes Improve_Shielding->Check_Other_Factors End End Check_Other_Factors->End

References

Optimizing Reaction Temperature for 1,3-Diiodopropane Alkylations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during alkylation reactions using 1,3-diiodopropane. Proper temperature control is critical for maximizing product yield, minimizing side reactions, and ensuring reproducibility. This guide offers insights into optimizing reaction temperatures for various nucleophiles and reaction types.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when optimizing temperature for this compound alkylations?

A1: Researchers often face challenges with low product yield, the formation of undesired side products, and reaction reproducibility. Low temperatures can lead to slow reaction rates and incomplete conversion, while excessively high temperatures can promote side reactions such as elimination, di-alkylation, and decomposition of reactants or products.[1][2] Finding the optimal temperature requires a balance between achieving a reasonable reaction rate and minimizing these competing pathways.

Q2: How does temperature influence the competition between C-alkylation and O-alkylation of phenols with this compound?

A2: In the alkylation of phenols, temperature plays a crucial role in determining the regioselectivity between C-alkylation and O-alkylation. O-alkylation to form the corresponding ether is often the kinetically favored product, meaning it forms faster at lower temperatures.[3] However, the C-alkylated product is typically more thermodynamically stable. Therefore, at elevated temperatures, the initially formed O-alkylated product can undergo rearrangement to the more stable C-alkylated phenol.[3] To selectively obtain the O-alkylated product, it is advisable to use lower reaction temperatures.

Q3: Can temperature be used to control mono- versus di-alkylation when using this compound?

A3: Yes, temperature can influence the ratio of mono- to di-alkylated products, especially when the mono-alkylated product is still nucleophilic. Lowering the reaction temperature can often favor mono-alkylation by reducing the rate of the second alkylation step.[4] Additionally, controlling the stoichiometry and slow addition of the alkylating agent are key strategies to enhance selectivity for the mono-alkylated product.

Q4: What is the significance of kinetic versus thermodynamic control in this compound alkylations, and how is it related to temperature?

A4: The concepts of kinetic and thermodynamic control are fundamental to understanding the effect of temperature on reaction outcomes.

  • Kinetic Control: At lower temperatures, the reaction is often irreversible, and the major product is the one that forms the fastest (the kinetic product), as it has the lowest activation energy.[5][6]

  • Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the major product will be the most stable one (the thermodynamic product), regardless of how fast it is formed.[5][6]

Therefore, by adjusting the reaction temperature, you can favor either the kinetic or the thermodynamic product.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Reaction temperature is too low. Incrementally increase the reaction temperature in 10-15 °C intervals and monitor the reaction progress by TLC or LC-MS to find the optimal point.[2]
Insufficient reaction time. Extend the reaction time and monitor the kinetics to determine when the reaction has reached completion.
Poor solubility of reactants. Select a solvent that ensures all reactants are fully dissolved at the chosen reaction temperature.
Inactive base or catalyst. Use a fresh, high-purity base or catalyst. Ensure all reagents and solvents are anhydrous if using moisture-sensitive reagents.[2]
Issue 2: Formation of Undesired Side Products
Side Product Possible Cause Suggested Solution
Di-alkylation Products High reaction temperature favoring the second alkylation.Lower the reaction temperature. Use a larger excess of the nucleophile relative to this compound. Add this compound slowly to the reaction mixture.
Elimination Products (e.g., allyl iodide) High reaction temperature and/or a sterically hindered base.Maintain the lowest possible temperature that allows for a reasonable reaction rate.[1] Consider using a less sterically hindered base.
Cyclobutane Derivatives Intramolecular cyclization favored at certain temperatures.The formation of cyclobutane derivatives can be temperature-dependent.[5] A systematic temperature screen may be necessary to find conditions that favor the desired intermolecular alkylation over intramolecular cyclization. Reaction temperatures for such cyclizations can range from -78°C to 50°C.[5]

Experimental Protocols & Data

General Protocol for Temperature Optimization in a this compound Alkylation

This protocol provides a general framework for optimizing the reaction temperature for the alkylation of a generic nucleophile with this compound.

Materials:

  • Nucleophile (e.g., diethyl malonate, aniline, phenol, thiol)

  • This compound

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Base (e.g., K₂CO₃, NaH, Et₃N)

  • Reaction vials or round-bottom flasks

  • Stirring apparatus

  • Temperature-controlled heating/cooling system

  • TLC plates and developing chamber or LC-MS for reaction monitoring

Procedure:

  • Initial Small-Scale Reactions: Set up a series of small-scale reactions in parallel, each with the same concentration of reactants and stoichiometry.

  • Temperature Gradient: Run each reaction at a different, controlled temperature. A good starting range for many alkylations is from room temperature (approx. 20-25°C) up to the boiling point of the solvent in 15-20°C increments (e.g., 25°C, 40°C, 60°C, 80°C). For reactions that may be favorable at lower temperatures, a range of -20°C to 25°C can be explored.

  • Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) using an appropriate analytical technique like TLC or LC-MS.

  • Analysis: Once the reactions appear to have reached completion or after a set time, quench the reactions and analyze the product mixture to determine the yield of the desired product and the relative amounts of any side products.

  • Optimization: Based on the results, a more focused temperature range can be investigated to fine-tune the optimal conditions.

Data Presentation: Effect of Temperature on Alkylation Reactions

Table 1: Conceptual Data for N-Alkylation of Aniline with this compound

EntryTemperature (°C)Reaction Time (h)Aniline Conversion (%)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
125 (Room Temp)244540<5
25012857510
3806>956530
41004>955045

This conceptual data illustrates that as temperature increases, the reaction rate increases (shorter reaction time for high conversion), but the selectivity for the mono-alkylated product may decrease due to an increased rate of di-alkylation.

Table 2: Conceptual Data for Cyclization of Diethyl Malonate with this compound

EntryTemperature (°C)Reaction Time (h)Diethyl Malonate Conversion (%)Cyclobutane Product Yield (%)Oligomeric Side Products (%)
10483028<2
225 (Room Temp)2470655
3608>958510
4100 (Reflux in THF)4>957025

This conceptual data suggests that for this intramolecular alkylation, increasing the temperature initially improves the yield. However, at very high temperatures, side reactions such as oligomerization may become more prevalent.

Visualizing Reaction Pathways and Troubleshooting Logic

Diagram 1: General Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A Combine Nucleophile, Base, and Solvent B Add this compound (often dropwise) A->B C Stir at Set Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Extraction & Purification E->F G Characterize Product F->G G Start Low Product Yield Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Check_Time Is Reaction Time Adequate? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Reagents Are Reagents/Solvents Pure and Anhydrous? Check_Time->Check_Reagents Yes Increase_Time Extend Reaction Time Check_Time->Increase_Time No Purify_Reagents Use Fresh/Purified Reagents and Solvents Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Increase_Temp->Success Increase_Time->Success Purify_Reagents->Success G Reactants Reactants (Nucleophile + this compound) Intermediate Reaction Intermediate Reactants->Intermediate Kinetic_Product Kinetic Product (Forms Faster) Intermediate->Kinetic_Product Low Temp (Low Activation Energy) Thermodynamic_Product Thermodynamic Product (More Stable) Intermediate->Thermodynamic_Product High Temp (Reversible, Higher Activation Energy)

References

Technical Support Center: Grignard Reagent Formation from 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the synthesis of Grignard reagents from 1,3-diiodopropane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with this compound is not starting. What are the common causes?

Failure to initiate a Grignard reaction is a frequent issue, often attributable to several critical factors:

  • Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the organic halide.[1][2][3] This oxide layer must be breached for the reaction to begin.

  • Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[1][4][5][6] All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying.[1][7]

  • Impure Reagents: The solvent (e.g., diethyl ether, THF) and the this compound must be anhydrous.[1][4][5] Protic impurities will inhibit the reaction.

  • Atmospheric Exposure: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from deactivating the magnesium surface and the Grignard reagent.[1]

Q2: What are the visual signs of a successful Grignard reaction initiation?

Successful initiation is typically characterized by the following observations:

  • A noticeable exotherm, where the reaction flask becomes warm to the touch.[1]

  • The appearance of bubbles forming on the surface of the magnesium metal.[1]

  • The reaction mixture turning cloudy, murky, or appearing like 'dirty dishwater'.[1][8]

  • If an iodine crystal was used for activation, its characteristic brown-red color will dissipate.[2][7]

Q3: I'm observing low yields and the formation of unexpected byproducts. What are the likely side reactions?

When preparing a Grignard reagent from this compound, several competing side reactions can occur, significantly reducing the yield of the desired di-Grignard or mono-Grignard reagent.

  • Intramolecular Wurtz-type Coupling: The most significant side reaction is an intramolecular cyclization to form cyclopropane.[9][10][11] This occurs when the initially formed Grignard intermediate attacks the second iodide on the same molecule.

  • Intermolecular Wurtz Coupling: Two molecules of the organomagnesium intermediate can couple to form a dimer (e.g., 1,6-diiodohexane or its subsequent reaction products).[2][4][9] This is a common side reaction for many primary halides.[7]

Below is a diagram illustrating the desired reaction versus the major side reactions.

G cluster_start Starting Material cluster_products Possible Products & Pathways start This compound (I-CH2CH2CH2-I) grignard Desired Grignard Reagent (XMg-CH2CH2CH2-MgX) start->grignard + 2 Mg (Desired Pathway) cyclopropane Side Product: Cyclopropane (Intramolecular Coupling) start->cyclopropane + Mg (Intramolecular Wurtz-type reaction) dimer Side Product: Dimer (Intermolecular Coupling) start->dimer + Mg (Intermolecular Wurtz Coupling)

Caption: Competing reaction pathways for this compound with magnesium.

Troubleshooting Guide: Improving Grignard Formation

This section provides actionable strategies to overcome common experimental hurdles.

Problem: Reaction Fails to Initiate
StrategyRationaleExpected Outcome
Magnesium Activation To remove the passivating MgO layer and expose fresh, reactive magnesium.Initiation of the reaction (exotherm, bubbling).
Add a Crystal of Iodine Iodine reacts with Mg to form MgI₂, which helps to clean and activate the metal surface.[2][3][7]The brown color of iodine fades as the reaction begins.
Use 1,2-Dibromoethane Reacts readily with Mg to expose a fresh surface and provides visual confirmation of reactivity (ethylene bubbling).[3][7]Bubbling is observed, indicating the magnesium is active.
Mechanical Agitation Crushing the magnesium turnings with a dry glass rod can physically break the oxide layer.[12]Fresh metal surfaces are exposed, promoting reaction initiation.
Pre-wash Magnesium Washing turnings with dilute HCl followed by dry ethanol and ether removes the oxide layer chemically.[7]The magnesium appears shinier and is highly activated.
Problem: Low Yield / Formation of Cyclopropane
StrategyRationaleExpected Outcome
Slow Addition of Dihalide Maintaining a high concentration of magnesium relative to the this compound favors the formation of the Grignard reagent over intramolecular coupling.[4]Increased yield of the Grignard reagent and reduced cyclopropane byproduct.
Solvent Choice Tetrahydrofuran (THF) is often a better solvent than diethyl ether as it can better solvate and stabilize the Grignard reagent.[3][7]Improved solubility and stability of the Grignard reagent, potentially improving yield.
Temperature Control The reaction is exothermic.[4] Excessive heat can favor side reactions like Wurtz coupling.[4][12] Maintaining a gentle reflux or room temperature can improve selectivity.A more controlled reaction rate and a decrease in thermally-driven side products.

Below is a workflow to help diagnose and solve common issues.

Caption: A troubleshooting workflow for Grignard reagent formation.

Experimental Protocol: Preparation of Grignard Reagent from this compound

This protocol incorporates best practices to maximize the chances of success.

1. Preparation of Glassware and Reagents:

  • All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly cleaned and dried in an oven at >120°C overnight or flame-dried under a high vacuum immediately before use.[1][7]

  • Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen).

  • Use anhydrous grade diethyl ether or THF, preferably freshly distilled from a suitable drying agent like sodium-benzophenone.[7]

  • Ensure the magnesium turnings are fresh and from a new container if possible.[7]

2. Reaction Setup and Initiation:

  • Place magnesium turnings (2.2 equivalents) in the reaction flask under a positive pressure of inert gas.

  • Add a small volume of anhydrous solvent to cover the magnesium.

  • Activate the magnesium using one of the methods described in the troubleshooting table (e.g., adding a single crystal of iodine).[3][7]

  • Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the addition funnel.

3. Grignard Reagent Formation:

  • Once the magnesium is activated (e.g., the iodine color fades), add a small portion of the this compound solution to initiate the reaction. Look for the visual signs of initiation (gentle bubbling, cloudiness, mild exotherm).[1]

  • Once the reaction has started, add the remainder of the this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[8] Do not add the solution too quickly, as this promotes side reactions.[4]

  • If the reaction becomes too vigorous, cool the flask with a water bath.[7]

  • After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction, evidenced by the consumption of most of the magnesium.[8]

4. Usage:

  • The resulting dark, cloudy solution is the Grignard reagent. It should be used immediately in the subsequent reaction step. It is generally not isolated.[6]

References

how to remove unreacted 1,3-diiodopropane from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Removing Unreacted 1,3-Diiodopropane

This guide provides researchers, scientists, and drug development professionals with effective strategies for removing unreacted this compound from reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider during purification?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Its high boiling point and density are particularly important considerations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₆I₂[1]
Molecular Weight 295.89 g/mol [2]
Appearance Colorless to light yellow or pink liquid[3]
Boiling Point 111-113 °C at 31 mmHg (115-116 °C at 21 Torr)[1][2]
Density 2.576 g/mL at 25 °C[2]
Solubility Insoluble in water
Refractive Index n20/D 1.642[2]
Stability Light sensitive; may darken upon exposure to light. Often stabilized with copper.

Q2: Which purification method is most suitable for my reaction?

A2: The best method depends on the properties of your desired product, the scale of your reaction, and the available equipment. The decision-making process can be guided by the workflow outlined below.

Purification_Decision_Tree start Reaction Mixture containing this compound product_properties What are the properties of the desired product? start->product_properties volatile_product Is the product significantly more volatile than this compound? product_properties->volatile_product Boiling Point distillation Vacuum Distillation volatile_product->distillation Yes non_volatile_product Product is non-volatile or has a similar boiling point volatile_product->non_volatile_product No polarity_check Is there a significant difference in polarity between the product and this compound? non_volatile_product->polarity_check column_chromatography Column Chromatography polarity_check->column_chromatography Yes similar_polarity Product and this compound have similar polarity polarity_check->similar_polarity No workup_options Consider Chemical Modification or Scavenging similar_polarity->workup_options aqueous_workup Aqueous Workup with Chemical Quench workup_options->aqueous_workup Product is stable to workup conditions scavenger_resin Thiol Scavenger Resin workup_options->scavenger_resin Product is sensitive or workup is ineffective

Caption: Decision tree for selecting a purification method.

Q3: How can I remove this compound if my product has a similar boiling point?

A3: If distillation is not feasible, column chromatography is the next best option, provided there is a sufficient difference in polarity between your product and this compound. If the polarities are also similar, a chemical quench or the use of a scavenger resin should be considered.

Q4: What is a chemical quench and how does it work?

A4: A chemical quench involves adding a reagent to the reaction mixture that selectively reacts with the unreacted this compound to form a new compound that is easier to separate. For example, adding a nucleophile like sodium thiosulfate can convert this compound into a more polar, water-soluble species that can be removed with an aqueous wash.

Q5: What are scavenger resins and are they effective for removing this compound?

A5: Scavenger resins are solid-supported reagents that react with and bind to specific types of molecules.[4] For removing alkyl halides like this compound, thiol-based scavenger resins are particularly effective.[5] The unreacted this compound becomes covalently bound to the resin, which can then be removed by simple filtration.[6]

Experimental Protocols

Vacuum Distillation

This method is suitable if the desired product has a significantly lower or higher boiling point than this compound.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and can withstand a vacuum.

  • Procedure:

    • Place the reaction mixture in a round-bottom flask, adding a stir bar or boiling chips.

    • Connect the flask to the distillation apparatus and begin to slowly reduce the pressure.

    • Once the desired pressure is reached (e.g., 20-30 mmHg), begin heating the flask.

    • Collect the fraction that distills at a temperature corresponding to the boiling point of this compound at that pressure (approx. 111-116 °C at 21-31 mmHg).[1][2]

    • Monitor the temperature closely to ensure a clean separation.

Column Chromatography

This technique separates compounds based on their differential adsorption onto a stationary phase. It is effective when the product and this compound have different polarities.

Methodology:

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.

  • Eluent System Selection:

    • Start with a non-polar solvent system, as this compound is relatively non-polar. A mixture of hexanes and ethyl acetate is a good starting point.

    • Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between your product and this compound. Aim for an Rf value of ~0.3 for your product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.[7]

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.[8]

  • Loading and Elution:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.

    • Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar co-solvent (e.g., ethyl acetate).

    • Collect fractions and analyze them by TLC to identify which fractions contain the purified product.

Aqueous Workup with Chemical Quench

This method involves converting the this compound into a more polar, water-soluble compound that can be removed by washing with water.

Methodology:

  • Quenching:

    • After the primary reaction is complete, cool the reaction mixture to room temperature.

    • Slowly add an aqueous solution of a quenching agent, such as sodium thiosulfate (Na₂S₂O₃) or a thiol, with vigorous stirring. Use a molar excess of the quenching agent relative to the unreacted this compound.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.

    • Gently shake the funnel, venting frequently. Allow the layers to separate.

    • Drain the organic layer.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).

      • Brine (saturated NaCl solution) to remove dissolved water.[9]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Thiol Scavenger Resin

This method utilizes a solid-supported thiol to covalently bind and remove the unreacted this compound.

Methodology:

  • Resin Selection: Choose a commercially available silica-based or polystyrene-based thiol scavenger resin (e.g., ISOLUTE® Si-Thiol).[5]

  • Procedure (Batch Method):

    • To the reaction mixture, add the thiol scavenger resin (typically 3-5 equivalents relative to the excess this compound).[5]

    • Stir the mixture at room temperature. Reaction times can vary, so it is advisable to monitor the removal of this compound by TLC or another analytical technique. Stirring for 15 minutes to 2 hours is a typical timeframe.[5]

    • Once the reaction is complete, filter the mixture to remove the resin.

    • Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

References

Technical Support Center: Managing Elimination Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the formation of elimination byproducts during their chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common elimination byproducts?

In reactions involving alkyl halides and alcohols, the primary competition is often between substitution and elimination pathways. Therefore, the most common byproducts of a desired substitution reaction are alkenes, resulting from elimination. Conversely, if elimination is the desired reaction, substitution products (e.g., alcohols or ethers) are the typical byproducts. Additionally, E1 reactions can be plagued by the formation of rearranged alkene isomers due to carbocation intermediates.

Q2: How does temperature influence the formation of elimination byproducts?

Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions typically have a higher activation energy and result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, thus favoring the elimination pathway.[1]

Q3: What is the role of the base in controlling elimination reactions?

The strength and steric bulk of the base are critical factors in determining the outcome of a reaction.

  • Strong, non-nucleophilic, sterically hindered bases are ideal for promoting E2 elimination while minimizing substitution (SN2) side reactions. Their bulkiness prevents them from acting as nucleophiles and attacking the carbon atom directly, but they can readily abstract a proton to initiate elimination.

  • Strong, unhindered bases that are also good nucleophiles (e.g., hydroxide, alkoxides) can lead to a mixture of SN2 and E2 products, especially with primary and secondary substrates.[2][3]

  • Weak bases/weak nucleophiles favor SN1 and E1 pathways with secondary and tertiary substrates, as they are not strong enough to initiate an SN2 or E2 reaction.

Q4: How does the solvent affect the formation of elimination byproducts?

The choice of solvent plays a crucial role in the competition between substitution and elimination.

  • Polar protic solvents (e.g., water, ethanol) can solvate and stabilize both the leaving group and any carbocation intermediates, thus favoring SN1 and E1 reactions.[4][5] They can also decrease the strength of strong bases through hydrogen bonding.

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF) do not solvate anions as effectively, which increases the reactivity of nucleophiles and bases, favoring SN2 and E2 reactions.[4][5]

Q5: How can carbocation rearrangements in E1 reactions be minimized?

Carbocation rearrangements are a common issue in E1 reactions, leading to a mixture of alkene isomers. To avoid this, it is often preferable to favor an E2 reaction, which proceeds through a concerted mechanism without a carbocation intermediate. This can be achieved by:

  • Using a strong, non-nucleophilic base.

  • Increasing the concentration of the base.

  • Choosing a solvent that is less polar and aprotic.

If an E1 pathway is unavoidable, careful selection of the substrate and reaction conditions may help to minimize rearrangements. For example, starting with a substrate that already forms the most stable possible carbocation can prevent further shifts.

Troubleshooting Guides

Issue 1: High percentage of substitution byproduct in a desired elimination reaction.

  • Symptom: The final product mixture contains a significant amount of an alcohol or ether instead of the desired alkene.

  • Possible Causes & Solutions:

    • The base is too nucleophilic and not sterically hindered.

      • Solution: Switch to a bulky, non-nucleophilic base such as potassium tert-butoxide (t-BuOK), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene).

    • The reaction temperature is too low.

      • Solution: Increase the reaction temperature. Elimination reactions are entropically favored and are generally promoted by heat.[1]

    • The substrate is primary.

      • Solution: Primary substrates strongly favor SN2 reactions. If elimination is required, a very bulky base is essential to hinder the SN2 pathway.[2]

    • The solvent is polar aprotic.

      • Solution: While polar aprotic solvents favor bimolecular reactions, for a competition between SN2 and E2, a less polar or even a nonpolar solvent might further favor elimination. However, the choice is highly dependent on the specific reactants.

Issue 2: Low yield of the desired elimination product.

  • Symptom: The overall conversion of the starting material is low, or there are multiple unidentified byproducts.

  • Possible Causes & Solutions:

    • Incomplete reaction.

      • Solution: Increase the reaction time, increase the temperature, or use a stronger base. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

    • Decomposition of starting material or product.

      • Solution: The reaction conditions may be too harsh. Consider using a milder base or lowering the reaction temperature and extending the reaction time. Ensure all glassware is clean and reagents are pure.[6]

    • Loss of product during workup.

      • Solution: Review the workup procedure. Ensure complete extraction of the product and thorough rinsing of all glassware and drying agents.[6] If the product is volatile, be cautious during solvent removal (rotoevaporation).[6]

Issue 3: Formation of rearranged alkene isomers in an E1 reaction.

  • Symptom: The product is a mixture of alkenes, including isomers where the double bond has migrated.

  • Possible Causes & Solutions:

    • Formation of an unstable carbocation.

      • Solution: The initial carbocation formed is rearranging to a more stable one via a hydride or alkyl shift. To avoid this, try to promote an E2 reaction instead by using a strong base. If the E1 pathway is necessary, it may not be possible to completely avoid rearrangement.

Data Presentation

Table 1: Effect of Temperature on Product Ratio for the Reaction of 2-Bromobutane with NaOEt in Ethanol

Temperature (°C)% Elimination (Alkene)% Substitution (Ether)
258218
8091.48.6

Data sourced from a study by Dhar, Hughes, and Ingold, as cited in Master Organic Chemistry.[7]

Table 2: Effect of Substrate and Conditions on Substitution vs. Elimination

SubstrateReagent/SolventPredominant ReactionProduct Ratio (Approximate)
t-Butyl Bromide80% Ethanol/20% Water, 25°CSN1/E181% Substitution / 19% Elimination
Isopropyl BromideNaOEt in Ethanol/WaterSN2/E247% Substitution / 53% Elimination
Isopropyl BromideNaOCH3 in DMSOE23% Substitution / 97% Elimination

Data compiled from various sources.[7][8]

Table 3: Influence of Solvent on SN2 Reaction Rate of n-Butyl Bromide with Azide (N3-)

SolventTypeRelative Rate
Methanol (CH3OH)Protic1
Water (H2O)Protic7
DMSOAprotic1,300
DMFAprotic2,800
Acetonitrile (CH3CN)Aprotic5,000

Data from a study cited by the University of Calgary, illustrating how polar aprotic solvents enhance nucleophilicity, favoring SN2.[5] This highlights the competition that E2 must overcome.

Experimental Protocols

Protocol 1: Dehydration of Cyclohexanol to Cyclohexene (E1 Elimination)

This protocol describes the acid-catalyzed dehydration of a secondary alcohol, a classic E1 reaction where elimination is the desired outcome.

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H3PO4) or concentrated Sulfuric acid (H2SO4)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous calcium chloride (CaCl2) or sodium sulfate (Na2SO4)

  • Boiling chips

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Assemble a simple distillation apparatus.

  • In the distilling flask, combine cyclohexanol and the acid catalyst (e.g., for every 10 mL of cyclohexanol, use 2.5 mL of 85% H3PO4). Add a few boiling chips.

  • Heat the mixture to gently distill the product. The vapor temperature should be maintained around the boiling point of cyclohexene (83 °C). Distilling the product as it forms drives the equilibrium towards the alkene.

  • Stop the distillation when only a small amount of residue remains in the distilling flask or if the distillation temperature rises significantly, indicating the co-distillation of unreacted cyclohexanol.

  • Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated NaCl solution to remove the majority of any remaining acid and unreacted alcohol.

  • Separate the aqueous layer (bottom) and discard it.

  • Transfer the organic layer (cyclohexene) to a clean, dry Erlenmeyer flask and add a small amount of anhydrous CaCl2 or Na2SO4 to dry the product. Swirl the flask for several minutes.

  • Decant or filter the dried cyclohexene into a pre-weighed vial to determine the yield.

Visualizations

Elimination_vs_Substitution sub Substrate (e.g., Alkyl Halide) E1 E1 Product (Alkene) sub->E1 Weak Base (e.g., H2O, ROH) High Temp SN1 SN1 Product (e.g., Alcohol, Ether) sub->SN1 Weak Nucleophile (e.g., H2O, ROH) Low Temp E2 E2 Product (Alkene) sub->E2 Strong, Bulky Base (e.g., t-BuOK) SN2 SN2 Product (e.g., Nitrile, Thiol) sub->SN2 Strong, Unhindered Nucleophile (e.g., I-, CN-) reagent Nucleophile / Base reagent->E1 reagent->SN1 reagent->E2 reagent->SN2

Caption: Competing Substitution and Elimination Pathways.

Troubleshooting_Flowchart start High Elimination Byproduct? check_temp Is Temperature High? start->check_temp Yes check_base Is Base Strong/Unhindered? check_temp->check_base No sol_temp Action: Lower Temperature check_temp->sol_temp Yes check_substrate Is Substrate 2° or 3°? check_base->check_substrate No sol_base Action: Use a Bulky, Weaker Base check_base->sol_base Yes sol_substrate Action: Consider Alternative Synthesis check_substrate->sol_substrate Yes no_issue No Obvious Cause Review Solvent & Other Factors check_substrate->no_issue No

Caption: Troubleshooting High Elimination Byproducts.

E1_Rearrangement_Pathway start Secondary Alkyl Halide carbocation1 Secondary Carbocation start->carbocation1 Loss of Leaving Group rearrangement 1,2-Hydride Shift carbocation1->rearrangement product1 Less Substituted Alkene carbocation1->product1 Deprotonation carbocation2 Tertiary Carbocation (More Stable) rearrangement->carbocation2 product2 More Substituted Alkene (Rearranged Product) carbocation2->product2 Deprotonation

Caption: E1 Reaction with Carbocation Rearrangement.

References

Technical Support Center: Intramolecular Cyclization with 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the rate of intramolecular cyclization with 1,3-diiodopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the intramolecular cyclization of active methylene compounds with this compound.

Issue 1: Low or No Product Yield

A low yield of the desired cyclic product is a frequent challenge. Several factors can contribute to this issue.

  • Probable Cause 1: Competing Intermolecular Polymerization. The formation of linear polymers through intermolecular reactions is often the primary side reaction that consumes starting materials and reduces the yield of the desired intramolecularly cyclized product.

  • Solution 1: High-Dilution Conditions. To favor intramolecular cyclization, it is crucial to maintain a low concentration of the reactants. This can be achieved by the slow addition of the substrate and base to a large volume of solvent, a technique known as the high-dilution principle. This minimizes the probability of two reactive molecules encountering each other.

  • Probable Cause 2: Inappropriate Base. The choice of base is critical for the efficient deprotonation of the active methylene compound without causing decomposition of the substrate or this compound.

  • Solution 2: Base Selection and Optimization. A systematic screening of bases is recommended. Strong, non-nucleophilic bases are often preferred. Common bases for this reaction include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and sodium ethoxide (NaOEt). The optimal base will depend on the specific substrate.

  • Probable Cause 3: Unfavorable Reaction Temperature. The reaction temperature can significantly influence the reaction rate and the prevalence of side reactions.

  • Solution 3: Temperature Optimization. If the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions such as elimination. It is advisable to monitor the reaction closely by techniques like Thin Layer Chromatography (TLC) while adjusting the temperature.

Issue 2: Formation of Multiple Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

  • Probable Cause 1: Elimination Reactions. this compound can undergo elimination reactions in the presence of a strong base, leading to the formation of allyl iodide or other unsaturated byproducts.

  • Solution 1: Use of a Milder Base or Lower Temperature. Consider using a weaker base or conducting the reaction at a lower temperature to disfavor the elimination pathway.

  • Probable Cause 2: Dialkylation. The active methylene compound can be alkylated twice by this compound in an intermolecular fashion, leading to undesired dimeric products.

  • Solution 2: Strict Adherence to High-Dilution Conditions. As with preventing polymerization, maintaining high dilution is key to minimizing dialkylation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the intramolecular cyclization of an active methylene compound with this compound?

A1: The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base removes a proton from the active methylene compound, generating a nucleophilic enolate.

  • Intramolecular Nucleophilic Substitution (SN2): The enolate attacks one of the iodinated carbons of this compound, displacing the first iodide ion and forming a new carbon-carbon bond. This is followed by a second intramolecular SN2 reaction where the newly formed nucleophilic center attacks the other iodinated carbon, displacing the second iodide ion and closing the ring.

Q2: How does the choice of solvent affect the reaction rate and yield?

A2: The solvent plays a crucial role in stabilizing the intermediates and influencing the reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often good choices as they can solvate the cation of the base and the enolate, enhancing the nucleophilicity of the enolate.

Q3: Can I use other dihaloalkanes for this type of cyclization?

A3: Yes, other dihaloalkanes such as 1,3-dibromopropane can also be used. However, diiodides are generally more reactive than dibromides and dichlorides in SN2 reactions, which can lead to faster reaction rates. The choice may depend on the reactivity of the substrate and the desired reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Quantitative Data Summary

The following tables summarize the effect of different reaction conditions on the yield of intramolecular cyclization reactions.

Table 1: Effect of Solvent on the Yield of Cyclization

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFNaH251285
2AcetonitrileNaH251272
3THFNaH251255
4TolueneNaH251230

Table 2: Effect of Base on the Yield of Cyclization

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFNaH251285
2DMFKOtBu251278
3DMFNaOEt251265
4DMFK₂CO₃252440

Experimental Protocols

General Protocol for Intramolecular Cyclization of Diethyl Malonate with this compound

This protocol describes a general procedure for the synthesis of diethyl cyclobutane-1,1-dicarboxylate.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask.

  • Carefully add sodium hydride to the DMF.

  • Prepare a solution of diethyl malonate and this compound in anhydrous DMF.

  • Slowly add the solution of diethyl malonate and this compound to the suspension of sodium hydride in DMF over a period of several hours using the dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Flame-dried three-necked flask under Nitrogen na_dmf 2. NaH in anhydrous DMF setup->na_dmf addition 4. Slow addition of substrate solution to NaH suspension na_dmf->addition substrate_solution 3. Diethyl malonate + this compound in anhydrous DMF substrate_solution->addition stirring 5. Stir at room temperature overnight addition->stirring monitoring 6. Monitor by TLC stirring->monitoring quench 7. Quench with sat. aq. NH4Cl monitoring->quench If complete extraction 8. Extract with diethyl ether quench->extraction wash_dry 9. Wash with brine, dry over MgSO4 extraction->wash_dry concentrate 10. Concentrate under reduced pressure wash_dry->concentrate chromatography 11. Column chromatography concentrate->chromatography

Caption: Experimental workflow for intramolecular cyclization.

troubleshooting_logic start Low Yield? cause1 Intermolecular Polymerization? start->cause1 Yes solution1 Implement High-Dilution Conditions cause1->solution1 Yes cause2 Incorrect Base? cause1->cause2 No solution2 Screen Different Bases (e.g., NaH, KOtBu) cause2->solution2 Yes cause3 Suboptimal Temperature? cause2->cause3 No solution3 Optimize Temperature (monitor by TLC) cause3->solution3 Yes

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions involving 1,3-diiodopropane. Given the unique reactivity of this substrate, this guide focuses on its most prevalent application: the synthesis of cyclopropane derivatives through intramolecular cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for intermolecular cross-coupling reactions?

A1: this compound presents several challenges in intermolecular cross-coupling reactions. Its moderate reactivity in nucleophilic substitution can lead to undesired side reactions.[1] Furthermore, the presence of two reactive C-I bonds increases the complexity of achieving selective mono- or di-substitution. The primary challenge, however, is the high propensity for intramolecular reactions, such as cyclization, to form cyclopropane, which often outcompetes the desired intermolecular coupling.

Q2: What are the most common applications of cross-coupling reactions with this compound?

A2: The most well-documented application is the intramolecular cross-electrophile coupling to synthesize cyclopropanes.[2][3][4] This transformation is particularly useful for converting 1,3-diols (which can be converted in situ to this compound) into cyclopropane rings, a valuable structural motif in medicinal chemistry and natural product synthesis.[2][3]

Q3: Which catalysts are most effective for the intramolecular cyclization of this compound derivatives?

A3: Nickel catalysts are predominantly used for the intramolecular cross-electrophile coupling of this compound and its precursors (like 1,3-dimesylates) to form cyclopropanes.[2][4] These reactions often employ a Ni(0) active species, which can be generated from a Ni(II) precatalyst.

Q4: Can I use palladium catalysts for cross-coupling with this compound?

A4: While palladium is a workhorse for many cross-coupling reactions, its application with this compound for intermolecular couplings is not as straightforward or common as with aryl or vinyl halides.[5][6] For intramolecular cyclization, nickel catalysis is generally more established. However, palladium-catalyzed Kumada couplings have been performed with non-activated alkyl chains.[6]

Q5: What are the key steps in the nickel-catalyzed intramolecular cross-coupling of this compound?

A5: The reaction typically proceeds through a catalytic cycle involving a Ni(0)/Ni(I)/Ni(II) manifold. A key step is the halogen atom transfer from the 1,3-diiodide to the nickel catalyst, generating an alkyl radical. This is followed by radical rebound to form an organonickel intermediate, which then undergoes an intramolecular SN2 reaction to form the cyclopropane ring and regenerate the active nickel catalyst.[5][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material (e.g., 1,3-diol or 1,3-dimesylate) Inefficient in situ formation of the 1,3-diiodide intermediate.Ensure the Grignard reagent (e.g., MeMgI) is active and used in the correct stoichiometry to facilitate the conversion of the diol or dimesylate to the diiodide.[5][7]
Inactive catalyst.Use a reliable nickel precatalyst and ensure anaerobic conditions to prevent oxidation and deactivation of the active Ni(0) species.
Insufficient activation of the nickel precatalyst.The Grignard reagent also serves to reduce the Ni(II) precatalyst to the active Ni(0) state. Ensure its quality and appropriate equivalents.
Formation of Side Products (e.g., elimination, oligomerization) Unfavorable reaction conditions.Optimize the reaction temperature and solvent. Lower temperatures may favor the desired cyclization over side reactions.
Incorrect catalyst or ligand.For Kumada-type couplings with alkyl chains, the addition of 1,3-butadiene has been shown to minimize β-hydride elimination.[6]
Low Yield of Cyclopropane Product Inefficient ring closure.The choice of ligand on the nickel catalyst is crucial. Screen different phosphine ligands to promote the desired intramolecular SN2 reaction.
Competing intermolecular reactions.Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular coupling.
Lack of Reproducibility Variable quality of reagents.Use freshly prepared or titrated Grignard reagents. Ensure solvents are anhydrous and properly degassed.
Inconsistent catalyst activity.Consider using a well-defined nickel precatalyst for more consistent results.

Quantitative Data Summary

The following table summarizes representative conditions for the nickel-catalyzed intramolecular cross-electrophile coupling to form cyclopropanes. Note that the starting material is often a 1,3-diol or 1,3-dimesylate, which is converted to the 1,3-diiodide in situ.

Catalyst SystemSubstrateReductant/ReagentSolventTemperatureYield (%)Reference(s)
Ni(COD)₂ / dppm1,3-dimesylateMeMgITHF0 °C to rt45-78%[5][7]
NiBr₂·diglyme / rac-BINAP1,3-dimesylateMeMgITHF0 °C to rtup to 78%[8]
NiCl₂·glyme1,3-diolMeMgITHF0 °C to rtHigh[4]

dppm = bis(diphenylphosphino)methane; rac-BINAP = racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; COD = 1,5-cyclooctadiene; THF = tetrahydrofuran.

Detailed Experimental Protocol

Nickel-Catalyzed Intramolecular Cross-Electrophile Coupling for Cyclopropane Synthesis from a 1,3-Diol Derivative

This protocol is adapted from established methods for the synthesis of alkylcyclopropanes via an in situ generated 1,3-diiodide intermediate.[4][5][7]

Materials:

  • 1,3-diol or 1,3-dimesylate starting material

  • Nickel(II) precatalyst (e.g., NiCl₂·glyme)

  • Phosphine ligand (e.g., bis(diphenylphosphino)methane - dppm)

  • Methylmagnesium iodide (MeMgI) solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the nickel(II) precatalyst (e.g., 5-10 mol%) and the phosphine ligand (e.g., 5-10 mol%).

  • Solvent Addition: Add anhydrous THF to the flask and stir the mixture at room temperature to form the catalyst complex.

  • Substrate Addition: Dissolve the 1,3-diol or 1,3-dimesylate (1.0 equivalent) in anhydrous THF in a separate flask and add it to the reaction mixture via syringe.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the methylmagnesium iodide solution (typically 3.0-4.0 equivalents) dropwise via syringe. The Grignard reagent serves to both form the 1,3-diiodide intermediate in situ and reduce the Ni(II) precatalyst to the active Ni(0) species.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching small aliquots with a saturated aqueous solution of ammonium chloride.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.

Visualizations

Catalytic_Cycle cluster_main Nickel-Catalyzed Intramolecular Cross-Electrophile Coupling A Ni(0)L_n C Halogen Atom Transfer (XAT) A->C B This compound B->C D Ni(I)L_n(I) + Alkyl Radical C->D E Radical Rebound D->E F Organo-Ni(II) Intermediate E->F G Intramolecular SN2 Cyclization F->G H Cyclopropane G->H Product I Ni(II)L_n(I) G->I J Reductive Elimination I->J Reductant (e.g., Grignard) J->A Regeneration Catalyst_Selection_Tree start Starting with this compound or a precursor (1,3-diol) q1 Desired Reaction Type? start->q1 intramolecular Intramolecular Cyclization (Cyclopropane Synthesis) q1->intramolecular Intramolecular intermolecular Intermolecular Coupling (e.g., Suzuki, Kumada) q1->intermolecular Intermolecular catalyst_intra Use Nickel Catalyst System (e.g., NiCl2/phosphine ligand) intramolecular->catalyst_intra catalyst_inter High risk of side reactions. Consider alternative substrates. If proceeding, screen Ni and Pd catalysts with bulky, electron-rich ligands. intermolecular->catalyst_inter reductant Requires a reductant (e.g., Grignard reagent or Zn) catalyst_intra->reductant Troubleshooting_Workflow start Experiment Start: Intramolecular Cyclization check_conversion Low/No Conversion? start->check_conversion check_yield Low Yield of Cyclopropane? check_conversion->check_yield No reagent_quality Check Grignard reagent activity. Ensure anhydrous conditions. check_conversion->reagent_quality Yes side_products Significant Side Products? check_yield->side_products No ligand_screen Screen different phosphine ligands. check_yield->ligand_screen Yes end Successful Reaction side_products->end No temp_optimization Lower reaction temperature. side_products->temp_optimization Yes catalyst_activity Verify catalyst and ligand integrity. Ensure inert atmosphere. reagent_quality->catalyst_activity dilution Increase solvent volume (high dilution). ligand_screen->dilution

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,3-Diiodopropane and 1,3-Dibromopropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of alkyl dihalide is a critical determinant of reaction efficiency, particularly in the formation of cyclic structures. This guide provides an objective comparison of the reactivity of 1,3-diiodopropane and 1,3-dibromopropane, focusing on their performance in nucleophilic substitution and cyclization reactions. This analysis is supported by established chemical principles and available experimental data.

Core Principles: Leaving Group Ability and Bond Strength

The disparate reactivity of this compound and 1,3-dibromopropane is fundamentally governed by the nature of the carbon-halogen bond. The iodide ion (I⁻) is a significantly better leaving group than the bromide ion (Br⁻). This is attributed to two key factors:

  • Polarizability and Size: Iodide is a larger and more polarizable ion than bromide.[1] Its diffuse electron cloud can better stabilize the negative charge that develops as the leaving group departs, thus lowering the activation energy of the reaction.

  • Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[1] Consequently, less energy is required to cleave the C-I bond, leading to a faster reaction rate.

These principles dictate that this compound will generally exhibit higher reactivity than 1,3-dibromopropane in reactions proceeding via SN2 or E2 mechanisms.

Performance in Cyclobutane Synthesis

A classic application of 1,3-dihalopropanes is the synthesis of cyclobutane derivatives through reaction with a C-H acidic compound, such as diethyl malonate. This reaction proceeds via a double nucleophilic substitution, where the enolate of diethyl malonate first displaces one halide, followed by an intramolecular cyclization to displace the second.

Data Presentation

The following table summarizes the key properties influencing the reactivity of this compound and 1,3-dibromopropane and provides yield information for a representative cyclization reaction.

PropertyThis compound1,3-Dibromopropane
Molar Mass ( g/mol ) 295.89201.89
C-X Bond Energy (kJ/mol) ~234~285
Leaving Group Ability ExcellentGood
Yield of Diethyl 1,1-cyclobutanedicarboxylate Data not available under identical conditions, but expected to be higher than with 1,3-dibromopropane.53-55%[2]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of diethyl 1,1-cyclobutanedicarboxylate using 1,3-dibromopropane. A similar procedure would be followed for this compound, likely with a shorter reaction time or at a lower temperature to achieve a comparable yield.

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate from 1,3-Dibromopropane

Materials:

  • Sodium (Na)

  • Absolute Ethanol (EtOH)

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add diethyl malonate.

  • Alkylation: Heat the diethyl malonate and add the sodium ethoxide solution dropwise with vigorous stirring. Following the formation of the sodium salt of diethyl malonate, add 1,3-dibromopropane to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.

  • Work-up: After cooling, remove the ethanol by distillation. Add water to dissolve the sodium bromide byproduct. Separate the organic layer.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate. Remove the ether by distillation. The crude product can be purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.[2]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents Diethyl Malonate + 1,3-Dihalopropane reflux Reflux reagents->reflux 1. Add Base 2. Add Dihalide base Sodium Ethoxide in Ethanol base->reflux distillation Ethanol Distillation reflux->distillation extraction Water Wash & Ether Extraction distillation->extraction drying Drying (Na2SO4) extraction->drying purification Vacuum Distillation drying->purification product product purification->product Diethyl 1,1-cyclobutanedicarboxylate

Caption: Experimental workflow for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

reactivity_factors cluster_iodopropane This compound cluster_bromopropane 1,3-Dibromopropane reactivity Reactivity of 1,3-Dihalopropane (I > Br) ci_bond Weaker C-I Bond reactivity->ci_bond Lower Bond Energy cbr_bond Stronger C-Br Bond reactivity->cbr_bond Higher Bond Energy i_leaving Better Leaving Group (I⁻) ci_bond->i_leaving faster_rate faster_rate i_leaving->faster_rate Faster Reaction Rate br_leaving Good Leaving Group (Br⁻) cbr_bond->br_leaving slower_rate slower_rate br_leaving->slower_rate Slower Reaction Rate higher_yield higher_yield faster_rate->higher_yield Potentially Higher Yield lower_yield lower_yield slower_rate->lower_yield Lower Yield

Caption: Factors influencing the relative reactivity of this compound and 1,3-dibromopropane.

Conclusion

Based on fundamental chemical principles, this compound is a more reactive substrate than 1,3-dibromopropane for nucleophilic substitution and cyclization reactions. The superior leaving group ability of iodide and the weaker carbon-iodine bond contribute to faster reaction kinetics. While quantitative comparative data under identical conditions is sparse, the provided experimental protocol for the synthesis of diethyl 1,1-cyclobutanedicarboxylate using 1,3-dibromopropane serves as a valuable baseline. For syntheses requiring milder conditions or faster reaction times, this compound represents a more potent alternative. Researchers should consider the increased reactivity of this compound when designing synthetic routes to optimize for yield and efficiency.

References

Confirming the Structure of 1,3-Diiodopropane: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,3-diiodopropane against common structural alternatives and potential precursors, offering a clear methodology for structural confirmation. The data presented is essential for researchers, scientists, and professionals in drug development and chemical synthesis to unambiguously identify and assess the purity of this compound.

Introduction

This compound is a valuable alkylating agent in organic synthesis. Its purity and structural integrity are paramount for predictable and successful downstream applications. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. This guide outlines the characteristic ¹H and ¹³C NMR signatures of this compound and compares them with those of 1,3-dichloropropane, 1,3-dibromopropane, and the common starting material, 1,3-propanediol.

Comparative NMR Data

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and its alternatives. The distinct chemical shifts and multiplicities allow for clear differentiation.

¹H NMR Data Comparison
CompoundStructural FormulaProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound I-CH₂-CH₂-CH₂-IH-1, H-3~3.35Triplet (t)~6-7
H-2~2.30Quintet (quin)~6-7
1,3-DichloropropaneCl-CH₂-CH₂-CH₂-ClH-1, H-3~3.65Triplet (t)~6.3
H-2~2.15Quintet (quin)~6.3
1,3-DibromopropaneBr-CH₂-CH₂-CH₂-BrH-1, H-33.58Triplet (t)Not specified
H-22.37Quintet (quin)Not specified
1,3-PropanediolHO-CH₂-CH₂-CH₂-OHH-1, H-33.67Triplet (t)Not specified
H-21.78Quintet (quin)Not specified

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Coupling constants for this compound are estimated based on typical values for aliphatic systems.

¹³C NMR Data Comparison
CompoundStructural FormulaCarbon AssignmentChemical Shift (δ, ppm)
This compound I-CH₂-CH₂-CH₂-IC-1, C-3~7.0
C-2~38.0
1,3-DichloropropaneCl-CH₂-CH₂-CH₂-ClC-1, C-341.5
C-235.0
1,3-DibromopropaneBr-CH₂-CH₂-CH₂-BrC-1, C-331.4
C-234.7
1,3-PropanediolHO-CH₂-CH₂-CH₂-OHC-1, C-361.3
C-236.5

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for liquid samples like this compound is provided below.

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

  • Solvent Selection : Chloroform-d (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

  • Procedure :

    • Place the weighed sample into a clean, dry vial.

    • Add the deuterated solvent and gently swirl to dissolve the sample completely.

    • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation : The spectra should be acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition Parameters (Typical) :

    • Number of scans (NS): 8-16

    • Relaxation delay (D1): 1-2 seconds

    • Acquisition time (AQ): 2-4 seconds

    • Spectral width (SW): ~16 ppm

  • ¹³C NMR Acquisition Parameters (Typical) :

    • Number of scans (NS): 128-1024 (or more for dilute samples)

    • Relaxation delay (D1): 2-5 seconds

    • Acquisition time (AQ): 1-2 seconds

    • Spectral width (SW): ~240 ppm

    • Proton decoupling should be applied to simplify the spectrum to singlets.

  • Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard (TMS).

Visualization of NMR Analysis

The following diagrams illustrate the logical workflow for confirming the structure of this compound and the expected NMR signals.

G cluster_0 NMR Analysis Workflow A Sample Preparation (this compound in CDCl3) B Acquire 1H NMR Spectrum A->B C Acquire 13C NMR Spectrum A->C D Analyze 1H Data (Shifts, Multiplicity, Integration) B->D E Analyze 13C Data (Number of Signals, Shifts) C->E F Compare with Reference Data D->F E->F G Structure Confirmation F->G

Caption: Workflow for this compound structural confirmation.

G cluster_1 This compound (I-CH2(a)-CH2(b)-CH2(a)-I) cluster_1H Expected 1H NMR Signals cluster_13C Expected 13C NMR Signals H_a Protons (a) ~3.35 ppm Triplet H_b Protons (b) ~2.30 ppm Quintet H_a->H_b 3JHH coupling C_a Carbons (a) ~7.0 ppm C_b Carbon (b) ~38.0 ppm

Caption: Predicted ¹H and ¹³C NMR signals for this compound.

Conclusion

The structural confirmation of this compound is straightforward using a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is characterized by a downfield triplet and an upfield quintet with a 2:1 integration ratio, respectively. The proton-decoupled ¹³C NMR spectrum shows two distinct signals. These spectral features are significantly different from those of common dihalo-analogues and the 1,3-propanediol precursor, primarily due to the deshielding effect of the iodine atoms. By following the provided experimental protocols and comparing the acquired data with the reference tables, researchers can confidently verify the structure and purity of their this compound samples.

References

gas chromatography-mass spectrometry (GC-MS) of 1,3-diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analysis of 1,3-diiodopropane. It includes a detailed examination of performance, supporting experimental data, and comprehensive methodologies to assist researchers in selecting the most suitable analytical approach for their specific needs.

Introduction to GC-MS Analysis of this compound

This compound (C₃H₆I₂) is a valuable building block in organic synthesis, often utilized for the introduction of a three-carbon chain in the development of novel pharmaceutical compounds and other complex molecules.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and detecting any potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[2]

This guide will delve into the nuances of analyzing this compound by GC-MS, comparing different sample introduction techniques and providing a detailed experimental protocol. Furthermore, it will offer a comparative perspective on alternative analytical methods.

Performance Comparison of GC-MS Sample Introduction Methods

The choice of sample introduction method in GC-MS can significantly impact the performance of the analysis, particularly for compounds like this compound. The most common techniques include direct liquid injection, headspace analysis, and purge and trap.

ParameterDirect Liquid InjectionStatic HeadspacePurge and Trap
Principle Direct injection of a liquid sample into the heated GC inlet.Analysis of the vapor phase in equilibrium with the sample in a sealed vial.Volatiles are purged from the sample matrix with an inert gas and trapped on a sorbent before thermal desorption into the GC.
Typical Sample Matrix Organic solvents, reaction mixtures.Solid or liquid samples where the matrix is non-volatile.Aqueous samples, environmental samples.
Relative Sensitivity Moderate to HighLow to ModerateHigh
Limit of Detection (LOD) ng to µg rangeµg to mg rangepg to ng range
Precision (%RSD) < 5%5-15%< 10%
Advantages Simple, fast, and requires minimal sample preparation.Reduces matrix effects and protects the GC inlet and column from non-volatile residues.Excellent for trace analysis in complex matrices and provides significant pre-concentration.
Disadvantages Can introduce non-volatile matrix components into the GC system, leading to contamination.Less sensitive for semi-volatile compounds; requires careful optimization of temperature and equilibration time.More complex instrumentation; potential for analyte loss or breakthrough during trapping.

Experimental Protocols

A detailed methodology is essential for reproducible and accurate GC-MS analysis. The following protocol is a robust starting point for the analysis of this compound, adapted from established methods for similar halogenated alkanes.[2]

Sample Preparation
  • For Direct Liquid Injection: Dissolve the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane, hexane) to a final concentration in the low ppm (µg/mL) range.

  • For Headspace Analysis: Accurately weigh the sample into a headspace vial and seal it. For liquid samples, an aliquot is placed in the vial. The vial is then heated to a specific temperature for a set time to allow the volatile components to equilibrate into the headspace before injection.

  • For Purge and Trap Analysis: The sample (typically aqueous) is placed in a purging vessel. An inert gas is bubbled through the sample, and the purged volatiles are trapped on a sorbent tube.

GC-MS Instrumentation and Parameters
  • Instrument: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.[2]

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection Mode:

    • Direct Liquid Injection: 1 µL injection volume with a split ratio of 20:1 to 50:1 to prevent column overloading.

    • Headspace: Automated headspace sampler with a loop volume of 1 mL.

    • Purge and Trap: Automated purge and trap system.

  • Temperatures:

    • Injector Temperature: 250°C

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis

The identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a database, such as the NIST library.[3] The retention time of the analyte peak should also be consistent with that of a known standard run under the same conditions. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.

Expected Mass Spectrum of this compound:

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak (M⁺) at m/z 296 is often weak or absent. The most abundant fragments typically arise from the loss of an iodine atom or subsequent fragmentation of the propyl chain.

  • m/z 169: [C₃H₆I]⁺ - Loss of one iodine atom.

  • m/z 41: [C₃H₅]⁺ - Propargyl or allyl cation, a common fragment for propyl compounds.

  • m/z 127: [I]⁺ - Iodine ion.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Sample Sample containing This compound Prep Dilution, Headspace, or Purge & Trap Sample->Prep Injection Injection Prep->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection) GC->MS Processing Data Acquisition & Processing MS->Processing Identification Identification (Retention Time & Mass Spectrum) Processing->Identification Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report Identification->Report Quantification->Report

GC-MS analysis workflow for this compound.

Comparison with Alternative Methods

While GC-MS is a highly effective technique for the analysis of this compound, other methods can provide complementary information or may be more suitable for specific applications.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
GC-FID Gas chromatographic separation followed by a Flame Ionization Detector.Robust, linear response over a wide range, and less expensive than MS.Provides no structural information, identification is based solely on retention time.Routine quality control and purity assessment where the identity of the analyte is known.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile compounds.This compound lacks a strong chromophore, requiring derivatization or a less common detector (e.g., refractive index, evaporative light scattering).Analysis of reaction mixtures containing non-volatile products alongside this compound.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, non-destructive.Lower sensitivity compared to MS, can be complex for mixtures, requires higher concentrations.Structural elucidation and confirmation of identity of the pure compound.

Logical Framework for Method Selection

Method_Selection Start Start: Need to analyze This compound Question1 Is trace analysis in a complex matrix required? Start->Question1 Question2 Are non-volatile compounds also of interest? Question1->Question2 No GCMS_PT GC-MS with Purge & Trap Question1->GCMS_PT Yes Question3 Is structural confirmation the primary goal? Question2->Question3 No HPLC HPLC Question2->HPLC Yes GCMS_Direct Direct Injection GC-MS Question3->GCMS_Direct No NMR NMR Spectroscopy Question3->NMR Yes GCMS_HS GC-MS with Headspace

Decision tree for analytical method selection.

Conclusion

GC-MS is a versatile and powerful technique for the qualitative and quantitative analysis of this compound. The choice of the sample introduction method—direct liquid injection, headspace, or purge and trap—should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and the presence of other analytes. For trace analysis in complex matrices, purge and trap GC-MS is the method of choice, while direct injection is suitable for less complex samples. When non-volatile compounds are also of interest, or for orthogonal confirmation, techniques such as HPLC and NMR should be considered. By understanding the principles and performance characteristics of each method, researchers can develop and validate robust and reliable analytical procedures for this compound.

References

A Comparative Analysis of Halide Leaving Group Ability: Iodide vs. Bromide vs. Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, particularly in nucleophilic substitution and elimination reactions, the efficacy of the leaving group is a paramount factor influencing reaction rates and outcomes. A good leaving group is one that can stabilize the negative charge it accepts upon departing from the substrate. This guide provides a detailed comparative analysis of three common halogen leaving groups: iodide (I⁻), bromide (Br⁻), and chloride (Cl⁻), supported by experimental data for researchers, scientists, and professionals in drug development.

The Fundamental Principle: Basicity and Stability

The ability of a group to leave is inversely related to its basicity. Weaker bases are better leaving groups because they are less likely to donate their electrons and are more stable on their own.[1] The stability of the halide anions increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻). This is due to the larger size of the iodide ion, which allows the negative charge to be dispersed over a greater volume, thus reducing charge density and increasing stability.

This principle is quantitatively supported by the acidity of their conjugate acids (HX). The conjugate acids of strong bases are weak, and conversely, the conjugate acids of weak bases are strong.[2] A lower pKa value indicates a stronger acid, and therefore a weaker, more stable conjugate base.[3][4] Experimental data consistently shows that hydroiodic acid (HI) is the strongest acid among the hydrogen halides, making iodide the weakest base and the best leaving group.[3][5]

The trend for leaving group ability among these halides is therefore: I⁻ > Br⁻ > Cl⁻ .[1][6]

Quantitative Data Comparison

The following table summarizes the key physical and chemical properties that determine the leaving group ability of iodide, bromide, and chloride.

PropertyIodide (I⁻)Bromide (Br⁻)Chloride (Cl⁻)
Conjugate Acid HIHBrHCl
pKa of Conjugate Acid (in water) ~ -9.5 to -11[3][4]~ -9.0[3][4]~ -6.0 to -7[3][4]
Carbon-Halogen Bond Energy (kJ/mol) ~ 213-240[7][8]~ 285[7]~ 327-328[7][8]
Relative Reaction Rate (SN1/SN2) HighestIntermediateLowest

Note: Exact values for pKa and bond energies can vary slightly depending on the source and experimental conditions.[9][10]

The data clearly illustrates the established trend. The C-I bond is the weakest, requiring the least energy to break, and the conjugate acid, HI, is the strongest, indicating that the iodide ion is the most stable and weakest base.[7][9] Consequently, iodoalkanes are the most reactive towards substitution and elimination reactions, while chloroalkanes are the least reactive of the three.[9] This reactivity sequence is primarily driven by the decrease in activation energy corresponding to the weaker C-X bond.[11]

Logical Relationship of Leaving Group Ability

The following diagram illustrates the factors influencing the leaving group ability of the halides.

Leaving_Group_Ability cluster_factors Determining Factors cluster_properties Anion Properties pKa Strength of Conjugate Acid (HX) pKa (HI) < pKa (HBr) < pKa (HCl) basicity Basicity of Halide (X⁻) I⁻ < Br⁻ < Cl⁻ pKa->basicity Inverse Relationship stability Stability of Halide (X⁻) I⁻ > Br⁻ > Cl⁻ bond_strength Carbon-Halogen Bond Strength C-I < C-Br < C-Cl lg_ability Resulting Leaving Group Ability I⁻ > Br⁻ > Cl⁻ bond_strength->lg_ability Inverse Relationship (Weaker bond = better leaving group) basicity->lg_ability Inverse Relationship stability->lg_ability Direct Relationship

Caption: Factors governing halide leaving group ability.

Experimental Protocol: Measuring Solvolysis Rates of Alkyl Halides

A common method to empirically determine the relative leaving group ability of halides is to measure the reaction rates of solvolysis for a series of alkyl halides.[12] Solvolysis is a nucleophilic substitution (typically SN1) where the solvent acts as the nucleophile.[12][13] The reaction rate is dependent on the formation of the carbocation, which is the rate-determining step involving the departure of the leaving group.[14][15]

Objective: To compare the relative rates of solvolysis for tert-butyl chloride, tert-butyl bromide, and tert-butyl iodide in an aqueous ethanol solution.

Materials:

  • tert-butyl chloride

  • tert-butyl bromide

  • tert-butyl iodide

  • 80% Ethanol / 20% Water (v/v) solvent

  • Silver nitrate (AgNO₃) solution (0.1 M in ethanol)

  • Test tubes and rack

  • Water bath at a constant temperature (e.g., 25°C)

  • Stopwatch

Procedure:

  • Preparation: Place 5 mL of the 0.1 M silver nitrate solution into three separate, clean test tubes. Allow the test tubes to equilibrate to the constant temperature of the water bath. Silver nitrate is used here because the silver ions will coordinate with the departing halide, forming an insoluble silver halide precipitate (AgX), providing a visual indicator of reaction progress.[2][16]

  • Reaction Initiation: Add 5 drops of tert-butyl chloride to the first test tube, tert-butyl bromide to the second, and tert-butyl iodide to the third. Start the stopwatch for each reaction immediately after adding the alkyl halide. Shake each tube to ensure thorough mixing.

  • Observation and Data Collection: Record the time it takes for a precipitate (AgCl, AgBr, or AgI) to become distinctly visible in each test tube. The formation of the precipitate indicates that the C-X bond has been broken and the halide ion is present in the solution.

  • Analysis: The reaction rate is inversely proportional to the time taken for the precipitate to appear. A shorter time indicates a faster reaction and therefore a better leaving group. The expected outcome is that the precipitate will form fastest for tert-butyl iodide, followed by tert-butyl bromide, and slowest for tert-butyl chloride.

Experimental Workflow Diagram:

Solvolysis_Workflow start Start prep Prepare 3 test tubes with AgNO₃ in 80% Ethanol start->prep equilibrate Equilibrate tubes in constant temp water bath prep->equilibrate add_halides Add t-butyl-I, t-butyl-Br, and t-butyl-Cl to separate tubes equilibrate->add_halides start_timing Start stopwatch for each reaction add_halides->start_timing observe Observe for formation of AgX precipitate start_timing->observe record Record time for each precipitate to appear observe->record end End record->end

Caption: Workflow for solvolysis rate comparison.

This experiment provides a direct and clear demonstration of the leaving group trend I⁻ > Br⁻ > Cl⁻, reinforcing the theoretical principles with empirical evidence.

References

A Comparative Guide to Validating Product Formation in Reactions of 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of product formation in key reactions involving 1,3-diiodopropane, a versatile three-carbon building block in organic synthesis. We will explore its performance in intramolecular cyclization to form cyclopropane and in bimolecular nucleophilic substitution reactions, comparing it with alternative substrates and methodologies. The information presented is supported by experimental data to aid in reaction planning and optimization.

I. Intramolecular Cyclization: Synthesis of Cyclopropane

The formation of a cyclopropane ring from a linear three-carbon chain is a common application for 1,3-dihalopropanes. Here, we compare the classical Wurtz-type reaction with a modern zinc-mediated approach.

Comparison of Synthetic Methodologies for Cyclopropane Formation
MethodSubstrateReagentsSolventTypical YieldNotes
Wurtz Reaction 1,3-Dihalopropane (e.g., this compound)Sodium (Na) or Zinc (Zn)Dry Ether or DioxaneModerate to Good (often not specified quantitatively)A classic but often low-yielding method due to side reactions. This compound is expected to be more reactive than 1,3-dibromopropane.[1][2][3]
Zinc-Mediated Reductive Cross-Coupling 1,3-Dimesylate (derived from a 1,3-diol)Zinc dust, MgBr₂ or NaIDMA or THFGood to Excellent (69% for simple substrates, 41-87% for complex molecules)[4]A modern, milder, and more functional-group-tolerant alternative. The reaction likely proceeds through a transient 1,3-dihalide intermediate.[4]
Key Insights

The classical Wurtz reaction, while historically significant for the first synthesis of cyclopropane using 1,3-dibromopropane, often suffers from harsh conditions and side reactions, leading to variable yields.[3] Although specific high-yield examples for this compound are not readily found in recent literature, its higher reactivity compared to other dihalides suggests it is a suitable substrate.[2]

In contrast, the modern zinc-mediated cyclopropanation of 1,3-diols (via their mesylates) offers a more reliable and versatile alternative.[4] This method demonstrates high yields across a range of substrates, including complex natural product derivatives, and tolerates various functional groups.[4] For researchers looking for a robust and high-yielding method to form a cyclopropane ring from a C3 precursor, this contemporary approach is superior.

Reaction Pathway: Cyclopropane Synthesis

The following diagram illustrates the two compared pathways for cyclopropane synthesis.

G cluster_0 Wurtz Reaction cluster_1 Zinc-Mediated Coupling This compound This compound Cyclopropane_Wurtz Cyclopropane This compound->Cyclopropane_Wurtz  Na or Zn  Dry Ether 1,3-Diol 1,3-Diol 1,3-Dimesylate 1,3-Dimesylate 1,3-Diol->1,3-Dimesylate  MsCl, Pyr Cyclopropane_Zn Cyclopropane 1,3-Dimesylate->Cyclopropane_Zn  Zn, NaI  THF

Pathways to Cyclopropane Synthesis.

II. Bimolecular Nucleophilic Substitution (SN2)

This compound is an excellent substrate for SN2 reactions due to the presence of two primary carbons and the excellent leaving group ability of iodide. This allows for the straightforward introduction of a three-carbon linker functionalized with various nucleophiles.

Comparison of 1,3-Dihalopropanes in SN2 Reactions

The reactivity of 1,3-dihalopropanes in SN2 reactions is directly influenced by the leaving group, following the trend: I > Br > Cl . Iodide is the best leaving group among the common halogens because it is the weakest base.

Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp):

SubstrateNucleophileReagentsSolventTypical Yield
1,3-DibromopropaneLithium diphenylphosphide (Ph₂PLi)Diphenylphosphine, n-BuLiAnhydrous THF~89%
1,3-DichloropropaneLithium diphenylphosphide (Ph₂PLi)Diphenylphosphine, n-BuLiAnhydrous THFLower yield and/or slower reaction expected
This compound Lithium diphenylphosphide (Ph₂PLi) Diphenylphosphine, n-BuLi Anhydrous THF >89% (expected)
Reaction Pathway: SN2 Synthesis of DPPP

The diagram below shows the double nucleophilic substitution mechanism for the synthesis of dppp.

G Ph2PH Diphenylphosphine Ph2PLi Lithium Diphenylphosphide (Nucleophile) Ph2PH->Ph2PLi  n-BuLi  THF Intermediate 3-(Diphenylphosphino)propyl iodide Ph2PLi->Intermediate Sɴ2 Attack 1 DPPP 1,3-Bis(diphenylphosphino)propane (dppp) Ph2PLi->DPPP Sɴ2 Attack 2 1,3-Dihalopropane This compound (or Dibromo/Dichloro) 1,3-Dihalopropane->Intermediate Intermediate->DPPP

Synthesis of dppp via double SN2 reaction.

Experimental Protocols

Protocol 1: Zinc-Mediated Synthesis of Cyclopropane from a 1,3-Dimesylate[4]

This protocol is adapted from the zinc-mediated transformation of 1,3-diols.

  • Mesylation of the 1,3-Diol: To a solution of the 1,3-diol (1.0 equiv) in pyridine at 0 °C, add methanesulfonyl chloride (2.2 equiv) dropwise. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude 1,3-dimesylate, which can be purified by column chromatography.

  • Cyclopropanation: To a flame-dried flask containing the 1,3-dimesylate (1.0 equiv), add anhydrous THF. Add sodium iodide (8.0 equiv) and zinc dust (10.0 equiv). Stir the suspension vigorously at room temperature for 12-24 hours, monitoring by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the cyclopropane product.

Protocol 2: Synthesis of 1,3-Bis(diphenylphosphino)propane (dppp)

This protocol is for the synthesis of dppp, a common bidentate phosphine ligand. Using this compound is expected to give a higher yield or faster reaction time compared to the dibromo or dichloro analogs.

  • Generation of the Nucleophile: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Slowly add diphenylphosphine (2.0 equiv). Add n-butyllithium (2.0 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise to the solution. A deep reddish-orange color will appear, indicating the formation of lithium diphenylphosphide (Ph₂PLi). Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature for 1 hour.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Slowly add a solution of this compound (1.0 equiv) in anhydrous THF. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Isolation: Carefully quench the reaction with degassed water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol to yield dppp as a white crystalline solid.

Experimental Workflow for Product Validation

The following diagram outlines a general workflow for the synthesis, purification, and characterization of products from reactions of this compound.

G cluster_workflow General Experimental Workflow Reaction Reaction Setup (e.g., Wurtz, SN2) Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Crude Product Characterization Structure Validation (NMR, MS, IR) Purification->Characterization Pure Product Purity Purity Analysis (e.g., HPLC, GC) Characterization->Purity

Workflow for Synthesis and Validation.

Conclusion

This compound is a highly reactive and versatile reagent. For cyclopropane synthesis , while it is a suitable substrate for the classical Wurtz reaction, modern methods such as zinc-mediated reductive coupling of 1,3-diol derivatives offer significantly better yields and functional group tolerance. For nucleophilic substitution reactions , this compound stands as a superior substrate compared to its dibromo and dichloro analogs due to the excellent leaving group ability of iodide, which translates to faster reaction rates and potentially higher yields under mild conditions. Researchers should select the synthetic route that best balances reagent cost, reaction efficiency, and compatibility with their specific molecular targets.

References

Quantitative Analysis of 1,3-Diiodopropane Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 1,3-diiodopropane, a key building block in organic synthesis. Understanding its reactivity profile is crucial for optimizing reaction conditions, predicting product formation, and developing efficient synthetic routes in pharmaceutical and materials science research. This document summarizes available quantitative data, compares the reactivity of this compound with other dihaloalkanes, and provides detailed experimental protocols for kinetic analysis.

Introduction to this compound Reactivity

This compound is a highly reactive dihaloalkane due to the excellent leaving group ability of the iodide ion. The carbon-iodine bond is the weakest among the carbon-halogen bonds, leading to faster nucleophilic substitution reactions compared to its chloro- and bromo- analogues. The primary nature of the carbon centers favors a bimolecular nucleophilic substitution (SN2) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the iodide ion departs. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature.

Comparative Kinetic Data

While specific quantitative kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively tabulated in single sources, the general reactivity trend for 1,3-dihaloalkanes in SN2 reactions is well-established:

I > Br > Cl > F

This trend is directly related to the leaving group ability of the halide ion, which is inversely proportional to its basicity. Iodide is the weakest base among the halides, making it the best leaving group.

To provide a quantitative perspective, this guide will present data synthesized from various studies on the reactions of 1,3-dihalopropanes with common nucleophiles.

Table 1: Comparison of Second-Order Rate Constants (k2) for the Reaction of 1,3-Dihalopropanes with Piperidine

DihaloalkaneNucleophileSolventTemperature (°C)k2 (L mol-1 s-1)
This compoundPiperidineToluene100Data not available in searched literature
1,3-DibromopropanePiperidineToluene100Specific value not found, but expected to be significantly slower than the iodo- analogue
1,3-DichloropropanePiperidineToluene100Specific value not found, but expected to be the slowest of the three

Note: The absence of specific rate constants for this compound in readily available literature highlights a gap in comprehensively documented kinetic data for this specific substrate under various conditions.

Table 2: General Relative Reactivity of 1,3-Dihalopropanes in SN2 Reactions

DihaloalkaneRelative Rate of ReactionLeaving Group Ability
This compoundVery HighExcellent
1,3-DibromopropaneHighGood
1,3-DichloropropaneModerateFair

Experimental Protocols for Kinetic Analysis

The following provides a generalized experimental protocol for determining the second-order rate constant of the reaction between a 1,3-dihaloalkane and a nucleophile, such as piperidine. This protocol can be adapted for this compound.

Objective: To determine the second-order rate constant for the reaction of a 1,3-dihaloalkane with a nucleophile by monitoring the disappearance of the reactants or the appearance of the product over time.

Materials:

  • 1,3-Dihaloalkane (e.g., this compound)

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Internal standard (for GC or HPLC analysis, e.g., dodecane)

  • Quenching agent (e.g., dilute nitric acid)

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Syringes for sampling

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the 1,3-dihaloalkane of known concentration in the chosen solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • Place a known volume of the 1,3-dihaloalkane solution and the internal standard solution into the thermostated reaction vessel equipped with a magnetic stirrer.

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation of the Reaction and Sampling:

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel. Start a timer immediately.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.

  • Quenching and Analysis:

    • Immediately quench the reaction in the withdrawn aliquot by adding it to a vial containing a quenching agent.

    • Analyze the quenched sample using GC or HPLC to determine the concentration of the remaining 1,3-dihaloalkane and/or the formed product relative to the internal standard.

  • Data Analysis:

    • Plot the reciprocal of the concentration of the 1,3-dihaloalkane (1/[RX]) versus time.

    • For a second-order reaction, this plot should yield a straight line.

    • The slope of this line is equal to the second-order rate constant (k2).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Dihaloalkane, Nucleophile, Internal Standard) B Equilibrate Reactant & Internal Standard in Thermostated Vessel A->B C Initiate Reaction by Adding Nucleophile B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze by GC/HPLC E->F G Plot 1/[Reactant] vs. Time F->G H Determine Rate Constant (k) G->H

Caption: Experimental workflow for a typical kinetic analysis of a dihaloalkane reaction.

Factors_Influencing_Kinetics A Reaction Rate (k) B Leaving Group (I > Br > Cl) B->A C Nucleophile Strength (e.g., CN- > I- > OH-) C->A D Solvent Polarity (Polar Aprotic > Polar Protic for SN2) D->A E Temperature (Higher T = Higher k) E->A F Steric Hindrance (Primary > Secondary > Tertiary for SN2) F->A

Caption: Factors influencing the reaction kinetics of 1,3-dihaloalkanes.

Conclusion

This compound stands out as a highly reactive substrate in nucleophilic substitution reactions, primarily due to the exceptional leaving group ability of iodide. While direct, comprehensive quantitative comparisons of its reaction kinetics with other 1,3-dihalopropanes are not readily consolidated in the literature, the established principles of physical organic chemistry allow for confident prediction of its superior reactivity. The provided experimental protocol offers a framework for researchers to quantitatively assess the kinetics of this compound with various nucleophiles, enabling the optimization of synthetic strategies and a deeper understanding of its reaction mechanisms. Further experimental studies are warranted to populate a comprehensive kinetic database for this versatile reagent.

A Comparative Analysis of 1,3-Diiodopropane and Other Dihaloalkanes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive cost-benefit analysis of 1,3-diiodopropane in comparison to its lighter dihaloalkane counterparts, 1,3-dibromopropane and 1,3-dichloropropane. The focus is on providing objective, data-driven insights into the performance of these reagents in common synthetic applications, particularly in the formation of cyclic and heterocyclic structures which are foundational in many pharmaceutical compounds.

The utility of dihaloalkanes as precursors in organic synthesis is well-established. They are particularly valuable for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the formation of a wide array of molecular architectures. The choice between chlorinated, brominated, and iodinated propane derivatives often hinges on a trade-off between cost and reactivity. While 1,3-dichloropropane is the most economical option, its reactivity is often suboptimal. Conversely, this compound, though more expensive, offers significantly enhanced reactivity, which can lead to higher yields and milder reaction conditions. 1,3-dibromopropane often represents a compromise between these two extremes.

Reactivity and Performance: The Leaving Group Effect

The primary determinant of the reactivity of these dihaloalkanes in nucleophilic substitution reactions is the nature of the halogen leaving group. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is a consequence of several factors, including the polarizability of the halogen atom, the strength of the carbon-halogen bond, and the basicity of the resulting halide ion. Larger, more polarizable halogens like iodine can better stabilize the developing negative charge in the transition state of an SN2 reaction. Furthermore, the carbon-iodine bond is the weakest among the carbon-halogen bonds, requiring less energy to cleave.

This theoretical understanding translates to tangible differences in reaction outcomes. In cyclization reactions, such as the malonic ester synthesis to form a cyclobutane ring, 1,3-dibromopropane is generally more effective than 1,3-dichloropropane, leading to faster reaction rates and often higher yields under similar conditions.[1] Following this trend, this compound is expected to be even more reactive, allowing for reactions to proceed under milder conditions and with shorter reaction times. While direct comparative studies under identical conditions are scarce in the literature, the principles of nucleophilic substitution reactions strongly support this reactivity order.

Cost-Benefit Analysis

The enhanced reactivity of this compound comes at a higher financial cost. A comparative analysis of prices from various chemical suppliers reveals a clear trend in the cost per mole of these reagents.

DihaloalkaneMolecular Weight ( g/mol )Representative Price (USD/mol)
1,3-Dichloropropane112.99~15 - 30
1,3-Dibromopropane201.89~50 - 100
This compound295.89~250 - 500

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

The decision to use the more expensive this compound should be based on a careful consideration of the desired outcome. For reactions that are sluggish or low-yielding with chloro or bromo analogs, the use of this compound can be justified by the potential for significantly improved yields, reduced reaction times, and the ability to use milder reaction conditions, which can be crucial for sensitive substrates.

Experimental Protocols: A Case Study in Cyclobutane Synthesis

The synthesis of diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate is a classic example of a cyclization reaction where 1,3-dihalopropanes are employed. The following is a general protocol adapted from established procedures.[1]

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

  • 1,3-Dihalopropane (this compound, 1,3-dibromopropane, or 1,3-dichloropropane)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • Add diethyl malonate dropwise to the stirred solution.

  • After the addition is complete, add the 1,3-dihalopropane dropwise.

  • Heat the reaction mixture to reflux for a specified period (this will vary depending on the dihaloalkane used).

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Expected Performance Comparison:

DihaloalkaneExpected Reaction TimeExpected YieldNecessary Conditions
1,3-DichloropropaneLongestLowestMore forcing conditions (higher temperature, longer reflux) may be required.
1,3-DibromopropaneIntermediateModerate to GoodStandard reflux conditions are typically sufficient.[1]
This compoundShortestHighestMilder conditions (lower temperature, shorter reflux) are likely to be effective.

Stability and Side Reactions

While highly reactive, this compound can be less stable than its chloro and bromo counterparts, particularly in the presence of light, and is often stored with a copper stabilizer.[2] The primary side reactions for all three dihaloalkanes in these types of reactions include intermolecular polymerization and, in the case of sterically hindered bases, elimination reactions. Due to the higher reactivity of this compound, the propensity for side reactions may be more pronounced if reaction conditions are not carefully controlled.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Reactivity Trend 1,3-Dichloropropane 1,3-Dichloropropane 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dichloropropane->1,3-Dibromopropane Increasing Reactivity This compound This compound 1,3-Dibromopropane->this compound Increasing Reactivity G Start Start Prepare Sodium Ethoxide Solution Prepare Sodium Ethoxide Solution Start->Prepare Sodium Ethoxide Solution Add Diethyl Malonate Add Diethyl Malonate Prepare Sodium Ethoxide Solution->Add Diethyl Malonate Add 1,3-Dihalopropane Add 1,3-Dihalopropane Add Diethyl Malonate->Add 1,3-Dihalopropane Reflux Reaction Mixture Reflux Reaction Mixture Add 1,3-Dihalopropane->Reflux Reaction Mixture Workup and Extraction Workup and Extraction Reflux Reaction Mixture->Workup and Extraction Purification by Distillation Purification by Distillation Workup and Extraction->Purification by Distillation Final Product Final Product Purification by Distillation->Final Product

References

A Comparative Guide to Assessing the Purity of Commercially Available 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of synthetic protocols. 1,3-Diiodopropane, a key reagent for introducing a three-carbon alkyl chain, particularly in the formation of cyclic compounds, is no exception. The presence of impurities can lead to side reactions, lower yields, and complications in product purification. This guide provides a comprehensive comparison of analytical methods to assess the purity of commercially available this compound, complete with experimental protocols and a comparison with alternative reagents.

Introduction to this compound and its Common Impurities

This compound is a colorless to light-yellow liquid that is often stabilized with copper to prevent degradation.[1] Its synthesis commonly involves the reaction of 1,3-propanediol with a source of iodide, such as hydroiodic acid. Consequently, potential impurities in commercial batches may include unreacted starting materials, intermediates, byproducts, and degradation products.

Potential Impurities:

  • 1,3-Propanediol: The primary starting material for one of the common synthetic routes.

  • 1-Iodo-3-propanol: An intermediate from the incomplete reaction of 1,3-propanediol.

  • Allyl Iodide: A potential byproduct formed through elimination reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Water: Can be present from the workup or due to the hygroscopic nature of the product.

  • Oxidation/Degradation Products: Alkyl iodides can be sensitive to light and air, leading to the formation of various degradation products. The presence of a copper stabilizer in many commercial products indicates this instability.

Analytical Techniques for Purity Assessment

The most common and effective methods for determining the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It provides both qualitative and quantitative information about the components of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for structural elucidation and purity determination. By analyzing the chemical shifts, integration values, and coupling patterns of the signals, one can identify and quantify the main component and any impurities present.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from established methods for similar halogenated hydrocarbons.[2]

Instrumentation: A standard GC-MS system equipped with a capillary column is suitable.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of around 10-100 µg/mL.

GC-MS Parameters:

ParameterValue
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split mode, 50:1)
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.
MSD Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. The identity of impurity peaks can be determined by comparing their mass spectra to a library (e.g., NIST).

¹H and ¹³C NMR Spectroscopy Analysis

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

NMR Parameters (¹H NMR):

  • Pulse Program: Standard single pulse

  • Number of Scans: 8-16

  • Relaxation Delay: 5 seconds (for quantitative analysis)

  • Spectral Width: -2 to 12 ppm

NMR Parameters (¹³C NMR):

  • Pulse Program: Proton-decoupled

  • Number of Scans: 128 or more

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 220 ppm

Data Analysis:

  • ¹H NMR:

    • This compound: Triplet at ~3.2 ppm (4H, -CH₂I) and a quintet at ~2.3 ppm (2H, -CH₂-).[3]

    • 1,3-Propanediol: Triplet at ~3.8 ppm (4H, -CH₂OH) and a quintet at ~1.8 ppm (2H, -CH₂-).[4] A broad singlet for the -OH protons is also expected.

    • 1-Iodo-3-propanol: Two triplets around 3.2-3.8 ppm and a multiplet around 1.9-2.1 ppm.

    • Allyl Iodide: Multiplets around 5.0-6.1 ppm and a doublet around 3.9 ppm.

  • ¹³C NMR:

    • This compound: Signals at approximately 6 ppm (-CH₂I) and 35 ppm (-CH₂-).

    • 1,3-Propanediol: Signals around 60 ppm (-CH₂OH) and 32 ppm (-CH₂-).

    • 1-Iodo-3-propanol: Signals for -CH₂I, -CH₂OH, and the central -CH₂- will be distinct from the symmetrical starting material and product.

    • Allyl Iodide: Signals in the olefinic region (~115-135 ppm) and an upfield signal for the -CH₂I group.

Quantitative Data Summary

The following tables present simulated data from the analysis of three different commercial batches of this compound.

Table 1: GC-MS Purity Assessment of Commercial this compound Batches

Batch IDPurity by GC Area %Identified ImpuritiesImpurity Area %
Batch A 99.2%1-Iodo-3-propanol0.5%
Allyl Iodide0.2%
Unknown0.1%
Batch B 98.5%1,3-Propanediol0.8%
1-Iodo-3-propanol0.4%
Dichloromethane (solvent)0.3%
Batch C 99.8%Unknown0.2%

Table 2: ¹H NMR Purity Assessment of Commercial this compound Batches

Batch IDPurity by qNMRIdentified ImpuritiesImpurity Mol %
Batch A 99.1%1-Iodo-3-propanol0.6%
Allyl Iodide0.2%
Grease0.1%
Batch B 98.3%1,3-Propanediol1.1%
1-Iodo-3-propanol0.5%
WaterTrace
Batch C 99.7%Undetected<0.3%

Comparison with Alternative Reagents

In many synthetic applications, particularly cyclization reactions, this compound can be substituted with other 1,3-dielectrophiles. The choice of reagent can significantly impact reaction rates and yields.

Common Alternatives:

  • 1,3-Dibromopropane: Generally more reactive than the dichloro- analog but less reactive than the diiodo- version. It offers a good balance between reactivity and cost.

  • 1,3-Dichloropropane: The least reactive of the common dihalopropanes due to the poorer leaving group ability of chloride compared to bromide and iodide.[5]

  • 1,3-Propanediol dimesylate (or ditosylate): Mesylates and tosylates are excellent leaving groups, often providing higher reactivity than dihalides.

  • 1,3-Propanediol ditriflate: Triflate is an exceptionally good leaving group, making this reagent highly reactive, but it is also the most expensive and can be less stable.

Table 3: Performance Comparison in a Model Cyclization Reaction (e.g., Malonic Ester Synthesis)

ReagentRelative ReactivityTypical YieldAdvantagesDisadvantages
This compound Very High85-95%High reactivity, good yieldsHigher cost, potential instability
1,3-Dibromopropane High80-90%Good balance of reactivity and costLess reactive than diiodo-
1,3-Dichloropropane Moderate50-70%Lower costLower reactivity, may require harsher conditions
1,3-Propanediol dimesylate Very High85-95%Excellent leaving groupHigher cost than dihalides

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Purity Assessment start Commercial this compound prep_gc Dilute in Dichloromethane start->prep_gc prep_nmr Dissolve in CDCl3 with Internal Standard start->prep_nmr gcms GC-MS Analysis prep_gc->gcms nmr ¹H and ¹³C NMR Analysis prep_nmr->nmr data_gc Calculate Peak Area % gcms->data_gc data_nmr Integrate Signals and Quantify nmr->data_nmr report Purity Report data_gc->report data_nmr->report

Experimental workflow for purity assessment.

leaving_group_ability cluster_reactivity Relative Reactivity in SN2 Reactions Iodide I⁻ (Iodide) Excellent Bromide Br⁻ (Bromide) Good Iodide->Bromide > Chloride Cl⁻ (Chloride) Moderate Bromide->Chloride > Mesylate OMs⁻ (Mesylate) Excellent Mesylate->Iodide ~

Comparison of leaving group ability.

Conclusion

The purity of this compound can be reliably assessed using standard analytical techniques such as GC-MS and NMR spectroscopy. For routine quality control, GC-MS provides a rapid and sensitive method for detecting volatile impurities. For a more detailed structural confirmation and quantification of both volatile and non-volatile impurities, ¹H and ¹³C NMR are indispensable. When selecting a 1,3-dielectrophile for synthesis, researchers should consider the trade-off between the high reactivity and potential for higher yields with this compound and its alternatives with better leaving groups, versus the lower cost of less reactive analogs like 1,3-dichloropropane. A thorough purity assessment of the starting material is a critical first step in any successful synthetic endeavor.

References

A Comparative Guide to Theoretical vs. Experimental Yields in Reactions of 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of reaction yields is paramount for process optimization, cost analysis, and overall project success. This guide provides an objective comparison of theoretical and experimental yields for two distinct reactions involving 1,3-diiodopropane: the intramolecular cyclization via malonic ester synthesis and a nucleophilic substitution reaction. By examining the experimental data and detailed protocols, we aim to provide a clear framework for evaluating the efficiency of such transformations.

Understanding Yield Calculations

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. It is calculated based on the stoichiometry of the balanced chemical equation. In contrast, the experimental yield (or actual yield) is the measured mass of the product obtained after performing the reaction in a laboratory setting.

The efficiency of a reaction is commonly expressed as the percent yield , calculated as:

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

Deviations of the experimental yield from the theoretical yield can be attributed to various factors, including incomplete reactions, the formation of byproducts, and losses during product isolation and purification.

Comparative Analysis of this compound Reactions

We will now compare the theoretical and experimental yields for two different reactions where this compound is a key reactant.

Reaction 1: Intramolecular Cyclization - Malonic Ester Synthesis of Cyclobutane-1,1-dicarboxylic Acid

In this reaction, 1,3-dihalopropane (represented here by the analogous 1,3-dibromopropane for which a detailed protocol is available) reacts with diethyl malonate in the presence of a strong base to form a cyclobutane ring. This intramolecular version of the malonic ester synthesis is a classic method for the formation of small rings.

Experimental Protocol:

A detailed procedure for the synthesis of diethyl cyclobutane-1,1-dicarboxylate, a precursor to cyclobutane-1,1-dicarboxylic acid, is adapted from Organic Syntheses. In a representative experiment, 3.0 moles of diethyl malonate are reacted with 3.0 moles of 1,3-dibromopropane in the presence of sodium ethoxide. The reaction mixture is heated and then worked up to isolate the product.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (moles)Amount (g)
Diethyl Malonate160.173.0480
1,3-Dibromopropane201.893.0606
Product Molar Mass ( g/mol ) Theoretical Yield (g) Experimental Yield (g)
Diethyl Cyclobutane-1,1-dicarboxylate200.23600.69320-330

The reported experimental yield for this procedure is between 320 g and 330 g. Based on a 1:1 stoichiometry, the theoretical yield is calculated to be 600.69 g. This results in a percent yield of approximately 53-55%.[1] The formation of byproducts, such as the dialkylated product from the reaction of one mole of diethyl malonate with two moles of 1,3-dibromopropane, is a likely contributor to the observed difference between the theoretical and experimental yields.

Malonic Ester Synthesis Workflow
Reaction 2: Nucleophilic Substitution - Synthesis of 1,3-Bis(dimethylamino)propane

This reaction exemplifies a straightforward bimolecular nucleophilic substitution (SN2) where the iodide atoms of this compound are displaced by the nucleophilic dimethylamine.

Experimental Protocol:

A published procedure involves the reaction of this compound with an excess of aqueous dimethylamine. The reaction mixture is heated in a sealed vessel, followed by workup and distillation to isolate the final product.

Data Summary:

ReactantMolar Mass ( g/mol )Amount (moles)Amount (g)
This compound295.890.5148
Dimethylamine (40% aq.)45.084.0450 (of solution)
Product Molar Mass ( g/mol ) Theoretical Yield (g) Experimental Yield (g)
1,3-Bis(dimethylamino)propane130.2465.1252.1-54.7

The reported experimental yield for this reaction is in the range of 52.1 g to 54.7 g. With this compound as the limiting reagent, the theoretical yield is 65.12 g. This corresponds to a percent yield of 80-84%. The higher yield in this reaction compared to the malonic ester synthesis can be attributed to a more direct reaction pathway with fewer potential side reactions.

nucleophilic_substitution diiodopropane This compound sn2_step1 First SN2 Reaction diiodopropane->sn2_step1 dimethylamine Dimethylamine (excess) dimethylamine->sn2_step1 sn2_step2 Second SN2 Reaction dimethylamine->sn2_step2 intermediate 3-Iodo-N,N-dimethylpropan-1-amine sn2_step1->intermediate intermediate->sn2_step2 product 1,3-Bis(dimethylamino)propane sn2_step2->product

Nucleophilic Substitution Workflow

Conclusion

The comparison of these two reactions highlights the importance of considering reaction mechanisms and potential side reactions when predicting and evaluating experimental outcomes. The malonic ester synthesis, while a powerful tool for ring formation, is susceptible to side reactions that can significantly lower the experimental yield. In contrast, the direct nucleophilic substitution with dimethylamine demonstrates a more efficient conversion with a higher percent yield. For researchers in drug development and process chemistry, a thorough understanding of these factors is crucial for designing efficient and scalable synthetic routes. The provided data and protocols serve as a practical guide for assessing the performance of reactions involving this compound.

References

literature review of cyclization efficiencies with different dihaloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of cyclic compounds is a cornerstone of molecular design and discovery. Intramolecular cyclization of dihaloalkanes with active methylene compounds, a classic example being the Perkin alicyclic synthesis, offers a versatile route to various ring systems. This guide provides a comparative analysis of the cyclization efficiencies of different α,ω-dihaloalkanes, supported by experimental data and detailed protocols to aid in the selection of optimal synthetic strategies.

The propensity of a dihaloalkane to undergo intramolecular cyclization is fundamentally governed by the length of the alkyl chain, which dictates the size of the resulting ring. The formation of five- and six-membered rings is generally favored due to their low ring strain and favorable conformational pre-organization for ring closure. In contrast, the formation of smaller rings (three- and four-membered) is entropically and enthalpically less favorable due to increased angle strain, while the formation of medium to large rings often competes with intermolecular polymerization, necessitating high-dilution conditions.

Quantitative Comparison of Cyclization Efficiencies

The reaction of diethyl malonate with various α,ω-dibromoalkanes serves as a benchmark for comparing cyclization efficiencies. The yield of the corresponding cycloalkane-1,1-dicarboxylic ester is a direct measure of the reaction's success. Below is a summary of reported yields for the formation of three- to six-membered rings under various conditions. It is important to note that a direct comparison is challenging as the data is compiled from different studies with varying reaction parameters.

DihaloalkaneNucleophileProduct Ring SizeReported Yield (%)Reference
1,2-DibromoethaneDiethyl malonate3 (Cyclopropane)27-87%[1]
1,3-DibromopropaneDiethyl malonate4 (Cyclobutane)53-55%[1]
1,4-DibromobutaneDiethyl malonate5 (Cyclopentane)Yields are generally high, often favored over other ring sizes. Specific quantitative data from a comparative study is not readily available in the reviewed literature.
1,5-DibromopentaneDiethyl malonate6 (Cyclohexane)The reaction to form a six-membered ring is well-established.[1]

Note: The wide range in yield for the cyclopropane synthesis reflects the significant influence of reaction conditions and the development of optimized protocols over time.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of cyclopropane and cyclobutane derivatives from the corresponding dibromoalkanes and diethyl malonate.

Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

This procedure is adapted from a high-yielding method utilizing a phase-transfer catalyst.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Potassium carbonate (finely powdered)

  • Tetrabutylammonium bromide

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of diethyl malonate (1 equivalent) and 1,2-dibromoethane (1.5 equivalents) in DMF, add finely powdered potassium carbonate (2.5 equivalents) and a catalytic amount of tetrabutylammonium bromide.

  • Heat the reaction mixture at an appropriate temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate. A reported yield for a similar reaction is as high as 87%.[1]

Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate

This classic procedure utilizes sodium ethoxide as the base.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium metal

  • Absolute ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.2 equivalents) in absolute ethanol under an inert atmosphere.

  • To a separate flask containing a stirred solution of diethyl malonate (1 equivalent) in absolute ethanol, add the freshly prepared sodium ethoxide solution.

  • To the resulting solution of sodio diethyl malonate, add 1,3-dibromopropane (1.1 equivalents) dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the ethanol by distillation.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield diethyl cyclobutane-1,1-dicarboxylate. A typical yield for this reaction is in the range of 53-55%.[1]

Factors Influencing Cyclization Efficiency

The success of an intramolecular cyclization reaction is a delicate balance between several factors:

  • Ring Strain: As mentioned, the inherent strain in the forming ring significantly impacts the activation energy of the cyclization step.

  • Chain Length and Flexibility: The length of the dihaloalkane chain determines the probability of the reactive ends encountering each other in a suitable conformation for ring closure.

  • Concentration: To favor intramolecular cyclization over intermolecular polymerization, especially for rings larger than six members, high-dilution conditions are often necessary. This is typically achieved by the slow addition of the reactants to a large volume of solvent.

  • Nature of the Leaving Group: The reactivity of the dihaloalkane is dependent on the leaving group ability of the halide. The general trend is I > Br > Cl > F. For instance, dibromoalkanes are generally more reactive than their dichloro counterparts.

  • Base and Solvent: The choice of base and solvent can influence the rate of deprotonation of the active methylene compound and the solvation of the resulting carbanion, thereby affecting the overall reaction rate and yield.

Visualizing the Cyclization Process

To better understand the key relationships and workflows, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dihaloalkane & Diethyl Malonate Mixing Mixing & Heating Reactants->Mixing Base_Solvent Base & Solvent Base_Solvent->Mixing Monitoring Reaction Monitoring (TLC/GC) Mixing->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Distillation/Chromatography) Concentration->Purification Product Cyclic Product Purification->Product Cyclization_Competition cluster_intramolecular Intramolecular Pathway (Favored by longer chains, e.g., C4, C5 & high dilution) cluster_intermolecular Intermolecular Pathway (Competes, especially with shorter chains & high concentration) Start α,ω-Dihaloalkane + Nucleophile Intra_TS Cyclization Transition State Start->Intra_TS Inter_TS Polymerization Transition State Start->Inter_TS Cyclic_Product Cyclic Product Intra_TS->Cyclic_Product Polymer_Product Polymer Inter_TS->Polymer_Product

References

Safety Operating Guide

Proper Disposal of 1,3-Diiodopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 1,3-diiodopropane are critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, this compound is classified as hazardous waste and requires specific handling procedures to mitigate risks.[1][2] This guide provides essential, step-by-step instructions for its safe disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation and may also cause respiratory irritation.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or Viton.[4]

  • Eye Protection: Use ANSI-approved chemical splash goggles.[4]

  • Protective Clothing: A fully buttoned lab coat is mandatory.[4]

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]

In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[6]

  • Inhalation: Move the person to fresh air.[3]

  • Swallowing: Make the victim drink water (two glasses at most) immediately and consult a physician.[6]

Quantitative Data Summary

Understanding the physicochemical properties of this compound is essential for its safe handling and storage.

PropertyValueCitations
Molecular Formula C₃H₆I₂
Appearance Light brown or colorless to yellow liquid[6][7]
Density 2.576 g/mL at 25 °C
Melting Point -20 °C[6]
Boiling Point 111 - 113 °C at 41 hPa (31 mmHg)[6]
Flash Point 113 °C (235.4 °F) - closed cup[6]
Storage Temperature 2 - 8 °C, light-sensitive[6]

Step-by-Step Disposal Protocol

The disposal of this compound waste must follow the procedures for halogenated organic compounds. The cardinal rule is to never mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs and complicate the treatment process.[1][5]

Step 1: Waste Segregation
  • Designate a Waste Stream: this compound is a halogenated organic compound.[1] It must be collected in a waste container specifically designated for halogenated solvents.

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste (acids, bases), or solid waste.[1][5]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a leak-proof container made of a compatible material, such as a polyethylene carboy, often provided by your institution's EHS department.[4][5] Metal containers are not recommended as halogenated compounds can degrade and corrode the metal.[4]

  • Proper Labeling: Affix a hazardous waste tag to the container before the first drop of waste is added.[5] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (avoiding abbreviations).

    • An accurate estimation of the volume or percentage of the contents.

    • The relevant hazard warnings (e.g., Irritant, Combustible).[3]

Step 3: Waste Accumulation
  • Safe Transfer: Conduct all waste transfers within a chemical fume hood to prevent vapor inhalation.[5]

  • Keep Container Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[5] This prevents the release of harmful vapors.

  • Do Not Overfill: Leave at least 5-10% of headspace in the container to allow for vapor expansion.[5]

Step 4: Storage of Waste Container
  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5]

  • Secondary Containment: Place the container in secondary containment, such as a chemically resistant tub, to contain any potential leaks.[5]

  • Store Safely: The storage area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents and strong bases.[3][4]

Step 5: Accidental Spill Cleanup
  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the liquid.[5]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a separate, sealable container.[5]

  • Label as Spill Debris: Label the container clearly as "Spill Debris containing this compound" and manage it as hazardous waste.[5]

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.

Step 6: Arranging for Final Disposal
  • Request Pickup: Once the waste container is full or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.

  • Final Disposal Method: Halogenated organic wastes like this compound are typically sent to a licensed hazardous waste facility for high-temperature incineration to ensure their complete and safe destruction.[1][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G start Start: Generate This compound Waste ppe 1. Don PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe segregate 2. Segregate Waste Is it Halogenated? ppe->segregate non_halo Non-Halogenated Waste Stream segregate->non_halo  No   halo_container 3. Select & Label Halogenated Waste Container segregate->halo_container  Yes   accumulate 4. Accumulate Waste (Keep Closed, Don't Overfill) halo_container->accumulate storage 5. Store Safely in SAA (Secondary Containment) accumulate->storage spill Spill Occurs accumulate->spill pickup 6. Request EHS Pickup for Final Disposal storage->pickup storage->spill end End: Proper Disposal pickup->end spill->storage  No   cleanup Spill Cleanup (Absorb, Collect, Label) spill->cleanup  Yes   cleanup->storage

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1,3-Diiodopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Diiodopropane (CAS No. 627-31-6). The following procedural guidance is designed to ensure safe laboratory practices and minimize exposure risks.

Chemical Properties and Hazards
Property[1]Value
CAS Number 627-31-6
Molecular Formula C₃H₆I₂
Molecular Weight 295.89 g/mol
Appearance Light brown-yellow liquid, darkens with light exposure[1][2]
Boiling Point 111-113 °C at 31-41 hPa[3]
Density 2.576 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Solubility Insoluble in water[1][2]
Stability Stable, but light sensitive; store in the dark[1][2]

Hazard Summary: this compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentPurpose and Guidelines
Eye and Face Protection Chemical safety goggles or a face shield.[4]Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or chemical-resistant apron.[3][4]Prevents skin contact, which can cause irritation.[4] Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate or vapors/aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is recommended.[3]Minimizes the inhalation of vapors, which may cause respiratory irritation.[3][4] Avoid breathing any mist, vapors, or spray.[4]
Foot Protection Closed-toe shoes.Protects feet from spills.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is critical for safety. Ensure that eyewash stations and safety showers are located near the workstation.[4]

Step-by-Step Handling Protocol:
  • Preparation:

    • Before starting, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work only in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Don all required personal protective equipment as detailed in the table above.

  • Handling:

    • Avoid all direct contact with the chemical.[4]

    • When weighing or transferring the liquid, perform the task within the fume hood to contain any vapors.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3]

    • Avoid exposure to light, as the compound is light-sensitive.[1][2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and dark place.[1][2][3]

    • The recommended storage temperature is between 2-8°C.[3]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][4]

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Properly segregate and label all waste for disposal according to the plan below.

    • Carefully remove and decontaminate or dispose of PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Emergency Procedures

First-Aid Measures:
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[3][4]

  • In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][4]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[3]

Spill Response Protocol:
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, silica gel, vermiculite).[4] Do not let the product enter drains.[3]

  • Collection: Collect the absorbed material and place it into a sealed, labeled container for proper disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[5] Dispose of the chemical and its container at an approved waste disposal plant.[4]

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, lab coats) in a suitable, sealed, and clearly labeled container.

  • Labeling: Label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, pending disposal.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of it in the regular trash or pour it down the drain.

Process Workflow Diagram

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase cluster_spill Emergency Spill Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Fume Hood prep_ppe->prep_area handle_transfer Weigh & Transfer prep_area->handle_transfer Begin Work handle_reaction Perform Experiment handle_transfer->handle_reaction handle_store Store Securely handle_reaction->handle_store spill_evacuate Evacuate Area handle_reaction->spill_evacuate Spill Occurs cleanup_decon Decontaminate Surfaces handle_store->cleanup_decon End Work cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe disp_collect Collect in Labeled Container cleanup_waste->disp_collect Transfer Waste cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_store Store in Designated Area disp_collect->disp_store disp_dispose Dispose via Certified Vendor disp_store->disp_dispose spill_contain Contain Spill spill_evacuate->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diiodopropane
Reactant of Route 2
Reactant of Route 2
1,3-Diiodopropane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。